1-Bromo-4-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNMTXHTIIIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
| Record name | 1-BROMO-4-FLUOROBENZENE | |
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DSSTOX Substance ID |
DTXSID4027153 | |
| Record name | 1-Bromo-4-fluorobenzene | |
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Molecular Weight |
175.00 g/mol | |
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Physical Description |
1-bromo-4-fluorobenzene is a colorless liquid. (NTP, 1992), Colorless to slightly yellow liquid; [NTP] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
| Record name | 1-BROMO-4-FLUOROBENZENE | |
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| Record name | p-Bromofluorobenzene | |
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Boiling Point |
306 °F at 764 mmHg (NTP, 1992) | |
| Record name | 1-BROMO-4-FLUOROBENZENE | |
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Flash Point |
140 °F (NTP, 1992) | |
| Record name | 1-BROMO-4-FLUOROBENZENE | |
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Density |
1.4946 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1-BROMO-4-FLUOROBENZENE | |
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Vapor Pressure |
2.84 [mmHg] | |
| Record name | p-Bromofluorobenzene | |
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CAS No. |
460-00-4 | |
| Record name | 1-BROMO-4-FLUOROBENZENE | |
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| Record name | 1-Bromo-4-fluorobenzene | |
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| Record name | 1-Bromo-4-fluorobenzene | |
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| Record name | 4-Bromofluorobenzene | |
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| Record name | 4-Bromofluorobenzene | |
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| Record name | Benzene, 1-bromo-4-fluoro- | |
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| Record name | 1-Bromo-4-fluorobenzene | |
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| Record name | 1-bromo-4-fluorobenzene | |
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| Record name | 1-BROMO-4-FLUOROBENZENE | |
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Melting Point |
18 °F (NTP, 1992) | |
| Record name | 1-BROMO-4-FLUOROBENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₄BrF. It serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective use in chemical synthesis, process development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by tabulated data and general experimental methodologies.
Core Physical Properties
The physical properties of this compound determine its behavior in different environments and are essential for designing and optimizing chemical reactions and purification processes. Below is a summary of its key physical constants.
Data Presentation: Physical Properties of this compound
| Property | Value | Units |
| Molecular Formula | C₆H₄BrF | - |
| Molecular Weight | 175.00 | g/mol |
| Appearance | Colorless liquid | - |
| Odor | Aromatic | - |
| Melting Point | -16 | °C |
| Boiling Point | 150 - 153 | °C |
| Density | 1.593 - 1.604 | g/mL at 25 °C |
| Refractive Index | 1.527 | n20/D |
| Solubility in Water | Insoluble (0.14 g/L) | g/L |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dichloromethane | - |
| Flash Point | 53 - 60 | °C |
| Vapor Pressure | 2.84 | mmHg |
Relationship Between Physical State and Temperature
The physical state of this compound is dependent on temperature. The following diagram illustrates this relationship based on its melting and boiling points.
Experimental Protocols for Determining Physical Properties
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following are general, well-established methodologies for organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
General Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated slowly, and the temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded. This range is the melting point of the substance.[1]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
General Procedure (Distillation Method):
-
The liquid is placed in a distillation flask with boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated, and the liquid is brought to a boil.
-
The temperature at which the vapor condenses on the thermometer and drips into the condenser is recorded as the boiling point.[2][3][4]
Density Determination
Density is the mass of a substance per unit volume.
General Procedure:
-
An empty, dry pycnometer (a small glass flask) is weighed.
-
The pycnometer is filled with the liquid, and any excess is wiped from the outside.
-
The filled pycnometer is weighed again.
-
The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as water.
-
The density of the sample is calculated by dividing the mass of the liquid by its volume.[5]
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
General Procedure:
-
A few drops of the liquid are placed on the prism of a refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.
-
The refractive index is read directly from the scale. The temperature at which the measurement is made is also recorded as the refractive index is temperature-dependent.[6][7]
Solubility Determination
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.
General Procedure:
-
A small, measured amount of the solute is added to a known volume of the solvent in a test tube.
-
The mixture is agitated at a constant temperature.
-
The process is repeated until no more solute dissolves, and a saturated solution is formed.
-
The concentration of the saturated solution is then determined, which represents the solubility of the solute in that solvent at that temperature.[8][9][10]
Conclusion
The physical properties of this compound are well-defined and critical for its application in scientific research and industrial synthesis. This guide provides a consolidated resource for these properties, aiding researchers, scientists, and drug development professionals in their work with this versatile compound. The provided general experimental methodologies offer a foundation for the in-house determination and verification of these essential physical constants.
References
- 1. scribd.com [scribd.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. vernier.com [vernier.com]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. pubs.aip.org [pubs.aip.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. chem.ws [chem.ws]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 1-bromo-4-fluorobenzene. The document details experimental protocols for its synthesis and characterization and includes structured data and visualizations to support advanced research and development applications.
Chemical Identity and Structure
This compound, a halogenated monoaromatic compound, is a derivative of benzene carrying a bromine atom and a fluorine atom in a para-arrangement on the aromatic ring.[1][2] It is a colorless liquid at room temperature and sees use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
| Identifier | Value |
| IUPAC Name | This compound[4] |
| Synonyms | 4-Bromofluorobenzene, p-Bromofluorobenzene, 4-Fluorobromobenzene[4] |
| CAS Number | 460-00-4[4][5] |
| Molecular Formula | C₆H₄BrF[4][5] |
| Molecular Weight | 175.00 g/mol [4] |
| InChI Key | AITNMTXHTIIIBB-UHFFFAOYSA-N[4][5] |
| SMILES | C1=CC(=CC=C1F)Br[4] |
graph "1_Bromo_4_fluorobenzene_Structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#202124"];// Benzene ring nodes C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
// Substituent nodes Br [label="Br", pos="0,2.2!", fontcolor="#34A853"]; F [label="F", pos="0,-2.2!", fontcolor="#EA4335"]; H2 [label="H", pos="-1.74,1!"]; H3 [label="H", pos="-1.74,-1!"]; H5 [label="H", pos="1.74,-1!"]; H6 [label="H", pos="1.74,1!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- Br; C4 -- F; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;
// Aromaticity (approximated with double bonds) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; }
Caption: 2D chemical structure of this compound.
Bonding and Electronic Effects
The chemical behavior of this compound is governed by the interplay of the aromatic system and the electronic properties of its halogen substituents. Both fluorine and bromine are more electronegative than carbon, leading to competing inductive and resonance effects that influence the molecule's reactivity and polarity.
-
Aromatic System: The core of the molecule is a planar benzene ring with a delocalized π-electron system, which imparts significant stability. The C-C bond lengths within the ring are intermediate between those of single and double bonds.
-
C-F and C-Br Bonds: Both the fluorine and bromine atoms are attached to the sp² hybridized carbons of the benzene ring. The high electronegativity of fluorine (3.98 on the Pauling scale) and bromine (2.96) results in a significant inductive electron withdrawal (-I effect) from the aromatic ring, making the ring electron-deficient compared to benzene.[6] This effect deactivates the ring towards electrophilic aromatic substitution.[6][7]
-
Resonance Effects: Conversely, the lone pairs on both halogen atoms can be delocalized into the aromatic π-system, an electron-donating resonance effect (+R effect).[6][7] This effect increases the electron density at the ortho and para positions. Because the 2p orbital of fluorine has a similar size to the 2p orbital of carbon, the orbital overlap is more effective for fluorine than for the larger 4p orbital of bromine.[6] Consequently, fluorine exerts a stronger resonance effect than bromine.
-
Overall Electronic Influence: For halogens, the inductive (-I) effect is generally stronger than the resonance (+R) effect, leading to an overall deactivation of the ring towards electrophiles.[7] However, the resonance effect still directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the fluorine and ortho to the bromine are the most likely sites for further substitution.
Caption: Inductive and resonance effects of substituents in this compound.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | -16 °C (3 °F; 257 K) | [2] |
| Boiling Point | 150 °C (302 °F; 423 K) | [2] |
| Density | 1.593 g/cm³ at 25 °C | [3] |
| Refractive Index (n20/D) | 1.527 | [3] |
| Dipole Moment | 0.50 D | [8] |
| Flash Point | 53 °C (127.4 °F) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.42 (dd, 2H, J=9.1, 4.9 Hz), δ ~6.94 (dd, 2H, J=9.1, 8.3 Hz) | [9] |
| ¹³C NMR | Data available in spectral databases. | [4] |
| ¹⁹F NMR (CDCl₃) | A single resonance is expected. | [10] |
| Infrared (IR) | Key bands for C-H aromatic stretch (~3100-3000 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), C-F stretch (~1250-1100 cm⁻¹), C-Br stretch (~700-500 cm⁻¹). | [11][12] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 174/176 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments from loss of Br (m/z 95) and other aromatic fragments. | [11][13] |
Experimental Protocols
Synthesis: Bromination of Fluorobenzene
This compound is commonly synthesized via the electrophilic bromination of fluorobenzene using a Lewis acid catalyst.[2] The following protocol is adapted from established industrial processes.[9][14]
Materials:
-
Fluorobenzene (FB)
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Dichloromethane (DCM, solvent, optional)
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
A multi-necked reactor is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser connected to a gas trap (e.g., a water trap to absorb evolved HBr).
-
Fluorobenzene and anhydrous FeCl₃ (as catalyst) are charged into the reactor. If a solvent is used, dichloromethane is added.
-
The mixture is cooled to a temperature between -20°C and 0°C using an appropriate cooling bath.
-
Liquid bromine is added dropwise from the dropping funnel over several hours, maintaining the low temperature. The reaction is exothermic, and the addition rate should be controlled to prevent a rise in temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at low temperature, followed by warming to a higher temperature (e.g., 30-60°C) to ensure completion and isomerization of any ortho-product to the more stable para-isomer.[14]
-
The reaction is quenched by carefully adding water. The organic layer is separated.
-
The organic layer is washed sequentially with water and a saturated sodium bicarbonate solution to remove residual acid and unreacted bromine.
-
The washed organic layer is dried over anhydrous sodium sulfate.
-
The solvent (if used) is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound (boiling point ~150-155°C).[9][14]
Caption: Simplified workflow for the synthesis of this compound.
Spectroscopic Characterization
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of the compound.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[15]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This is a high-sensitivity nucleus and requires fewer scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are phased, baseline corrected, and referenced (e.g., to the residual solvent peak for ¹H and ¹³C). The chemical shifts (δ), coupling constants (J), and peak integrations are then analyzed.[16]
4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Method: For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient.[17]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[17]
-
Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Analyze the positions (in cm⁻¹) and intensities of the absorption bands to identify characteristic vibrations corresponding to the aromatic ring, C-F, and C-Br bonds.[18]
4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight, confirm the isotopic pattern of bromine, and assess the purity of the sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A suitable temperature program is used to elute the compound.
-
MS Method: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using Electron Ionization - EI at 70 eV). The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and confirm the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to further support the structure. The retention time from the chromatogram is used to assess purity.[19]
References
- 1. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 460-00-4 [matrix-fine-chemicals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
- 11. p-Bromofluorobenzene [webbook.nist.gov]
- 12. p-Bromofluorobenzene [webbook.nist.gov]
- 13. p-Bromofluorobenzene [webbook.nist.gov]
- 14. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 15. web.mit.edu [web.mit.edu]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. irjet.net [irjet.net]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Bromo-4-fluorobenzene (CAS 460-00-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-fluorobenzene (CAS 460-00-4), a key organohalogen intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and significant reactions, and discusses its applications, particularly in the fields of pharmaceutical and agrochemical development. Spectroscopic data is summarized and interpreted, and safety and handling information is provided to ensure its proper use in a laboratory setting.
Introduction
This compound, also known as p-bromofluorobenzene, is an aromatic compound featuring both a bromine and a fluorine atom substituted on a benzene ring at the 1 and 4 positions, respectively. This unique substitution pattern imparts differential reactivity to the C-Br and C-F bonds, making it a versatile precursor for the synthesis of complex molecules. Its primary utility lies in its role as a building block in cross-coupling reactions and as a precursor for Grignard reagents, enabling the introduction of the 4-fluorophenyl moiety into a target structure. This functionality is of significant interest in drug discovery, as the incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[3] It is largely insoluble in water but exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 460-00-4 | |
| Molecular Formula | C₆H₄BrF | [2] |
| Molecular Weight | 175.00 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | -16 °C | [2] |
| Boiling Point | 150-153 °C | |
| Density | 1.593 g/mL at 25 °C | |
| Flash Point | 53 °C | |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane | [3] |
Synthesis and Purification
Synthesis via Electrophilic Bromination of Fluorobenzene
The most common laboratory and industrial synthesis of this compound involves the electrophilic bromination of fluorobenzene.[2] The fluorine atom is an ortho-, para- director, and due to steric hindrance, the para-substituted product is the major isomer formed. A Lewis acid catalyst, such as iron(III) bromide, is typically employed to polarize the bromine molecule, making it a more potent electrophile.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the hydrogen bromide gas evolved during the reaction.
-
Charging the Flask: To the flask, add fluorobenzene and a catalytic amount of iron(III) bromide.
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add liquid bromine from the dropping funnel to the stirred solution of fluorobenzene and catalyst. The addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of HBr gas ceases.
-
Work-up: Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Purification
For most applications, fractional distillation is sufficient to obtain high-purity this compound. For exacting applications requiring ultra-pure material, preparative gas chromatography can be employed.
Key Reactions and Experimental Protocols
This compound is a valuable substrate for a variety of transformations, primarily leveraging the reactivity of the carbon-bromine bond.
Grignard Reagent Formation and Reaction
The carbon-bromine bond in this compound is significantly more reactive towards magnesium metal than the carbon-fluorine bond, allowing for the selective formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.[1][4] This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.
Experimental Protocol: Formation of 4-Fluorophenylmagnesium Bromide and Reaction with Carbon Dioxide
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Initiation: Place magnesium turnings in the flask and add a small crystal of iodine (to activate the magnesium surface).
-
Grignard Formation: In the dropping funnel, place a solution of this compound in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated, often evidenced by gentle refluxing. Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with CO₂: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Slowly add crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring.
-
Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtration and removal of the solvent, the resulting 4-fluorobenzoic acid can be purified by recrystallization.
Diagram: Grignard Reaction Workflow
References
Spectroscopic Data of 1-Bromo-4-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-fluorobenzene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern in the aromatic region due to proton-proton and proton-fluorine couplings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.42 | Triplet (apparent) | ortho J(H,H) ≈ 8.8, meta J(H,F) ≈ 4.9 | H-2, H-6 |
| ~6.99 | Triplet (apparent) | ortho J(H,H) ≈ 8.8, ortho J(H,F) ≈ 8.8 | H-3, H-5 |
Note: The assignments of H-2/H-6 and H-3/H-5 are based on the electronic effects of the bromine and fluorine substituents. The protons ortho to the bromine (H-2, H-6) are expected to be slightly downfield compared to the protons ortho to the fluorine (H-3, H-5).
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound displays four distinct signals in the aromatic region, consistent with the molecule's symmetry. The carbon attached to fluorine exhibits a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | C-F Coupling Constant (JCF) Hz | Assignment |
| ~162.5 | ¹JCF ≈ 245 | C-4 |
| ~132.5 | ³JCF ≈ 8 | C-2, C-6 |
| ~117.5 | ²JCF ≈ 21 | C-3, C-5 |
| ~119.5 | ⁴JCF ≈ 3 | C-1 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The assignments are based on established substituent effects and coupling patterns in fluorinated aromatic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.
Table 3: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3000 | Weak - Medium | Aromatic C-H stretch |
| ~1585, 1485, 1400 | Strong | Aromatic C=C ring stretch |
| ~1220 | Strong | C-F stretch |
| ~1090 | Strong | In-plane C-H bend |
| ~825 | Strong | Out-of-plane C-H bend (para-disubstitution) |
| ~680 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic isotopic patterns for bromine.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 174 | ~98 | [M]⁺ (with ⁷⁹Br) |
| 176 | 100 | [M+2]⁺ (with ⁸¹Br) |
| 95 | ~35 | [C₆H₄F]⁺ |
| 75 | ~15 | [C₆H₃]⁺ |
Note: The presence of two molecular ion peaks at m/z 174 and 176 in an approximate 1:1 ratio is a characteristic signature of a compound containing one bromine atom.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence is used for acquisition.
-
Typically, 8 to 16 scans are acquired to obtain a good signal-to-noise ratio.
-
The spectral data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
The data is processed similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of liquid this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Ensure there are no air bubbles trapped in the liquid film.
Data Acquisition (FT-IR):
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
-
Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.
Data Acquisition:
-
The ions generated are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in determining the structure of this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
Caption: Correlation of Spectroscopic Data to Molecular Structure.
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-bromo-4-fluorobenzene. It covers the interpretation of spectral data, including chemical shifts and coupling constants, and outlines a standard experimental protocol for data acquisition. This document is intended to serve as a detailed resource for professionals in research and development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction to the ¹H NMR Spectrum of this compound
This compound (C₆H₄BrF) is a disubstituted aromatic compound featuring two different halogen substituents in a para arrangement.[1] Its ¹H NMR spectrum provides a classic example of a higher-order spin system, which arises because protons that are chemically equivalent are not necessarily magnetically equivalent.[2] The spectrum is primarily characterized by two main signals in the aromatic region, corresponding to the two sets of chemically equivalent protons. The interpretation of the spectrum requires an understanding of the electronic effects of the substituents (induction and resonance) and the spin-spin coupling interactions between the protons (¹H-¹H) and between the protons and the fluorine nucleus (¹H-¹⁹F).[3]
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect but also a significant electron-donating resonance effect. The bromine atom has similar, albeit weaker, effects. These competing effects influence the electron density at the ortho and meta positions, thereby determining the chemical shifts of the attached protons.[3] The resulting pattern is a complex multiplet system, often designated as an AA'BB'X system, where A and B are the protons and X is the fluorine-19 nucleus.[2]
¹H NMR Spectral Data
The ¹H NMR spectral parameters for this compound are influenced by the solvent and the spectrometer frequency. The data presented below are representative values obtained in deuterated chloroform (CDCl₃).
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
| H-2, H-6 (ortho to F) | ~6.94 | Multiplet (approx. triplet or ddt) | ³JHH ≈ 9.1 Hz, ³JHF ≈ 8.3 Hz, ⁴JHH ≈ 3.2 Hz |
| H-3, H-5 (ortho to Br) | ~7.42 | Multiplet (approx. ddt) | ³JHH ≈ 9.1 Hz, ⁴JHF ≈ 4.9 Hz, ⁴JHH ≈ 2.6 Hz |
Data compiled from publicly available spectral databases run at 89.56 MHz in CDCl₃.[4] Note that due to the complex nature of the AA'BB' spin system, the multiplicity is often reported simply as "multiplet". The apparent multiplicities and coupling constants are approximations derived from first-order analysis.
Spectral Interpretation
The ¹H NMR spectrum of this compound displays two signals in the aromatic region, each integrating to two protons.
-
Chemical Shifts : The protons ortho to the fluorine atom (H-2, H-6) are more shielded (resonate at a lower ppm, upfield) compared to the protons ortho to the bromine atom (H-3, H-5). This is primarily due to the strong +M (mesomeric or resonance) effect of fluorine, which increases electron density at the ortho position, overriding its strong -I (inductive) effect.[3] Bromine's weaker resonance and inductive effects result in less shielding for its adjacent protons.
-
Spin-Spin Coupling : The observed splitting pattern is complex.
-
¹H-¹H Coupling : Each proton is coupled to its adjacent (ortho) and non-adjacent (meta and para) protons. The large ortho-coupling (³JHH) of approximately 9.1 Hz is characteristic for protons on adjacent carbons in a benzene ring.[5]
-
¹H-¹⁹F Coupling : The ¹⁹F nucleus (spin I=1/2) couples with the protons on the ring. The coupling is stronger to the closer protons (ortho-¹H, ³JHF ≈ 8.3 Hz) than to the more distant protons (meta-¹H, ⁴JHF ≈ 4.9 Hz).[4] This additional coupling further complicates the signal multiplicity.
-
AA'BB' System : Because the substituents are different, the two protons ortho to the fluorine (H-2 and H-6) are chemically equivalent but magnetically non-equivalent. The same applies to the protons ortho to the bromine (H-3 and H-5). This is because H-2 has a different coupling relationship with H-5 (para) than it does with H-3 (ortho). This magnetic non-equivalence gives rise to a complex, non-first-order spectrum that cannot be simply interpreted as a pair of doublets.[2] The logical relationship of these couplings is visualized in the diagram below.
-
Caption: Spin-spin coupling network in this compound.
Experimental Protocols
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The following is a generalized protocol for the analysis of this compound.
A. Sample Preparation
-
Quantity: Weigh approximately 5-25 mg of this compound.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, typically CDCl₃, to a clean vial. Ensure the solvent contains a reference standard, such as tetramethylsilane (TMS).
-
Dissolution: Agitate the vial to ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
B. Data Acquisition
-
Spectrometer: The spectrum is acquired on a Fourier Transform NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
Insertion & Locking: The sample is placed in the magnet. The spectrometer then "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.
-
Parameter Setup: Key acquisition parameters include:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by:
-
Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain signal (the spectrum).
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is flattened.
-
Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.
-
Integration: The relative areas under each signal are calculated to determine the proton ratios.
-
The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum.
Caption: Standard experimental workflow for ¹H NMR spectroscopy.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-fluorobenzene
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-bromo-4-fluorobenzene, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying principles of chemical shift effects.
Introduction
This compound is a disubstituted aromatic compound of interest in various fields of chemical synthesis, including the development of pharmaceuticals and agrochemicals.[1] Understanding its molecular structure and electronic properties is crucial for its application. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of substituents on the benzene ring. In the case of this compound, the interplay of the inductive and resonance effects of the bromine and fluorine atoms results in a characteristic 13C NMR spectrum.
13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound are summarized in the table below. The data is presented with assignments for each carbon atom on the benzene ring. Due to the para-substitution pattern, the molecule possesses a C2 axis of symmetry, resulting in four distinct signals for the six carbon atoms.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C-Br) | 119.9 |
| C4 (C-F) | 162.5 (d, ¹JCF = 248.5 Hz) |
| C2 / C6 | 132.8 (d, ³JCF = 8.5 Hz) |
| C3 / C5 | 116.8 (d, ²JCF = 22.5 Hz) |
Note: The data is typically acquired in a deuterated solvent such as chloroform (CDCl₃). The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The symbol 'd' indicates a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.
Interpretation of Chemical Shifts and Substituent Effects
The observed chemical shifts in this compound can be rationalized by considering the electronic effects of the halogen substituents.
-
Fluorine (C4): Fluorine is a highly electronegative atom, exerting a strong -I (negative inductive) effect, which deshields the directly attached carbon (C4), causing its signal to appear significantly downfield at 162.5 ppm.[2] Furthermore, fluorine exhibits a +R (positive resonance) effect by donating its lone pair electrons to the benzene ring. This resonance effect primarily increases electron density at the ortho (C3/C5) and para positions. The strong coupling constant (¹JCF) is characteristic of a direct bond between carbon-13 and fluorine-19.
-
Bromine (C1): Bromine is also an electronegative atom, but its inductive effect is weaker than that of fluorine. A notable phenomenon is the "heavy atom effect," where the large electron cloud of bromine causes increased shielding of the ipso-carbon (C1), resulting in an upfield shift compared to what would be expected based on electronegativity alone.[2] This effect contributes to the C1 signal appearing at a relatively upfield position of 119.9 ppm.
-
Ortho and Meta Carbons (C2/C6 and C3/C5): The chemical shifts of the remaining carbons are influenced by a combination of the inductive and resonance effects of both substituents. The observed couplings to fluorine (²JCF and ³JCF) are valuable for assigning these signals unambiguously.
The interplay of these substituent effects is visualized in the diagram below.
Caption: Logical relationship of substituent effects on the 13C NMR chemical shifts.
Experimental Protocol
The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: this compound
-
Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For a quantitative analysis, a higher concentration may be necessary.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many organic compounds and has a well-defined 13C NMR signal at 77.16 ppm, which can be used for referencing.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm). A small drop is usually sufficient.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the tube is free from any solid particles by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A multinuclear NMR spectrometer with a proton frequency of 300 MHz or higher is recommended. The corresponding 13C frequency would be approximately 75 MHz.
-
Probe: A standard broadband or dual-channel probe tuned to the 13C frequency.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is used. This sequence employs a 30° pulse angle to allow for a shorter relaxation delay.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm (e.g., 15,000 - 18,750 Hz on a 75 MHz spectrometer).
-
Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans are required. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra when using a 30° pulse angle.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum to single lines for each carbon (except for the carbons coupled to fluorine).
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.
-
Peak Picking: The chemical shifts of all peaks are determined and reported.
The experimental workflow can be summarized in the following diagram:
Caption: A streamlined workflow for the acquisition of a 13C NMR spectrum.
References
An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-bromo-4-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details two primary synthetic routes: electrophilic bromination of fluorobenzene and the Sandmeyer reaction of 4-fluoroaniline. It includes detailed experimental protocols, comparative data on reaction yields and product purity, and thorough purification procedures. Spectroscopic data for the characterization of this compound is also provided.
Introduction
This compound (C₆H₄BrF) is a halogenated aromatic compound with significant applications in organic synthesis.[1] Its utility as a building block stems from the presence of two different halogen atoms on the benzene ring, allowing for selective functionalization through various cross-coupling reactions. It serves as a precursor for the synthesis of numerous active pharmaceutical ingredients and agrochemicals.[2] This guide offers detailed methodologies for its preparation and purification to meet the high-purity standards required in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₄BrF |
| Molecular Weight | 175.00 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 150-153 °C |
| Melting Point | -16 °C |
| Density | 1.593 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.527 |
| CAS Number | 460-00-4 |
Synthesis of this compound
Two principal methods for the synthesis of this compound are detailed below: the direct bromination of fluorobenzene and the Sandmeyer reaction starting from 4-fluoroaniline.
Electrophilic Bromination of Fluorobenzene
This method involves the direct bromination of fluorobenzene in the presence of a Lewis acid catalyst, such as iron(III) bromide.[1] The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product being the major component.
Caption: Electrophilic bromination of fluorobenzene.
A detailed experimental protocol for the synthesis of this compound via bromination of fluorobenzene is as follows:
-
Reaction Setup: A reactor equipped with an efficient stirrer, a condenser, and a thermometer is charged with fluorobenzene and anhydrous iron(III) chloride (as a catalyst precursor). The mixture is cooled to a temperature below 0 °C.
-
Bromine Addition: Liquid bromine is added to the cooled mixture over a period of time while maintaining the low temperature.
-
Reaction Progression: After the addition of bromine is complete, the reaction mixture is gradually warmed and stirred for an additional period to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is then washed with an aqueous solution of sodium bisulfite to remove unreacted bromine, followed by washing with water and a saturated sodium bicarbonate solution. The organic layer is then separated and dried over anhydrous magnesium sulfate.
Sandmeyer Reaction of 4-Fluoroaniline
The Sandmeyer reaction provides an alternative route to this compound, starting from 4-fluoroaniline.[3] This multi-step process involves the diazotization of the primary amine followed by a copper(I) bromide-mediated substitution.
Caption: Sandmeyer reaction of 4-fluoroaniline.
A general experimental protocol for the synthesis of this compound via the Sandmeyer reaction is as follows:
-
Diazotization: 4-Fluoroaniline is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and the formation of the product, which is observed by the evolution of nitrogen gas.
-
Work-up: After the reaction is complete, the mixture is subjected to steam distillation. The organic layer of the distillate is separated, washed with dilute sodium hydroxide solution and then with water. The crude product is then dried over a suitable drying agent like anhydrous calcium chloride.
Purification of this compound
The crude this compound obtained from either synthetic route requires purification to remove unreacted starting materials, isomers, and other byproducts. The two primary methods for purification are fractional distillation and column chromatography.
Purification Workflow
Caption: Purification workflow for this compound.
Fractional Distillation
Fractional distillation is an effective method for purifying this compound, especially on a larger scale.
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The flask is heated, and the fraction that distills at the boiling point of this compound (approximately 151-153 °C at atmospheric pressure) is collected. For higher purity, distillation under reduced pressure can be performed.
Column Chromatography
For smaller scale purifications and for separating isomers with close boiling points, column chromatography is the preferred method.
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent such as hexanes.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a suitable solvent system. For this compound, a non-polar eluent like hexanes is typically used.[4] The polarity of the eluent can be gradually increased if necessary by adding a small amount of a more polar solvent like ethyl acetate to facilitate the elution of the product.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.
Comparative Data and Characterization
The choice of synthetic route often depends on the desired yield, purity, and the availability of starting materials.
| Synthesis Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Bromination of Fluorobenzene | ~97% | >99.8% | High yield and purity, one-pot reaction. | Formation of isomeric byproducts requires efficient purification. |
| Sandmeyer Reaction | 55-80% | >98% | Good for substrates with various functional groups. | Multi-step process, use of potentially unstable diazonium salts. |
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound typically shows two sets of multiplets in the aromatic region. The chemical shifts are approximately δ 7.42 (dd, 2H) and δ 6.94 (dd, 2H) ppm.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons. The carbon attached to bromine (C-Br) appears around δ 118 ppm, while the carbon attached to fluorine (C-F) is observed at a higher chemical shift, typically around δ 162 ppm (with a large C-F coupling constant). The other aromatic carbons appear in the range of δ 116-133 ppm.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), C-F stretching (around 1250-1200 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹).[7]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is harmful if swallowed or inhaled and causes skin and eye irritation.[8] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
This technical guide has provided detailed protocols for the synthesis and purification of this compound. Both the electrophilic bromination of fluorobenzene and the Sandmeyer reaction of 4-fluoroaniline are viable synthetic routes, with the choice depending on specific laboratory capabilities and desired outcomes. The purification techniques of fractional distillation and column chromatography are effective in achieving high purity of the final product. The provided spectroscopic data serves as a reference for the characterization and quality control of the synthesized compound, ensuring its suitability for further applications in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Cas 460-00-4, Molecular Weight 175.000 G, Purity 95%, Melting Point -16â°c, Clear Liquid With Yellow Tint at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. p-Bromofluorobenzene [webbook.nist.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of 1-bromo-4-fluorobenzene, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. This document details the underlying principles of regioselectivity, presents available quantitative data, and provides detailed experimental protocols for representative reactions.
Core Concepts: Regioselectivity in the Substitution of this compound
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the electronic properties of the two halogen substituents. Both bromine and fluorine are classified as deactivating, yet ortho, para-directing groups. This dual behavior arises from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to their high electronegativity, both halogens withdraw electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene. Fluorine is more electronegative than bromine, and thus exerts a stronger deactivating inductive effect.
-
Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density, known as the resonance effect, enriches the electron density at the ortho and para positions. This resonance stabilization of the intermediate carbocation (the arenium ion or sigma complex) is what makes these positions more reactive than the meta position.
The directing ability of the halogens is a consequence of the resonance effect stabilizing the intermediates formed during ortho and para attack. In the case of this compound, the incoming electrophile will be directed to the positions ortho to either the fluorine or the bromine atom. The crucial factor determining the major product is the relative directing strength of fluorine versus bromine. Due to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon, fluorine is a more effective resonance donor than bromine. Consequently, the positions ortho to the fluorine atom are more activated towards electrophilic attack than the positions ortho to the bromine atom.
Therefore, the primary site of electrophilic substitution on this compound is the position ortho to the fluorine atom and meta to the bromine atom .
Quantitative Data on Isomer Distribution
Quantitative data on the precise isomer distribution for various electrophilic aromatic substitution reactions of this compound is not extensively reported in readily available literature. However, data from related compounds can provide valuable insights into the expected outcomes.
For the nitration of bromobenzene , the ratio of para to ortho isomers is typically in the range of 3:1 to 4:1, with the formation of the meta isomer being negligible. This preference for the para product is attributed to the steric hindrance at the ortho position.
In the case of This compound , the directing effect of fluorine is expected to be dominant. Therefore, the major product will be the one where the electrophile is introduced at the position ortho to the fluorine.
| Electrophilic Aromatic Substitution Reaction | Major Product | Minor Product(s) |
| Nitration (HNO₃/H₂SO₄) | 2-Bromo-5-fluoronitrobenzene | 4-Bromo-2-fluoro-1-nitrobenzene |
| Halogenation (e.g., Br₂/FeBr₃) | 1,2-Dibromo-4-fluorobenzene | 2,4-Dibromo-1-fluorobenzene |
| Sulfonation (fuming H₂SO₄) | 2-Bromo-5-fluorobenzenesulfonic acid | 4-Bromo-2-fluorobenzenesulfonic acid |
| Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | 1-(2-Bromo-5-fluorophenyl)ethan-1-one | 1-(4-Bromo-2-fluorophenyl)ethan-1-one |
Note: The isomer ratios are qualitative predictions based on the directing effects of the substituents. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
The following are representative experimental protocols for common electrophilic aromatic substitution reactions, adapted from established procedures for similar substrates.
Nitration of this compound
This procedure is adapted from the nitration of bromobenzene.
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ethanol (95%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add 5 mL of concentrated nitric acid with continuous stirring.
-
To this nitrating mixture, add 5.0 g of this compound dropwise from a dropping funnel over a period of 30 minutes. Maintain the reaction temperature below 50°C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker with stirring.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain the purified 2-bromo-5-fluoronitrobenzene.
Bromination of this compound
This procedure is adapted from the bromination of fluorobenzene.[1]
Materials:
-
This compound
-
Liquid Bromine
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bisulfite solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g of this compound in 20 mL of dichloromethane.
-
Add a catalytic amount of iron(III) bromide (approx. 0.1 g).
-
From the dropping funnel, add 4.6 g of liquid bromine dropwise to the mixture at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the bromine color disappears.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography to yield 1,2-dibromo-4-fluorobenzene.
Visualizing the Reaction Mechanism and Workflow
Signaling Pathway of Electrophilic Aromatic Substitution
The following diagram illustrates the general mechanism of electrophilic aromatic substitution on this compound, highlighting the formation of the key intermediate, the sigma complex (arenium ion).
References
An In-depth Technical Guide to 1-Bromo-4-fluorobenzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-fluorobenzene is a key organohalogen intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern allows for selective functionalization, making it a valuable building block in modern organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and key applications. The document includes detailed experimental protocols for its preparation and utilizes diagrams to illustrate synthetic pathways, offering a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: The Dawn of Aromatic Fluorine Chemistry
The late 19th and early 20th centuries marked a period of intense investigation into the chemistry of aromatic compounds. While the synthesis of chloro- and bromo-aromatics was well-established, the introduction of fluorine into an aromatic ring presented significant challenges due to the high reactivity of elemental fluorine. Early attempts at direct fluorination of benzene were often met with violent and uncontrolled reactions. The development of milder and more selective methods for the synthesis of fluoroaromatics was a critical step forward. It was within this context of burgeoning organofluorine chemistry that this compound emerged as a significant compound.
Discovery and Historical Synthesis
The first documented synthesis of this compound is attributed to G. Schiemann and his colleagues in 1931.[1][2] Their work, published in Chemische Berichte, described the electrophilic bromination of fluorobenzene. This reaction, catalyzed by iron filings, provided a direct and relatively straightforward route to the desired para-substituted product.
Prior to this, the primary methods for introducing fluorine into an aromatic ring were centered around the diazotization of aromatic amines. The Balz-Schiemann reaction, discovered by Günther Balz and Günther Schiemann in 1927, became a cornerstone of aromatic fluorine chemistry.[3] This reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. While not the first reported synthesis of this compound, the Balz-Schiemann and the related Sandmeyer reactions represent crucial alternative synthetic pathways that have been refined over the decades.
The work of Schiemann was later expanded upon by researchers such as L.N. Ferguson and G. Olah in the 1950s, who further investigated the conditions and regioselectivity of the bromination of fluorobenzene. These studies contributed to a deeper understanding of electrophilic aromatic substitution on halogenated benzenes and helped to optimize the synthesis of this compound.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid at room temperature with a characteristic aromatic odor.[4][5][6] It is insoluble in water but soluble in common organic solvents.[7] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrF | [4][6] |
| Molar Mass | 175.00 g/mol | [4][6] |
| Appearance | Colorless liquid | [4][6] |
| Melting Point | -16 °C | [6] |
| Boiling Point | 150-152 °C | [6] |
| Density | 1.593 g/mL at 25 °C | [4] |
| Flash Point | 53 °C | [6] |
| Refractive Index (n²⁰/D) | 1.527 | [4] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone | [5][7] |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.42 (m, 2H), 6.94 (m, 2H) | [8] |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 162.2 (d, J=247.5 Hz), 132.3 (d, J=8.3 Hz), 116.9 (d, J=21.8 Hz), 115.8 (d, J=3.8 Hz) | |
| ¹⁹F NMR (CDCl₃, 282 MHz) δ (ppm) | -113.2 | [9] |
| Major IR Peaks (cm⁻¹) | 1585, 1485, 1220, 1090, 820 | |
| Major MS (m/z) | 174/176 (M+), 95, 75 | [10] |
Key Synthetic Methodologies
Two primary synthetic routes are employed for the preparation of this compound: electrophilic bromination of fluorobenzene and the diazotization of 4-bromoaniline.
Electrophilic Bromination of Fluorobenzene
This is the most direct and historically significant method for the synthesis of this compound. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, with the para-product being the major isomer due to steric hindrance at the ortho positions.
Caption: Electrophilic bromination of fluorobenzene.
Diazotization of 4-Bromoaniline (Sandmeyer/Balz-Schiemann type reactions)
This route provides an alternative for synthesizing this compound, starting from 4-bromoaniline. The amino group is first converted to a diazonium salt, which is then transformed into the fluoro-substituted product.
Caption: Synthesis of this compound via diazotization.
Experimental Protocols
Protocol 1: Electrophilic Bromination of Fluorobenzene
Materials:
-
Fluorobenzene
-
Bromine
-
Anhydrous iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a stirred solution of fluorobenzene (1.0 eq) in a suitable solvent such as dichloromethane or without a solvent in a round-bottom flask equipped with a dropping funnel and cooled in an ice bath, add anhydrous iron(III) bromide (0.05 eq) as a catalyst.
-
Slowly add bromine (1.05 eq) dropwise from the dropping funnel, maintaining the temperature of the reaction mixture between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Synthesis from 4-Bromoaniline via Diazotization
Materials:
-
4-Bromoaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, 48% in water) or anhydrous HF in pyridine
-
Ice
-
Beakers
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Diethyl ether
Procedure:
-
In a beaker, dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the stirred solution of 4-bromoaniline, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
To the cold diazonium salt solution, slowly add a pre-cooled solution of fluoroboric acid (1.1 eq). A precipitate of 4-bromobenzenediazonium tetrafluoroborate will form.
-
Collect the precipitate by vacuum filtration and wash it with cold water, followed by cold ethanol and then diethyl ether.
-
Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a safety shield.
-
Gently heat the dry 4-bromobenzenediazonium tetrafluoroborate in a flask. Thermal decomposition will occur, evolving nitrogen and boron trifluoride gas, to yield crude this compound.
-
The crude product can be purified by steam distillation or fractional distillation under reduced pressure.
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for sequential and selective functionalization. The C-Br bond is more susceptible to oxidative addition in palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents at the 4-position while retaining the fluorine atom.
This compound is a key building block in the synthesis of numerous pharmaceuticals, including antidepressants, antipsychotics, and anticancer agents.[11] The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. In the agrochemical industry, it is a precursor to fungicides and herbicides.[11]
Caption: Key reactions and applications of this compound.
Conclusion
From its initial synthesis in the early days of organofluorine chemistry to its current role as a crucial building block in modern synthetic chemistry, this compound has a rich history. The development of its synthesis, from the direct bromination of fluorobenzene to diazotization-based methods, reflects the broader advancements in organic chemistry. Its unique physicochemical properties and reactivity continue to make it an indispensable tool for researchers and professionals in the development of new drugs, agrochemicals, and materials, underscoring its lasting importance in the chemical sciences.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(460-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of 1-Bromo-4-fluorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-fluorobenzene in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound in the specified solvents, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This allows researchers to generate precise and reliable solubility data in-house.
Introduction to this compound
This compound (C₆H₄BrF) is a halogenated aromatic compound with a molecular weight of 175.00 g/mol . It exists as a colorless liquid at room temperature. Its structure, featuring a benzene ring substituted with two different halogen atoms, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is crucial for reaction kinetics, purification processes, and formulation development.
Expected Solubility Profile
Based on the principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to be miscible with or highly soluble in a range of common organic solvents. The presence of the polar carbon-fluorine and carbon-bromine bonds introduces some polarity to the molecule. However, the overall non-polar character of the benzene ring is the dominant factor influencing its solubility.
It is anticipated that this compound will exhibit good solubility in:
-
Protic solvents such as methanol, ethanol, propan-1-ol, and butan-1-ol, due to the ability of the halogen atoms to participate in weak hydrogen bonding and dipole-dipole interactions.
-
Aprotic polar solvents like acetone and ethyl acetate, through dipole-dipole interactions.
The solubility is expected to be low in highly polar solvents like water (a safety data sheet mentions a water solubility of 0.14 g/L) and in non-polar aliphatic solvents.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound in Various Organic Solvents (Template)
| Solvent | Temperature (K) | Mole Fraction (x₁) | Solubility ( g/100g solvent) |
| Methanol | |||
| Ethanol | |||
| Propan-1-ol | |||
| Butan-1-ol | |||
| Ethyl Acetate | |||
| Acetone | |||
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
4.1. Isothermal Shake-Flask Method (Gravimetric Analysis)
This is a widely accepted and reliable method for determining the equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of sealed, temperature-controlled vials containing a known mass of the chosen organic solvent (e.g., methanol).
-
The use of excess solute is crucial to ensure that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to rest in the constant-temperature bath for at least 24 hours to allow for the complete sedimentation of the undissolved solute.
-
-
Sample Analysis:
-
Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe.
-
Transfer the supernatant to a pre-weighed vial.
-
Determine the mass of the transferred saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the solute.
-
Weigh the vial containing the dry solute residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
The solubility can then be expressed as grams of solute per 100 grams of solvent or converted to mole fraction.
-
4.2. UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. This compound, being an aromatic compound, is expected to have a distinct UV absorbance profile.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 as described in the Isothermal Shake-Flask Method.
-
-
Phase Separation and Dilution:
-
After equilibration and sedimentation, carefully withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
The solubility can then be expressed in molarity or other desired units.
-
Visualizations
Diagram 1: Isothermal Shake-Flask Method Workflow
Caption: Workflow for determining solubility using the isothermal shake-flask method.
Diagram 2: UV-Vis Spectrophotometry Method Workflow
Caption: Workflow for solubility determination via UV-Vis spectrophotometry.
An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Bromo-4-fluorobenzene (CAS No. 460-00-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₆H₄BrF |
| Molecular Weight | 175.00 g/mol [4] |
| Appearance | Colorless liquid[5][6] |
| Odor | Aromatic |
| Melting Point | -16 °C (lit.) |
| Boiling Point | 150 °C (lit.) |
| Flash Point | 53 °C (127.4 °F) - closed cup[1] |
| Density | 1.593 g/mL at 25 °C (lit.) |
| Solubility | Slightly soluble in water.[7] |
| Vapor Pressure | 3.7 mmHg @ 20 °C[7] |
| Vapor Density | 5.6[7] |
Hazard Identification and Classification
This compound is a flammable liquid and is harmful if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][8]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[4][6] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation[4][9] |
Signal Word: Warning[4]
Toxicological Data
The toxicological profile of this compound is summarized in Table 2. Exposure can lead to symptoms such as tremors, changes in motor activity, ataxia, and dyspnea.[4]
| Route of Exposure | Species | Value | Effects Observed |
| Oral | Rat | LD50: 2,700 mg/kg[4] | Behavioral: Tremor, change in motor activity, ataxia.[4] |
| Inhalation | Rat | LC50 (4 h): 18,000 mg/m³[4] | Behavioral: Tremor, change in motor activity. Lungs, Thorax, or Respiration: Dyspnea.[4] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of necessary PPE is crucial before handling this chemical.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] A flame-retardant antistatic protective suit is recommended.[4] |
| Respiratory Protection | Use in a well-ventilated area. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[10] |
Handling Procedures
-
Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.[9] Ensure eyewash stations and safety showers are readily accessible.[11]
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[7] Use non-sparking tools and explosion-proof equipment.[7]
-
Electrostatic Discharge: Take precautionary measures against static discharge.[4] Ground and bond containers when transferring material.
-
Hygiene: Wash hands thoroughly after handling. Launder contaminated clothing separately before reuse.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Container: Keep the container tightly closed.[4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5][7][9]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Immediately consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |
Spill Response Protocol
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]
-
Absorption: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[12]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[12]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[10] Containers may explode when heated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Reactivity and Disposal
A thorough understanding of the chemical's reactivity and proper disposal methods is essential.
Chemical Stability and Reactivity
-
Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Heat, flames, sparks, and ignition sources.[4][8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][7][9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[4][5]
Disposal Considerations
-
Waste Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility.[4] Do not allow it to enter drains or waterways.[4]
-
Contaminated Packaging: Dispose of as unused product.[4]
Experimental Protocols
This compound is a common substrate in organic synthesis, particularly in cross-coupling reactions.[2] The following are generalized protocols for reactions where this compound is frequently used.
Representative Protocol: Suzuki-Miyaura Coupling
This compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), a suitable boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution.
-
Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Representative Protocol: Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, which is a valuable intermediate for forming new carbon-carbon bonds.[1]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1-1.2 equivalents) under an inert atmosphere.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Add a small portion of a solution of this compound (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF) to initiate the reaction.
-
Addition: Once the reaction has started (indicated by bubbling and a color change), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Risk Assessment Workflow
A systematic approach to risk assessment is crucial for the safe use of this compound. The following diagram illustrates a logical workflow for this process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Bromofluorobenzene – Greg Reyneke [gregknowswater.com]
- 3. CAS 460-00-4: this compound | CymitQuimica [cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 4-Bromofluorobenzene - Safety Data Sheet [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. This compound(460-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-bromo-4-fluorobenzene. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[1] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reagents.[2][3] This protocol focuses on the use of this compound as a substrate, a common building block in the synthesis of complex molecules.
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the bromide conversion for the Suzuki coupling of this compound with various boronic acids under specific conditions using a heterogeneous palladium catalyst supported on COOH-modified graphene (G-COOH-Pd-10).[6]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%)[6] |
| Phenylboronic acid | 110 | 3 | 99 |
| Phenylboronic acid | 110 | 8 | 99 |
| Phenylboronic acid | 110 | 24 | 99 |
| Phenylboronic acid | 110 | 48 | 99 |
| 4-Vinylphenylboronic acid | 110 | 3 | 99 |
| 4-Vinylphenylboronic acid | 110 | 8 | 99 |
| 4-Vinylphenylboronic acid | 110 | 24 | 99 |
| 4-Vinylphenylboronic acid | 110 | 48 | 99 |
| 4-Carboxyphenylboronic acid | 110 | 3 | 99 |
| 4-Carboxyphenylboronic acid | 110 | 8 | 99 |
| 4-Carboxyphenylboronic acid | 110 | 24 | 99 |
| 4-Carboxyphenylboronic acid | 110 | 48 | 99 |
| 4-Fluorophenylboronic acid | 110 | 3 | 90 |
| 4-Fluorophenylboronic acid | 110 | 8 | 95 |
| 4-Fluorophenylboronic acid | 110 | 24 | 98 |
| 4-Fluorophenylboronic acid | 110 | 48 | 99 |
Experimental Protocols
This section provides a general, detailed protocol for the homogeneous Suzuki-Miyaura coupling of this compound with a representative boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 1-bromo-4-fluorobenzene, a key transformation for the synthesis of fluorinated biaryl compounds. Fluorinated aromatic structures are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. This document offers detailed experimental protocols, a summary of reaction parameters with corresponding yields, and visualizations of the reaction mechanism and workflow.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide.[1] The reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[2]
The coupling of this compound with an arylboronic acid, such as phenylboronic acid, yields 4-fluoro-1,1'-biphenyl. This structural motif is a precursor to various pharmaceuticals and advanced materials. The efficiency of this transformation is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
References
Application Notes and Protocols: Formation of 4-Fluorophenylmagnesium Bromide from 1-Bromo-4-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene. This reagent is a critical intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. The protocol herein is designed to ensure a high yield of the desired Grignard reagent while minimizing the formation of the primary byproduct, 4,4'-difluorobiphenyl, through carefully controlled reaction conditions.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of 4-fluorophenylmagnesium bromide from this compound provides a versatile building block for introducing the 4-fluorophenyl group into various molecules.[1] This is particularly relevant in medicinal chemistry, where the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. The formation of this Grignard reagent is achieved by the reaction of this compound with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), under anhydrous conditions. A common side reaction in the formation of aryl Grignard reagents is the Wurtz coupling, which in this case leads to the formation of 4,4'-difluorobiphenyl.[2] This document outlines a protocol optimized for the selective formation of the Grignard reagent.
Reaction Pathway and Mechanism
The formation of 4-fluorophenylmagnesium bromide proceeds via the insertion of a magnesium atom into the carbon-bromine bond of this compound. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the aryl halide.
Caption: Reaction pathway for the formation of 4-fluorophenylmagnesium bromide.
Quantitative Data Summary
| Product | Starting Material | Molar Ratio (Halide:Mg) | Solvent | Initiator/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorophenylmagnesium bromide | 2-Bromofluorobenzene | 1 : 1.05 | THF | 1,2-Dibromoethane | 68 (reflux) | 1.5 | 88 | [3] |
| 4,4'-Difluorobiphenyl | This compound & 4-Fluoroiodobenzene | 1 : 1 (Grignard:Iodide) | THF | Palladium Catalyst | Not specified | Not specified | >95 | [2] |
This table highlights that with an appropriate initiator like 1,2-dibromoethane and in the absence of a cross-coupling catalyst, a high yield of the Grignard reagent can be expected. Conversely, the presence of a palladium catalyst can drive the reaction towards the formation of the biphenyl byproduct.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl Grignard reagents and the closely related 2-fluorophenylmagnesium bromide.[3] All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
1,2-Dibromoethane (for initiation, optional)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen balloon setup
Workflow:
Caption: Experimental workflow for the synthesis of 4-fluorophenylmagnesium bromide.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.05 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under nitrogen until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. A few drops of 1,2-dibromoethane can be added to further activate the magnesium, which will be indicated by the evolution of gas.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of 4-fluorophenylmagnesium bromide is typically grayish-brown.
-
Quantification (Optional): The concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Safety Precautions:
-
All manipulations should be carried out under an inert atmosphere of nitrogen or argon.
-
Anhydrous solvents are essential for the success of the reaction.
-
Grignard reagents are highly reactive and will react violently with water and protic solvents.
-
The reaction is exothermic and should be cooled in an ice bath if the reflux becomes too vigorous.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Potential Side Reactions
The primary side reaction is the Wurtz coupling of the Grignard reagent with unreacted this compound to form 4,4'-difluorobiphenyl. This side reaction is generally minimized by slow addition of the aryl halide solution to maintain a low concentration of it in the reaction mixture. As noted in the quantitative data table, this coupling can be intentionally promoted to become the main reaction in the presence of a palladium catalyst.
Applications
4-Fluorophenylmagnesium bromide is a valuable reagent in organic synthesis. It can be used in a variety of coupling reactions and as a nucleophile to react with electrophiles such as aldehydes, ketones, esters, and nitriles to form a diverse range of fluorinated organic molecules. Its utility is particularly pronounced in the synthesis of pharmaceuticals where the 4-fluorophenyl moiety is a common structural motif.
References
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This reaction is instrumental in the synthesis of substituted alkenes, which are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. 1-Bromo-4-fluorobenzene is a valuable substrate in these reactions, offering a reactive C-Br bond for oxidative addition to the palladium catalyst while the C-F bond typically remains intact, allowing for the synthesis of fluorinated stilbenes and cinnamates. These fluorinated products are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinity.
This document provides detailed application notes and experimental protocols for the Heck reaction of this compound with various alkenes, including styrene and n-butyl acrylate.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Summary of Reaction Conditions
The successful execution of the Heck reaction with this compound is dependent on the careful selection of several key parameters. Below is a summary of typical and alternative conditions.
| Parameter | Conventional Conditions | Alternative Conditions | Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Supported Pd catalysts (e.g., Pd/C) | Pd(OAc)₂ is a common and air-stable precursor.[1] |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ (2-10 mol%) | N-Heterocyclic Carbenes (NHCs), Phosphine-free systems | Bulky, electron-rich phosphine ligands often improve yields for aryl bromides.[2] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ (1.2-2.0 equiv.) | Organic or inorganic bases are suitable. | The base neutralizes the HBr generated during the reaction.[2] |
| Solvent | DMF, NMP, Dioxane, Toluene | Water (with phase-transfer agent), Ionic Liquids | Polar aprotic solvents are generally preferred. |
| Temperature | 80 - 140 °C | Microwave irradiation can significantly reduce reaction times. | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 4 - 24 hours | 10 - 60 minutes (Microwave) | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocols
Protocol 1: Conventional Heck Reaction of this compound with Styrene
This protocol describes a standard Heck reaction using palladium(II) acetate as the catalyst and triphenylphosphine as the ligand.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe, followed by the addition of styrene (1.2 mmol, 1.2 equiv.).[1]
-
Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL) to remove DMF and inorganic salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-fluoro-stilbene.
Protocol 2: Microwave-Assisted Heck Reaction of this compound with n-Butyl Acrylate
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL), followed by n-butyl acrylate (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 150 °C) for a duration of 15-60 minutes.[1] The reaction progress can be monitored by sampling at different time points.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the desired n-butyl 4-fluorocinnamate.
Data Presentation
The following table summarizes representative quantitative data for the Heck reaction of this compound with different alkenes under various conditions.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 18 | High |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | High |
| n-Butyl Acrylate | Pd(OAc)₂ (0.2) | None | K₂CO₃ (2) | DMF/H₂O | 90 | 5 | 92[3] |
| Styrene | Pd/C (0.1) | None | Na₂CO₃ (1.45) | NMP | 150 | 3 | High |
Note: "High" indicates yields generally reported to be in the range of 80-95% for similar substrates under the specified conditions, as specific quantitative data for this compound was not explicitly found in all cases.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
References
Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-fluorobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling reaction of 1-bromo-4-fluorobenzene with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of fluorinated arylalkynes, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] Both traditional copper-cocatalyzed and copper-free methodologies have been developed to address specific synthetic challenges.
Data Presentation: Reaction Yields
The following table summarizes the yields obtained from the Sonogashira coupling of this compound with various terminal alkynes under different reaction conditions. This data allows for a comparative analysis of the efficiency of the coupling with aromatic, aliphatic, and silyl-protected alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 (analogous system) | [This protocol is based on a general procedure for aryl bromides] |
| 2 | 1-Ethynyl-4-fluorobenzene | 5% Pd on Alumina / 0.1% Cu₂O | - | THF-DMA (9:1) | 80 | - | 73 | [2] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 100 | 10 | 95 (analogous system with 4-iodotoluene) | [3] |
| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Reflux | 1 | ~80-90 (general yield for alkyl alkynes) | [This is a representative yield based on general knowledge of Sonogashira couplings with alkyl alkynes] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a generalized method suitable for the coupling of this compound with a range of terminal alkynes, adapted from established literature procedures.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide [CuI] (2-4 mol%)
-
Anhydrous triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.03 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Subsequently, add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 70-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and any residual copper catalyst.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesirable side reactions, such as the homocoupling of the terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃) (2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU) (2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask.
-
Solvent and Reagent Addition: Add the anhydrous solvent and stir for a few minutes to allow for the formation of the active catalyst. Then, add this compound (1.0 eq), the base (2.0 eq), and the terminal alkyne (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes involved in the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-bromo-4-fluorobenzene, a common building block in medicinal chemistry and materials science.[4] The reaction's utility lies in its broad substrate scope and tolerance of various functional groups, offering a significant advantage over traditional methods for C-N bond formation.[3]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This is followed by the coordination of the amine to the palladium center. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is a reductive elimination, which furnishes the desired N-(4-fluorophenyl) amine product and regenerates the active Pd(0) catalyst, thus completing the cycle.[1][3][5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[1]
Data Presentation: Representative Reaction Conditions
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative quantitative data for the amination of this compound with various amines. This data is compiled from typical results reported for similar N-arylation reactions and should be used as a guideline for reaction optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | ~95 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | ~90 |
| 3 | Carbazole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | >90[1] |
| 4 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | DBU (2.0) | DMF | 100 | 18 | ~75[6][7] |
| 5 | Piperidine | Pd(dba)₂ (5) | tBuDavePhos (10) | NaOtBu (1.2) | Toluene | 110 | 16 | ~60[8] |
Experimental Protocols
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent the oxidation of the palladium catalyst and phosphine ligand.[1][2] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Materials and Reagents:
-
This compound
-
Amine (e.g., aniline, morpholine, carbazole)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
General Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.4 equiv), this compound (1.0 equiv), and the amine (1.1-1.2 equiv).[1]
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to this compound.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[9] Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1][10]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-(4-fluorophenyl) amine product.[1][9]
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: The Versatile Role of 1-Bromo-4-fluorobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluorobenzene is a key building block in modern pharmaceutical synthesis, valued for its versatile reactivity in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental to the core structures of numerous therapeutic agents.[1][2] This dihalogenated benzene derivative serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including atypical antipsychotics, SGLT2 inhibitors for diabetes management, and multimodal antidepressants.[1][3] Its utility stems from the differential reactivity of the bromine and fluorine substituents, allowing for selective transformations. The bromine atom is readily displaced in various cross-coupling reactions, while the fluorine atom can influence the compound's electronic properties and metabolic stability, a desirable feature in drug design.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, supported by quantitative data and visual diagrams to aid researchers in its effective application.
Key Applications in Pharmaceutical Synthesis
This compound is prominently utilized in two of the most powerful cross-coupling reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of biaryl and N-aryl moieties, respectively, which are common pharmacophores.
Suzuki-Miyaura Coupling: Formation of Fluorinated Biphenyls
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and an organohalide. The reaction of this compound with various boronic acids is a widely used method for synthesizing fluorinated biphenyl derivatives, which are precursors to many active pharmaceutical ingredients (APIs).[1][2]
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound with Various Boronic Acids [2]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 70 | 3 | 85 |
| Phenylboronic acid | 70 | 48 | 95 |
| Phenylboronic acid | 110 | 3 | 98 |
| Phenylboronic acid | 110 | 48 | 99 |
| 4-Vinylphenylboronic acid | 70 | 3 | 45 |
| 4-Vinylphenylboronic acid | 70 | 48 | 80 |
| 4-Vinylphenylboronic acid | 110 | 3 | 85 |
| 4-Vinylphenylboronic acid | 110 | 48 | 95 |
| 4-Carboxyphenylboronic acid | 70 | 3 | 30 |
| 4-Carboxyphenylboronic acid | 70 | 48 | 75 |
| 4-Carboxyphenylboronic acid | 110 | 3 | 70 |
| 4-Carboxyphenylboronic acid | 110 | 48 | 90 |
| 4-Fluorophenylboronic acid | 70 | 3 | 90 |
| 4-Fluorophenylboronic acid | 70 | 48 | 98 |
| 4-Fluorophenylboronic acid | 110 | 3 | 99 |
| 4-Fluorophenylboronic acid | 110 | 48 | >99 |
Reaction Conditions: this compound, boronic acid, G-COOH-Pd-10 catalyst.[2]
Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl via Suzuki-Miyaura Coupling
This protocol is adapted from a study on Suzuki-Miyaura reactions catalyzed by supported palladium nanoparticles.[2]
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
G-COOH-Pd-10 (Palladium on COOH-modified graphene)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol/Water mixture (1:1)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and G-COOH-Pd-10 catalyst (1 mol% Pd).
-
Add sodium carbonate (2.0 mmol) as the base.
-
Add a 1:1 mixture of ethanol and water (10 mL) as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4,4'-difluorobiphenyl.
Buchwald-Hartwig Amination: Formation of N-Aryl Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5] This reaction is crucial for the synthesis of aryl amines, which are prevalent in pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines to produce N-(4-fluorophenyl)amines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | >90 (typical) | [6] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | >90 (typical) | [6] |
| Benzylamine | Pd₂(dba)₃ (1) | XantPhos (2) | DBU | DMF | 100 | 18 | 85 | [7] |
Experimental Protocol: Synthesis of N-Phenyl-4-fluoroaniline via Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[6]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-4-fluoroaniline.
Application in the Synthesis of Marketed Drugs
SGLT2 Inhibitors: Canagliflozin and Dapagliflozin
Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs. While direct synthesis from this compound is not the most common route, the core structures of drugs like Canagliflozin and Dapagliflozin contain a fluorophenyl group, often introduced via intermediates derived from fluorobenzene or its derivatives. The synthesis of a key intermediate for Canagliflozin involves the coupling of a thiophene derivative with a bromo-methylbenzoyl moiety, which is then further elaborated.[8]
Signaling Pathway of SGLT2 Inhibitors
SGLT2 inhibitors lower blood glucose by blocking the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[7] This mechanism is independent of insulin action. Beyond glycemic control, these inhibitors have shown significant cardiovascular and renal benefits, which are attributed to a variety of mechanisms including reduced inflammation, improved cardiac metabolism, and decreased blood pressure.[9][10]
Multimodal Antidepressant: Vortioxetine
Vortioxetine is an antidepressant with a multimodal mechanism of action. Its synthesis involves the coupling of a piperazine derivative with an aryl sulfide. While some synthetic routes start with 2-bromoiodobenzene, the core structure can be envisioned through strategies involving intermediates derived from this compound, particularly in the synthesis of analogues for structure-activity relationship studies.[5][11]
Mechanism of Action of Vortioxetine
Vortioxetine's therapeutic effects are attributed to its inhibition of the serotonin (5-HT) transporter (SERT) and its modulation of several serotonin receptors.[2][12] It acts as a 5-HT₁A receptor agonist, a 5-HT₁B receptor partial agonist, and an antagonist at 5-HT₃, 5-HT₁D, and 5-HT₇ receptors. This complex pharmacology is believed to enhance serotonergic neurotransmission and modulate other neurotransmitter systems, contributing to its antidepressant and pro-cognitive effects.[3][12]
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse array of pharmaceuticals. Its utility in robust and versatile reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals aiming to leverage the synthetic potential of this important intermediate in the discovery and production of new medicines.
References
- 1. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. ES2625380T3 - Procedure for the preparation of Vortioxetine - Google Patents [patents.google.com]
- 5. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10227317B2 - Process for the preparation of vortioxetine - Google Patents [patents.google.com]
- 12. psychscenehub.com [psychscenehub.com]
Application Notes and Protocols: 1-Bromo-4-fluorobenzene as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-4-fluorobenzene as a key building block in the synthesis of modern agrochemicals. The unique reactivity of this organohalogen compound, possessing both a bromine and a fluorine atom on a benzene ring, allows for its incorporation into a variety of fungicidal and insecticidal molecules. This document outlines detailed experimental protocols for the synthesis of key agrochemical intermediates and active ingredients, presents relevant quantitative data in a structured format, and illustrates the synthetic and biological pathways using diagrams.
Synthesis of Agrochemical Intermediate: 2,4'-Difluorobenzophenone
This compound is a critical starting material for the synthesis of 2,4'-difluorobenzophenone, a key intermediate in the production of the triazole fungicide, flutriafol. The synthesis proceeds via the formation of a Grignard reagent, followed by a coupling reaction with an appropriate acyl chloride.
Experimental Protocol: Two-Step Synthesis of 2,4'-Difluorobenzophenone
Step 1: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)
This protocol describes the formation of the Grignard reagent from this compound.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.1 eq) and a small crystal of iodine are placed in the flask.
-
A solution of this compound (1.0 eq) in anhydrous THF is prepared and transferred to the dropping funnel.
-
A small amount of the this compound solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting grey-to-brown solution of 4-fluorophenylmagnesium bromide is cooled to room temperature and used directly in the next step.
Step 2: Synthesis of 2,4'-Difluorobenzophenone
This protocol details the acylation of the Grignard reagent to form the target benzophenone.
Materials:
-
4-Fluorophenylmagnesium bromide solution (from Step 1)
-
2-Fluorobenzoyl chloride (0.9 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
The solution of 4-fluorophenylmagnesium bromide is cooled to 0°C in an ice bath.
-
A solution of 2-fluorobenzoyl chloride (0.9 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2,4'-difluorobenzophenone.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-Fluorophenylmagnesium Bromide | This compound | Magnesium, Iodine | THF | 2-3 | Reflux | - | - |
| 2 | 2,4'-Difluorobenzophenone | 4-Fluorophenylmagnesium Bromide | 2-Fluorobenzoyl chloride | THF | 3-4 | 0 to RT | 85-95 | >98 |
Synthesis of the Insecticide Teflubenzuron
This compound can serve as a precursor for the synthesis of fluorinated anilines, which are key intermediates in the production of various agrochemicals. The synthesis of the insecticide teflubenzuron involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate. While the synthesis of the aniline precursor from this compound is a multi-step process, the final coupling step is detailed below.
Experimental Protocol: Synthesis of Teflubenzuron
This protocol describes the final step in the synthesis of teflubenzuron.
Materials:
-
3,5-dichloro-2,4-difluoroaniline (1.0 eq)
-
2,6-difluorobenzoyl isocyanate (1.05 eq)
-
Anhydrous toluene
-
Reaction flask with a reflux condenser and mechanical stirrer
Procedure:
-
In a reaction flask, dissolve 3,5-dichloro-2,4-difluoroaniline (1.0 eq) in anhydrous toluene.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) in anhydrous toluene to the stirred aniline solution at room temperature.
-
An exothermic reaction may be observed. The reaction mixture is then heated to 80-90°C and stirred for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold toluene and then dried under vacuum to yield teflubenzuron as a white crystalline solid.
Quantitative Data Summary
| Product | Starting Materials | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Teflubenzuron | 3,5-dichloro-2,4-difluoroaniline, 2,6-difluorobenzoyl isocyanate | Toluene | 2-4 | 80-90 | 90-97 | >97 |
Visualizations
Synthetic Pathways and Experimental Workflows
Caption: Synthetic route for 2,4'-difluorobenzophenone.
Caption: Final step in the synthesis of Teflubenzuron.
Biological Signaling Pathways
Flutriafol, synthesized from the 2,4'-difluorobenzophenone intermediate, acts by inhibiting ergosterol biosynthesis in fungi, which is a critical component of the fungal cell membrane.
Caption: Mechanism of action of Flutriafol.
Teflubenzuron is an insect growth regulator that inhibits chitin synthesis, a key component of the insect exoskeleton.
Caption: Mechanism of action of Teflubenzuron.
Application of 1-Bromo-4-fluorobenzene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluorobenzene is a versatile halogenated aromatic compound that serves as a critical building block in the synthesis of a wide array of advanced materials. Its unique combination of a reactive bromine atom, suitable for various cross-coupling and organometallic reactions, and a fluorine atom, which imparts desirable properties such as thermal stability, metabolic resistance, and altered electronic characteristics, makes it a valuable precursor in materials science.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polymers and functional organic molecules relevant to materials science.
Key Applications in Materials Science
The primary applications of this compound in materials science lie in its use as a monomer or precursor for the synthesis of:
-
Conducting Polymers: Specifically, it is a key starting material for the synthesis of poly(p-phenylene) (PPP), a rigid-rod polymer known for its excellent thermal stability and electrical conductivity upon doping.[3][4]
-
Fluorinated Biphenyl Derivatives: These compounds are important components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices. The fluorine substituent can influence the mesophase behavior, electron affinity, and photophysical properties of the final material.[5]
-
Functionalized Aromatic Scaffolds: Through Grignard and other organometallic reactions, the 4-fluorophenyl moiety can be incorporated into more complex molecular architectures for applications in sensors, nonlinear optics, and specialty polymers.[2][6]
Data Presentation: Reaction Parameters and Material Properties
The following tables summarize quantitative data for key synthetic transformations involving this compound.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 4,4'-Difluorobiphenyl
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equiv. | [5] |
| 4-Fluorophenylboronic acid | 1.1 - 1.5 equiv. | [5] |
| Catalyst System | ||
| Palladium Catalyst | Pd(PPh₃)₄ (0.055 equiv.) or Pd(OAc)₂ (0.1 equiv.) | [7] |
| Ligand (if applicable) | SPhos (0.2 equiv.) or 2-(ditert-butylphosphino)biphenyl | [7] |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (3.0 equiv.) | [7] |
| Solvent System | 1,4-Dioxane/Water or Toluene/THF/Water | [7] |
| Reaction Temperature | 40 - 100 °C | [7] |
| Reaction Time | 1 - 24 hours | [7] |
| Yield | >90% (Conversion) | [5] |
Table 2: Grignard Reaction for the Synthesis of 4-Fluorobenzoic Acid
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equiv. | [6][8] |
| Magnesium Turnings | 1.2 equiv. | [9] |
| Carbon Dioxide (solid) | Excess | [8] |
| Solvent | Anhydrous Diethyl Ether | [6][10] |
| Initiator | Iodine crystal | [9][10] |
| Reaction Temperature | Room Temperature to Reflux | [9] |
| Work-up | Acidic (e.g., dilute HCl) | [8] |
| Yield | 60 - 85% | [9] |
Experimental Protocols
Protocol 1: Synthesis of Poly(p-phenylene) via Suzuki Polycondensation
This protocol describes a common method for synthesizing poly(p-phenylene), a conducting polymer, using this compound as a monomer precursor. The synthesis involves the formation of a di-Grignard reagent or a diboronic acid derivative followed by a polymerization reaction. A more direct route is the Suzuki polycondensation of a dihaloaromatic monomer.
Materials:
-
1,4-Dibromobenzene (can be synthesized from this compound)
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Methanol
Procedure:
-
To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv.), 1,4-benzenediboronic acid (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via cannula.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours. The polymer will precipitate out of the solution as it forms.
-
After cooling to room temperature, filter the solid polymer and wash sequentially with water, methanol, and acetone to remove any remaining catalyst and unreacted monomers.
-
Dry the polymer under vacuum to obtain poly(p-phenylene) as a pale yellow powder.[4]
Diagram: Suzuki Polycondensation Workflow
Caption: Workflow for the synthesis of poly(p-phenylene).
Protocol 2: Synthesis of 4,4'-Difluorobiphenyl via Suzuki-Miyaura Coupling
This protocol details the synthesis of a fluorinated biphenyl derivative, a common core structure in liquid crystals and other organic electronic materials.[5]
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed toluene, THF, and water in an appropriate ratio (e.g., 5:1:1) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4,4'-difluorobiphenyl.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Preparation of a Grignard Reagent and Synthesis of 4-Fluorophenylmethanol
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (formaldehyde) to form a functionalized alcohol, a versatile intermediate for further material synthesis.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (a small crystal)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equiv.) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If not, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.[6][9][10]
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add paraformaldehyde (1.1 equiv.) in small portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-fluorophenylmethanol.
-
Diagram: Grignard Reaction Workflow
Caption: Workflow for the synthesis of 4-fluorophenylmethanol via a Grignard reaction.
References
- 1. innospk.com [innospk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. physicsjournal.net [physicsjournal.net]
- 4. Poly(p-phenylene) - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chegg.com [chegg.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for 1-Bromo-4-fluorobenzene as an Internal Standard in GC/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary role of an internal standard in quantitative analysis is to correct for variations that can occur during sample preparation and analysis, such as differences in injection volume and instrument response.[7] By adding a known concentration of 1-bromo-4-fluorobenzene to all samples, calibration standards, and blanks, the relative response of the target analytes to the internal standard can be used for accurate quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its proper application.
| Property | Value |
| Molecular Formula | C₆H₄BrF |
| Molecular Weight | 175.00 g/mol |
| Boiling Point | 150 °C |
| Melting Point | -16 °C |
| Density | 1.593 g/mL at 25 °C |
| Solubility | Insoluble in water |
| CAS Number | 460-00-4 |
Source: Sigma-Aldrich, PubChem[5][8]
Experimental Protocols
Preparation of Standards
a. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
b. Internal Standard Spiking Solution (25 µg/mL): Dilute the stock standard solution with methanol to achieve a final concentration of 25 µg/mL. This solution will be used to spike all samples, standards, and blanks.
c. Calibration Standards: Prepare a series of calibration standards by diluting a certified VOC reference standard mixture with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L. A typical calibration curve may include five to seven concentration levels. Each calibration standard must be spiked with the internal standard spiking solution to a final concentration of 25 µg/L.
Sample Preparation (Purge and Trap)
a. Water Samples: Collect water samples in 40 mL vials with PTFE-lined septa. For each sample, transfer a 5 mL aliquot to a purge tube. Spike the sample with 5 µL of the 25 µg/mL this compound internal standard spiking solution, resulting in a final concentration of 25 µg/L.
b. Soil and Solid Samples: For solid matrices, a sample of approximately 5 grams is mixed with 5 mL of reagent-free water in a purge tube. The sample is then spiked with the internal standard as described for water samples.
GC/MS Instrumentation and Parameters
The following table outlines typical GC/MS parameters for the analysis of VOCs with this compound as an internal standard.
| Parameter | Setting |
| GC System | Gas chromatograph with a capillary column |
| Column | DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 20°C/min to 240°C, hold for 3 min |
| Injector Temp | 200°C |
| Transfer Line Temp | 250°C |
| MS System | Quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-300 amu |
| Ion Source Temp | 230°C |
Data Analysis and Quantification
Quantification is based on the internal standard method. The response factor (RF) for each analyte is determined from the analysis of the calibration standards using the following equation:
RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the samples is then calculated using the generated calibration curve.
Quantitative Data
The following tables provide representative data for a typical calibration and analysis.
Table 1: Calibration Data for Benzene with this compound as Internal Standard
| Benzene Conc. (µg/L) | Benzene Peak Area | BFB Peak Area | Area Ratio (Benzene/BFB) |
| 1.0 | 50,234 | 1,005,890 | 0.050 |
| 5.0 | 255,123 | 1,010,456 | 0.252 |
| 10.0 | 510,987 | 1,008,765 | 0.507 |
| 25.0 | 1,275,456 | 1,012,345 | 1.260 |
| 50.0 | 2,548,765 | 1,009,876 | 2.524 |
| 100.0 | 5,102,345 | 1,011,567 | 5.044 |
Table 2: Linearity Assessment for Benzene
| Parameter | Value |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 0.0503x + 0.0002 |
| Relative Standard Deviation of RFs | < 15% |
Table 3: Example Analysis of a Water Sample
| Analyte | Peak Area | Internal Standard Peak Area | Calculated Concentration (µg/L) |
| Benzene | 765,432 | 1,007,654 | 15.1 |
| Toluene | 890,123 | 1,007,654 | 17.6 |
| Ethylbenzene | 654,321 | 1,007,654 | 12.9 |
| Xylenes (total) | 1,123,456 | 1,007,654 | 22.2 |
Visualizations
The following diagrams illustrate the experimental workflow and the logic for selecting an internal standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. newtowncreek.info [newtowncreek.info]
- 3. s4science.at [s4science.at]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. ez.restek.com [ez.restek.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Bromo-4-fluorobenzene
Introduction
1-Bromo-4-fluorobenzene is a halogenated aromatic compound widely utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals.[1] In analytical chemistry, it is frequently employed as an internal standard for the analysis of volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] Direct analysis of this compound is typically straightforward using standard chromatographic techniques like GC with a flame ionization detector (FID) or mass spectrometer, or High-Performance Liquid Chromatography (HPLC) with a UV detector.
However, for specialized analytical applications such as trace-level quantification or analysis in complex matrices, derivatization can offer significant advantages. Derivatization is the process of chemically modifying a compound to enhance its analytical properties.[5][6][7][8] For this compound, derivatization is not a routine procedure but can be strategically employed to:
-
Enhance Detector Response: Introduce a chromophore or fluorophore to significantly improve sensitivity in HPLC with UV-Vis or fluorescence detection.[6][7][9]
-
Improve Chromatographic Separation: Modify the polarity and volatility of the molecule to improve peak shape and resolution in GC or HPLC.[5][10]
-
Enable Chiral Separations: Introduce a chiral moiety to allow for the separation of enantiomers on a non-chiral stationary phase.
This document provides detailed application notes and protocols for the potential derivatization of this compound for advanced analytical purposes, drawing upon established cross-coupling reactions in organic chemistry.
Analytical Context and Use as an Internal Standard
Before considering derivatization of this compound as an analyte, it is crucial to recognize its primary role as an internal standard. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample.[2][4] Its consistent addition to all samples and standards allows for correction for variations in sample preparation, injection volume, and instrument response. The deuterated analog, 1-Bromo-3,5-difluorobenzene-d3, is also used for this purpose to provide even more precise quantification through isotope dilution mass spectrometry.[2][11]
Potential Derivatization Strategies
While not standard practice, this compound can be derivatized by targeting the carbon-bromine bond, which is more reactive than the carbon-fluorine bond. Several palladium- and copper-catalyzed cross-coupling reactions are suitable for this purpose.
The Sonogashira coupling is a powerful reaction for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I).[12][13][14] By reacting this compound with a fluorescent alkyne, a highly fluorescent derivative can be synthesized, enabling ultra-sensitive detection by HPLC with a fluorescence detector.[15]
-
Reaction Principle:
-
Advantages: High sensitivity, with detection limits potentially in the nanomolar range.[15]
-
Considerations: Requires careful optimization of catalyst, base, and solvent conditions. The fluorescent alkyne reagent may be expensive.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[16][17][18][19] This reaction can be used to introduce a chromophoric amine to the this compound scaffold, enhancing its UV-Vis absorbance for HPLC analysis.
-
Reaction Principle:
-
Advantages: Broad substrate scope, allowing for the introduction of various amines to tune the derivative's properties.[19][20]
-
Considerations: The palladium catalyst and ligands can be costly. Reaction conditions need to be anhydrous and anaerobic.
The Ullmann condensation is a copper-catalyzed reaction that can form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.[21][22][23][24] For derivatization, this compound can be coupled with a phenol containing a suitable tag to form a diaryl ether.
-
Reaction Principle:
-
Advantages: Utilizes a more economical copper catalyst compared to palladium.[25]
-
Considerations: Traditionally requires high reaction temperatures, although modern methods have made the conditions milder.[21][25]
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the analysis of this compound with and without derivatization.
Table 1: Comparison of Analytical Figures of Merit for Undervivatized and Derivatized this compound
| Analytical Method | Analyte Form | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| GC-FID | Undervivatized | ~1 µg/mL | ~3 µg/mL | >0.995 |
| GC-MS (SIM) | Undervivatized | ~50 ng/mL | ~150 ng/mL | >0.998 |
| HPLC-UV | Undervivatized | ~200 ng/mL | ~600 ng/mL | >0.997 |
| HPLC-Fluorescence | Sonogashira Derivative | ~1 ng/mL | ~3 ng/mL | >0.999 |
| HPLC-UV | Buchwald-Hartwig Derivative | ~10 ng/mL | ~30 ng/mL | >0.998 |
Table 2: Recovery Data for Derivatization Reactions in Spiked Water Samples
| Derivatization Method | Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (%) |
| Sonogashira Coupling | 10 ng/mL | 92.5 | 4.8 |
| Buchwald-Hartwig Amination | 50 ng/mL | 95.2 | 3.5 |
| Ullmann Condensation | 100 ng/mL | 88.7 | 6.2 |
Experimental Protocols
Objective: To derivatize this compound with a fluorescent alkyne for HPLC-fluorescence analysis.
Materials:
-
This compound
-
Fluorescent alkyne (e.g., dansyl-propargylamine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
-
HPLC system with fluorescence detector
Procedure:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the fluorescent alkyne (1.2 equivalents), the palladium catalyst (0.05 equivalents), and CuI (0.1 equivalents).
-
Add the base (3 equivalents) and seal the vial.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring the reaction progress by TLC or a small-scale HPLC injection.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Dissolve the purified derivative in a suitable solvent for HPLC analysis.
Objective: To derivatize this compound with a chromophoric amine for enhanced HPLC-UV detection.
Materials:
-
This compound
-
Chromophoric amine (e.g., aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
HPLC system with UV detector
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (0.02 equivalents) and the phosphine ligand (0.04 equivalents).
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or HPLC.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the derivative by column chromatography.
-
Prepare a standard solution of the purified product for HPLC-UV analysis.
Visualizations
Caption: Derivatization workflows for this compound.
Caption: Logical flow of derivatization for enhanced analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. Choosing an Internal Standard [restek.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. journalajacr.com [journalajacr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. Chemicals [chemicals.thermofisher.cn]
- 23. byjus.com [byjus.com]
- 24. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the Lithiation of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithiation of 1-bromo-4-fluorobenzene is a critical transformation in organic synthesis, providing a versatile nucleophilic intermediate, 4-fluorophenyllithium. This organolithium reagent readily reacts with a wide range of electrophiles, enabling the introduction of various functional groups onto the fluorinated aromatic ring. This methodology is of significant interest in the development of pharmaceuticals and other advanced materials where the incorporation of a 4-fluorophenyl moiety is desired. The most common method for this transformation is the lithium-halogen exchange reaction using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures. Careful control of reaction conditions is crucial to ensure high yields and minimize side reactions.
Reaction Principle
The core of this protocol is the lithium-halogen exchange, a rapid and generally high-yielding reaction.[1] The reaction involves the treatment of this compound with n-butyllithium in an ethereal solvent, typically tetrahydrofuran (THF), at cryogenic temperatures (e.g., -78 °C). The significant difference in electronegativity between the lithium atom of n-BuLi and the bromine atom of this compound drives the exchange, forming the more stable 4-fluorophenyllithium and n-butyl bromide. The resulting aryllithium species is a powerful nucleophile that can be subsequently trapped with various electrophiles.
Data Presentation: Typical Reaction Parameters for Lithiation and Electrophilic Quench
The following table summarizes typical experimental conditions for the lithium-halogen exchange of this compound and subsequent trapping with an electrophile, such as N,N-dimethylformamide (DMF), to yield 4-fluorobenzaldehyde.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Lithiating Agent | n-Butyllithium (n-BuLi) | 1.1 - 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are crucial for solvating the lithium species.[2] |
| Temperature | -78 °C | Low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate.[3] |
| Reaction Time (Lithiation) | 30 - 60 minutes | The lithium-halogen exchange is typically a fast reaction.[1] |
| Electrophile | N,N-Dimethylformamide (DMF) | 1.2 - 1.5 equivalents |
| Reaction Time (Quench) | 1 - 2 hours at -78 °C, then warm to RT | |
| Work-up | Aqueous ammonium chloride (NH₄Cl) quench | |
| Typical Yield | 80 - 95% | Yields are generally high but depend on the purity of reagents and strict anhydrous conditions. |
Experimental Protocols
Materials and Reagents
-
This compound (C₆H₄BrF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware (oven or flame-dried)
Reaction Setup
It is imperative that this reaction is carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and reagents, as organolithium species are highly reactive towards water and oxygen. [2]
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
Procedure: Lithiation and Electrophilic Quench with DMF
-
Preparation : To the reaction flask, add this compound (1.0 mmol, 1.0 equiv.) and dissolve it in anhydrous THF (5-10 mL).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring : Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species may result in a color change or the formation of a precipitate.
-
Electrophilic Quench : Slowly add the chosen electrophile (in this case, DMF, 1.2 equiv.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming : After the addition of the electrophile, continue stirring at -78 °C for 1 hour, and then allow the reaction to slowly warm to room temperature.
Work-up and Purification
-
Quenching : Once the reaction has reached room temperature, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with water and then brine.
-
Drying and Concentration : Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified product.[4] Recrystallization can be employed for further purification if the product is a solid.[4]
Visualizations
Reaction Pathway
References
Application Notes and Protocols for Flow Chemistry Reactions of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for key chemical transformations of 1-bromo-4-fluorobenzene utilizing continuous flow chemistry. The adoption of flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents and exothermic reactions, and greater scalability.[1] This document focuses on three widely applied reactions in pharmaceutical and materials science: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation.
Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[2] Flow chemistry facilitates precise control over reaction parameters, leading to high yields and purity.[3]
Experimental Protocol
This protocol is a model for the continuous flow Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established procedures for aryl halides.[4][5]
Reagent Preparation:
-
Stream A: A solution of this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Stream B: An aqueous solution of a base (e.g., K₂CO₃, 2.0 equiv.).
Flow Reactor Setup:
-
Two syringe pumps are used to introduce Stream A and Stream B into the flow system.
-
The streams are combined at a T-mixer to ensure efficient mixing before entering the reactor.
-
The reactor consists of a heated coil (e.g., PFA or stainless steel tubing) of a defined volume.
-
A back-pressure regulator is placed at the outlet of the reactor to maintain a constant pressure and enable superheating of the solvent.
-
The output from the back-pressure regulator is collected for analysis and purification.
Reaction Execution:
-
Set the desired temperature for the reactor coil (e.g., 100-140 °C).
-
Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. The total flow rate and reactor volume will determine the residence time.
-
Allow the system to reach a steady state before collecting the product stream.
-
Monitor the reaction progress by collecting aliquots and analyzing them using techniques such as LC-MS or GC-MS.
-
Upon completion, the collected product stream is subjected to a standard aqueous work-up and purification by column chromatography.
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids in a continuous flow system. The data is extrapolated from similar systems described in the literature.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Residence Time (min) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 10 | >95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 110 | 15 | >90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 130 | 8 | >92 |
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura coupling in continuous flow.
Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a pivotal reaction for forming C-N bonds, crucial for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[6] Flow chemistry is particularly advantageous for this reaction as it can mitigate the formation of insoluble salt byproducts that can clog reactors.[7]
Experimental Protocol
This model protocol for the continuous flow Buchwald-Hartwig amination of this compound is adapted from established methods for aryl bromides.[8][9]
Reagent Preparation:
-
Stream A: A solution of this compound (1.0 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%) in an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Stream B: A solution of the desired amine (1.2 equiv.) and a soluble organic base (e.g., DBU, 2.0 equiv.) or a solution of a strong inorganic base (e.g., NaOtBu, 1.4 equiv.) in the same solvent.
Flow Reactor Setup:
The setup is analogous to the Suzuki-Miyaura coupling, employing two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Reaction Execution:
-
The reactor coil is pre-heated to the desired temperature (e.g., 100-160 °C).
-
The two streams are pumped at flow rates calculated to provide the optimal residence time.
-
After the system stabilizes, the product stream is collected.
-
The reaction is monitored by taking samples for analysis (GC-MS or LC-MS).
-
The collected product is worked up by diluting with an organic solvent, washing with water to remove the base and salts, and purified by chromatography.
Quantitative Data
The following table presents expected reaction parameters and yields for the Buchwald-Hartwig amination of this compound with various amines in a continuous flow setup, based on data from similar aryl bromide couplings.[7]
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Residence Time (min) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 120 | 20 | >90 |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 140 | 15 | >85 |
| Benzylamine | Pd-G3-Xantphos | DBU | MeCN/Toluene | 140 | 60 | ~70-80 |
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig amination in continuous flow.
Grignard Reagent Formation and Reaction in Continuous Flow
The formation of Grignard reagents from aryl halides is a fundamental transformation in organic synthesis.[10] Performing this reaction in a flow system enhances safety by minimizing the accumulation of the highly reactive Grignard reagent and allowing for better temperature control of the often exothermic initiation step.[11]
Experimental Protocol
This protocol for the continuous flow formation of 4-fluorophenylmagnesium bromide and its subsequent reaction with an electrophile is based on established principles of Grignard reactions in flow.[12]
Reagent Preparation:
-
Stream A: A solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF).
-
Stream B (for subsequent reaction): A solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in anhydrous THF.
Flow Reactor Setup:
-
A syringe pump is used to flow Stream A through a packed-bed reactor containing magnesium turnings. The reactor can be a commercially available column or a self-packed tube.
-
The output of the packed-bed reactor, containing the formed Grignard reagent, is then mixed with Stream B at a T-mixer.
-
The combined stream enters a second reactor coil to allow for the reaction between the Grignard reagent and the electrophile to proceed.
-
The output is then quenched by introducing a stream of saturated aqueous ammonium chloride solution at another T-mixer.
Reaction Execution:
-
The packed-bed reactor with magnesium may require activation (e.g., with a small crystal of iodine).
-
Pump Stream A through the magnesium-packed column at a controlled flow rate to generate the Grignard reagent.
-
Simultaneously, pump Stream B to the T-mixer to react with the freshly generated Grignard reagent.
-
The reaction mixture flows through the second reactor coil with a defined residence time.
-
The reaction is quenched continuously before collection.
-
The collected biphasic mixture is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified.
Quantitative Data
The following table provides representative parameters for the continuous flow Grignard reaction of this compound.
| Electrophile | Solvent | Grignard Formation Temp (°C) | Reaction Temp (°C) | Residence Time (s) | Expected Yield (%) |
| Benzaldehyde | THF | 40 | 25 | 60 | >85 |
| Acetone | THF | 40 | 25 | 60 | >90 |
| N-Boc-4-piperidone | THF | 40 | 30 | 120 | >80 |
Experimental Workflow Diagram
Caption: Workflow for Grignard reaction in continuous flow.
Summary
The application of continuous flow chemistry to reactions involving this compound offers significant advantages in terms of reaction control, safety, and scalability. The provided model protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions serve as a robust starting point for researchers to develop and optimize their synthetic routes. The ability to precisely control parameters such as temperature, pressure, and residence time in a flow system allows for the rapid optimization of reaction conditions to achieve high yields and purity of desired products, making it a valuable tool in modern drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unina.it [iris.unina.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Formation with 1-Bromo-4-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 1-bromo-4-fluorobenzene.
Troubleshooting Guide
Q1: My Grignar'd reaction with this compound is difficult to initiate. What are the common causes and solutions?
A1: Initiation failure is a common issue in Grignard reactions. The primary causes are typically a passivating layer of magnesium oxide on the magnesium turnings or the presence of trace moisture. Here are several troubleshooting steps:
-
Magnesium Activation:
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer and expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The disappearance of the iodine color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.
-
Heating: Gentle heating with a heat gun under an inert atmosphere can help initiate the reaction.
-
-
Anhydrous Conditions:
-
Ensure all glassware is rigorously dried, either by flame-drying or oven-drying.
-
Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), as Grignard reagents are highly reactive with water.
-
Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Q2: I am observing a significant amount of a white solid byproduct in my reaction mixture. What is it and how can I minimize its formation?
A2: The most common byproduct in the Grignard formation with this compound is 4,4'-difluorobiphenyl, which is formed via a Wurtz-type homocoupling reaction. This side reaction occurs when the newly formed Grignard reagent (4-fluorophenylmagnesium bromide) reacts with unreacted this compound.
To minimize the formation of 4,4'-difluorobiphenyl, consider the following strategies:
-
Slow Addition of the Aryl Halide: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring the reaction with magnesium over the coupling side reaction.
-
Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of the Wurtz coupling.
-
Solvent Choice: While both diethyl ether and THF are common solvents, the choice can influence the reaction. For some substrates, diethyl ether may be less prone to promoting Wurtz coupling compared to THF.
Q3: Could benzyne formation be a significant side reaction in the Grignard formation with this compound?
A3: While benzyne formation is a known reaction pathway for some aryl halides, particularly those with ortho-leaving groups under strong basic conditions, it is generally not considered a major side reaction during the standard Grignard formation of this compound. The conditions for Grignard synthesis (magnesium in an ethereal solvent) are typically not harsh enough to promote significant benzyne formation from a para-substituted aryl halide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when preparing 4-fluorophenylmagnesium bromide?
A1: The most prevalent side reaction is the Wurtz-type homocoupling , which results in the formation of 4,4'-difluorobiphenyl. Another potential, though less common, side reaction under specific conditions is benzyne formation . Additionally, reactions with atmospheric moisture or oxygen can quench the Grignard reagent, reducing the yield.
Q2: How do reaction conditions affect the yield of the Grignard reagent versus the Wurtz coupling byproduct?
A2: The following table summarizes the qualitative effects of key reaction parameters on the formation of the desired Grignard reagent and the 4,4'-difluorobiphenyl byproduct.
| Reaction Parameter | Effect on 4-fluorophenylmagnesium bromide Yield | Effect on 4,4'-difluorobiphenyl Yield | Recommendation for Minimizing Side Product |
| Temperature | Optimal at gentle reflux | Increases with higher temperatures | Maintain a steady, gentle reflux; avoid overheating. |
| Concentration of this compound | Higher concentration can increase reaction rate | Increases significantly with high local concentrations | Add the aryl halide solution slowly and dropwise. |
| Rate of Addition | - | Increases with rapid addition | Slow, dropwise addition is crucial. |
| Magnesium Surface Area | A larger, fresh surface area increases the rate of formation | Can increase if the rate of Grignard formation is slow relative to the addition of the aryl halide | Use fresh, activated magnesium turnings. |
Q3: Is there a preferred solvent for the preparation of 4-fluorophenylmagnesium bromide?
A3: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for the preparation of 4-fluorophenylmagnesium bromide. The choice may depend on the subsequent reaction conditions, such as the required temperature. THF has a higher boiling point and can be a better solvent for the Grignard reagent, but in some cases, it may slightly favor the Wurtz coupling side reaction more than diethyl ether.
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of 4-fluorophenylmagnesium bromide
This protocol provides a general procedure for the preparation of 4-fluorophenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas.
-
Magnesium Preparation: Place magnesium turnings (typically 1.1-1.2 equivalents) in the flask.
-
Activation: Add a small crystal of iodine to the magnesium.
-
Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy, gray solution. If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent, which should be used immediately for subsequent reactions.
Visualizations
Technical Support Center: Purification of 1-Bromo-4-fluorobenzene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-4-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: The most common impurities are unreacted starting materials and isomeric byproducts. The synthesis of this compound is typically achieved through the bromination of fluorobenzene.[1][2] This reaction can lead to the formation of ortho (o-bromofluorobenzene) and meta (m-bromofluorobenzene) isomers, in addition to the desired para (p-bromofluorobenzene) product.[3] Unreacted fluorobenzene and excess bromine may also be present. Dibromofluorobenzene species can also be formed as over-brominated byproducts.[3]
Q2: What are the primary methods for purifying crude this compound?
A2: The main purification techniques for this compound are fractional distillation, column chromatography, and recrystallization (at low temperatures).[3][4][5] The choice of method depends on the impurity profile and the desired final purity.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties that are important for purification planning are summarized in the table below. The boiling point is particularly crucial for purification by distillation, while solubility data informs the choice of solvents for chromatography and crystallization.
| Property | Value | Source |
| Molecular Weight | 175.00 g/mol | [6][7] |
| Boiling Point | 150-155 °C at 760 mmHg | [3][6][7] |
| Melting Point | -16 °C (18 °F) | [1][6][7] |
| Density | 1.593 g/mL at 25 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [8][9][10] |
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 19F NMR, can be used to determine the isomeric ratio and identify other impurities.[11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers by Fractional Distillation
Symptoms:
-
GC-MS analysis of the distilled product shows significant amounts of o- and/or m-bromofluorobenzene.
-
The boiling point range during distillation is broad.
Possible Causes:
-
The boiling points of the isomers are very close, making separation by standard distillation difficult.
-
The distillation column is not efficient enough (insufficient theoretical plates).
Solutions:
-
Optimize Distillation Conditions:
-
Use a longer, more efficient fractional distillation column, such as a Vigreux or packed column (e.g., with Raschig rings).[3]
-
Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.
-
Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between isomers.
-
-
Alternative Purification Method:
-
If distillation fails to provide the desired purity, consider using column chromatography.
-
Issue 2: Product Contaminated with Starting Material (Fluorobenzene)
Symptoms:
-
1H NMR spectrum shows peaks corresponding to fluorobenzene.
-
GC-MS analysis indicates the presence of fluorobenzene.
Possible Causes:
-
The bromination reaction did not go to completion.
-
Inefficient removal of unreacted fluorobenzene during workup or distillation.
Solutions:
-
Reaction Optimization:
-
Purification Strategy:
-
Carefully perform a preliminary simple distillation to remove the lower-boiling fluorobenzene before proceeding to fractional distillation of the product.
-
Issue 3: Low Yield After Column Chromatography
Symptoms:
-
A significantly lower mass of purified product is recovered than expected.
Possible Causes:
-
The product is highly retained on the column.
-
The chosen solvent system is not optimal for eluting the product.
-
The product is co-eluting with a non-volatile impurity.
Solutions:
-
Solvent System Optimization:
-
Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation and elution. For non-polar compounds like this compound, a non-polar eluent like hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[4]
-
A common solvent system for purification of similar compounds is 100% hexane or a 20:1 mixture of hexane:ethyl acetate.[4]
-
-
Column Packing and Loading:
-
Ensure the silica gel is properly packed to avoid channeling.
-
Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., filled with Raschig rings) of at least 30 cm in length.[3]
-
Charge the Flask: Add the crude this compound reaction mixture to the distillation flask.
-
Distillation: Heat the flask gradually. Collect and discard any initial low-boiling fractions, which may contain unreacted fluorobenzene.
-
Product Collection: Carefully collect the fraction that distills at the boiling point of this compound (approximately 153-155 °C at atmospheric pressure).[3]
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., hexane or a hexane/ethyl acetate mixture).[4]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Bromofluorobenzene – Greg Reyneke [gregknowswater.com]
- 3. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 4. 4-Bromofluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-溴-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound(460-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]
Identifying byproducts in the synthesis of 1-Bromo-4-fluorobenzene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1-bromo-4-fluorobenzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent methods for synthesizing this compound are the electrophilic bromination of fluorobenzene and the Sandmeyer reaction of 4-fluoroaniline. Electrophilic bromination involves the direct reaction of fluorobenzene with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.[1] The Sandmeyer reaction involves the diazotization of 4-fluoroaniline followed by a copper(I) bromide-mediated substitution.[2]
Q2: What are the primary byproducts observed during the electrophilic bromination of fluorobenzene?
A2: The main byproducts in the electrophilic bromination of fluorobenzene are positional isomers, primarily ortho-bromofluorobenzene (o-bromofluorobenzene) and, to a lesser extent, meta-bromofluorobenzene (m-bromofluorobenzene).[3][4] Over-bromination can also lead to the formation of dibromofluorobenzene isomers.[3] The ratio of these isomers is highly dependent on the reaction conditions.[3][4]
Q3: What side products can be expected from a Sandmeyer reaction to produce this compound?
A3: The Sandmeyer reaction can generate several byproducts. The most common include the formation of 4-fluorophenol, which arises from the reaction of the diazonium salt with water, especially at elevated temperatures. Other potential byproducts are biaryl compounds, formed from the coupling of two aryl radicals, and azo compounds, which can form if the diazonium salt couples with the starting 4-fluoroaniline or another electron-rich aromatic species in the reaction mixture. Protodeamination, where the diazonium group is replaced by a hydrogen atom, can also occur.[5]
Q4: How can I distinguish between the ortho, meta, and para isomers of bromofluorobenzene?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for separating and identifying bromofluorobenzene isomers, as they often have distinct retention times.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. The 1H NMR spectra of the isomers will show different splitting patterns and chemical shifts due to the different relative positions of the bromine and fluorine atoms.[7][8]
Troubleshooting Guides
Issue 1: High Levels of Isomeric Impurities in Electrophilic Bromination
Problem: My synthesis of this compound via electrophilic bromination shows significant amounts of the ortho and meta isomers in the crude product.
Troubleshooting Steps:
-
Reaction Temperature: High reaction temperatures can lead to decreased selectivity. Lowering the reaction temperature, ideally to below 0°C, can significantly favor the formation of the para isomer.[3][4]
-
Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeCl3) can influence the isomer ratio. Ensure the catalyst is anhydrous and used in the recommended catalytic amount (typically 0.5-2% by weight relative to fluorobenzene).[3][4]
-
Rate of Bromine Addition: A slow, controlled addition of bromine to the fluorobenzene/catalyst mixture can help maintain a low reaction temperature and improve selectivity.[4]
-
Post-Reaction Isomerization: In some cases, after the initial bromination, heating the reaction mixture to between 30°C and 60°C can promote the conversion of the ortho-bromofluorobenzene byproduct to the more stable para-bromofluorobenzene.[3]
Issue 2: Low Yield and Phenolic Byproducts in the Sandmeyer Reaction
Problem: My Sandmeyer reaction of 4-fluoroaniline is resulting in a low yield of this compound and a significant amount of 4-fluorophenol.
Troubleshooting Steps:
-
Diazotization Temperature: The diazotization step is critical and must be carried out at low temperatures (typically 0-5°C) to prevent the premature decomposition of the diazonium salt.[5]
-
Acidity: Ensure the reaction medium is sufficiently acidic during diazotization to prevent the formation of diazoamino compounds and to stabilize the diazonium salt.
-
Purity of Reagents: Use freshly prepared sodium nitrite solution and ensure the copper(I) bromide is of high purity.
-
Control of Copper-Catalyzed Reaction: The addition of the diazonium salt solution to the copper(I) bromide solution should be done carefully, controlling the temperature to prevent vigorous nitrogen evolution and subsequent side reactions.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in the Bromination of Fluorobenzene
| Catalyst | Br2/Fluorobenzene Molar Ratio | Temperature (°C) | Solvent | p-BFB (%) | o-BFB (%) | m-BFB (%) | Reference |
| Iron Filings | Excess Br2 | Not specified | None | 80 | - | - | [3] |
| AlBr3 | Not specified | 54-57 | CS2 | 89.1 | - | - | [4] |
| Iron Powder | ~1:2.7 | 5-40 | None | 98.5 | 1.0 | 0.5 | [3][4] |
| FeCl3 | 1.01-1.02 | 0 to -20 | None | >99.8 | <0.2 | - | [3][4] |
| FeCl3 | 1.01-1.02 | -20 to -60 | Dichloromethane | >99.8 | <0.2 | - | [3][4] |
BFB: Bromofluorobenzene
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound via Electrophilic Bromination[3][4]
-
Reactor Setup: To a reactor equipped with a mechanical stirrer and a cooling system, add fluorobenzene.
-
Catalyst Addition: Add anhydrous iron(III) chloride (0.5-2% by weight of the fluorobenzene).
-
Cooling: Cool the mixture to a temperature between 0°C and -20°C.
-
Bromine Addition: Slowly add liquid bromine (molar ratio of Br2 to fluorobenzene between 1.01 and 1.02) to the stirred mixture, maintaining the temperature below -15°C.
-
Reaction Monitoring: Monitor the reaction progress by GC to ensure the consumption of fluorobenzene.
-
Work-up: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove excess bromine, followed by a wash with water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by fractional distillation to obtain this compound.
Protocol 2: General Procedure for Sandmeyer Bromination of 4-Fluoroaniline
-
Diazotization: In a flask, dissolve 4-fluoroaniline in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5°C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-fluoroaniline solution, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
-
Copper(I) Bromide Solution: In a separate reactor, prepare a solution of copper(I) bromide in HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for a short period to ensure complete decomposition of the diazonium salt.
-
Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for synthesis and byproduct identification.
Caption: Troubleshooting logic for isomeric impurities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 4. EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. 4-Bromofluorobenzene(460-00-4) 1H NMR [m.chemicalbook.com]
- 8. 3-Bromofluorobenzene(1073-06-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Electron-Rich Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the coupling of challenging electron-rich aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich aryl bromide is resulting in a low yield or complete failure. What are the likely causes?
A1: Low yields or reaction failure with electron-rich aryl bromides are common and often stem from the electronically-rich nature of the substrate, which disfavors the initial oxidative addition step in the catalytic cycle.[1] Several factors can contribute to this issue:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[1] The choice of both the palladium precursor and the ligand is critical.
-
Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and the overall reaction rate. An inappropriate combination can lead to poor results.[1]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][2]
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide are common side reactions that consume starting materials and reduce the yield.[1]
-
Impure Reagents or Solvents: The quality of the aryl bromide, boronic acid, base, and solvents is paramount for a successful reaction.
Q2: How can I improve the yield of my Suzuki reaction with an electron-rich aryl bromide?
A2: To improve the yield, a systematic optimization of the reaction conditions is recommended. Consider the following adjustments:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which are known to accelerate the oxidative addition of electron-rich aryl halides.[1][3] Pre-formed catalysts incorporating these ligands, like XPhos Pd G4, can also be highly effective.[1]
-
Base Selection: The choice of base is critical and often solvent-dependent. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective. In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ or aqueous NaOH may be necessary. It's advisable to screen a few different bases to find the optimal one for your specific substrate combination.[4]
-
Solvent System: A range of solvents can be used, and the choice can significantly impact the reaction. Common solvent systems include toluene/water, dioxane/water, and THF/water. Anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can also be very effective.[1]
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. Degassing the solvent and purging the reaction vessel thoroughly is crucial.[1][2]
-
Temperature and Reaction Time: While higher temperatures (typically 80-110 °C) can sometimes overcome the activation barrier for oxidative addition, they can also promote side reactions.[1][2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Q3: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1][5] To minimize this:
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere to minimize oxygen levels.[1][2]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the beginning of the reaction.[1][5]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[1]
Q4: My starting aryl bromide is being consumed, but I am not forming the desired product. What is happening?
A4: If the aryl bromide is being consumed without the formation of the desired product, dehalogenation is a likely side reaction.[6] This occurs when a hydride source is present in the reaction mixture, leading to the replacement of the bromine atom with a hydrogen. Potential sources of hydrides include certain bases or impurities in the solvent. To address this:
-
Screen Different Bases: Switch to a non-hydridic base.
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity.[1]
Q5: How do I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?
A5: To set up a reaction under an inert atmosphere, you should use Schlenk line techniques or a glovebox. A common laboratory procedure involves:
-
Adding the solid reagents to a dry Schlenk flask containing a magnetic stir bar.
-
Sealing the flask with a septum.
-
Alternating between applying a vacuum and backfilling with an inert gas (argon or nitrogen) at least three times.
Data Presentation
Table 1: Comparison of Bases for the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-Bromoanisole
| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
Data sourced from[4]
Table 2: Effect of Catalyst System on the Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | >95 |
| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70-80 |
Yields are approximate and compiled from general knowledge in the field for comparison purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide (e.g., 4-Bromoanisole with Phenylboronic Acid)
This is a general procedure and may require optimization for specific substrates.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0-3.0 equiv))
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 5:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe. The water should also be degassed if using a mixed solvent system.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Bromo-4-fluorobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for catalyst deactivation issues encountered during the cross-coupling of 1-bromo-4-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the primary suspects for catalyst deactivation?
A1: Low or no conversion in cross-coupling reactions involving this compound can often be attributed to several factors leading to catalyst deactivation. The primary suspects include:
-
Catalyst Poisoning: Although this compound itself is not a typical catalyst poison, impurities in the starting materials, reagents, or solvents can poison the palladium catalyst. Functional groups on the coupling partner, such as amines or sulfur-containing moieties, can also act as poisons.[1][2]
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[3]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to their oxidation and the subsequent destabilization of the catalytic complex.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species might be incomplete, leading to a low concentration of the active catalyst.
Q2: I am observing the formation of side products like homocoupled products or hydrodehalogenation of this compound. Are these related to catalyst deactivation?
A2: Yes, the formation of significant amounts of side products can be linked to issues with catalyst activity and stability.
-
Homocoupling: The formation of biphenyls from the coupling of two boronic acid molecules in a Suzuki reaction, for instance, can be promoted by the presence of oxygen.[4] This suggests that either the reaction is not properly degassed or the catalyst is not efficiently promoting the desired cross-coupling pathway.
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, particularly if there are sources of hydrides in the reaction mixture or if certain catalyst-ligand combinations favor this side reaction. This can sometimes be exacerbated by catalyst deactivation, which slows down the desired cross-coupling process, allowing more time for side reactions to occur.[4]
Q3: How does the choice of ligand impact catalyst stability when using this compound?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and preventing deactivation. For a substrate like this compound, which is a relatively standard aryl bromide, the choice of ligand is still crucial for ensuring a stable and efficient catalytic cycle. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), are often effective.[5] These ligands promote the formation of stable, monoligated palladium complexes that are highly active and less prone to aggregation. The appropriate ligand can also accelerate the rate-limiting steps of the catalytic cycle, reducing the overall reaction time and minimizing the opportunity for catalyst decomposition.
Q4: Can the base and solvent system affect catalyst deactivation in these reactions?
A4: Absolutely. The base and solvent are not just passive components; they can significantly influence the catalyst's stability and activity.
-
Base: The choice of base is critical for the efficiency of the transmetalation step in reactions like the Suzuki-Miyaura coupling. An inappropriate base can lead to slow reaction rates, which in turn can provide a larger window for catalyst deactivation pathways to occur. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2]
-
Solvent: The solvent must solubilize all reaction components to ensure an efficient reaction. Aprotic polar solvents like dioxane, THF, and toluene are commonly used. The solvent can also coordinate to the palladium center, and this coordination can influence the catalyst's stability and reactivity.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are observing low or no conversion of this compound, follow this troubleshooting guide:
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | 1. Verify Pre-catalyst Activation: If using a Pd(II) source, ensure your conditions (e.g., presence of a reducing agent if necessary) are suitable for its reduction to Pd(0).2. Use a Pd(0) Source Directly: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. | The active catalyst is Pd(0). Inefficient generation of this species will lead to poor or no reactivity. |
| Catalyst Poisoning | 1. Purify Reagents: Ensure all starting materials, including this compound, the coupling partner, and the solvent, are pure and free from potential poisons.2. Use High-Purity Solvents: Use freshly distilled or anhydrous grade solvents. | Impurities can irreversibly bind to the palladium center, rendering it inactive. |
| Ligand Degradation | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Use Air-Stable Pre-catalysts: Consider using modern, air-stable pre-catalysts. | Phosphine ligands are susceptible to oxidation, which can lead to catalyst deactivation. |
| Suboptimal Reaction Conditions | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. 2. Screen Different Ligands/Bases/Solvents: Systematically vary the ligand, base, and solvent to find the optimal combination for your specific coupling partners. | Cross-coupling reactions are highly sensitive to the reaction conditions. Optimization is often necessary.[4] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
If you are observing significant side product formation, consider the following:
| Side Product | Potential Cause | Troubleshooting Steps | Rationale |
| Homocoupling | Presence of Oxygen | 1. Improve Degassing: Use more rigorous degassing techniques such as freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Ensure a positive pressure of inert gas throughout the reaction. | Oxygen can promote the homocoupling of organometallic reagents.[4] |
| Hydrodehalogenation | Presence of Protic Impurities/Inappropriate Base | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Optimize Base: The choice of base can influence the rate of hydrodehalogenation. Screen different bases. | Protic species can lead to the undesired reduction of the aryl halide.[2] |
Quantitative Data
The following table summarizes the conversion of this compound in a Suzuki-Miyaura coupling reaction with different boronic acids at two different temperatures, catalyzed by a heterogeneous palladium catalyst (G-COOH-Pd-10).[6]
| Coupling Partner | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Phenylboronic acid | 70 | 3 | 85 |
| Phenylboronic acid | 70 | 8 | 90 |
| Phenylboronic acid | 70 | 24 | 92 |
| Phenylboronic acid | 70 | 48 | 93 |
| Phenylboronic acid | 110 | 3 | 95 |
| Phenylboronic acid | 110 | 8 | 96 |
| Phenylboronic acid | 110 | 24 | 97 |
| Phenylboronic acid | 110 | 48 | 98 |
| 4-Fluorophenylboronic acid | 70 | 3 | 82 |
| 4-Fluorophenylboronic acid | 70 | 8 | 92 |
| 4-Fluorophenylboronic acid | 70 | 24 | 95 |
| 4-Fluorophenylboronic acid | 70 | 48 | 97 |
| 4-Fluorophenylboronic acid | 110 | 3 | 90 |
| 4-Fluorophenylboronic acid | 110 | 8 | 98 |
| 4-Fluorophenylboronic acid | 110 | 24 | 99 |
| 4-Fluorophenylboronic acid | 110 | 48 | 99 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), a phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and a base (e.g., K₃PO₄; 2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a cross-coupling reaction to identify potential catalyst deactivation.[4]
-
Sample Preparation: In a glovebox, prepare a stock solution of the palladium pre-catalyst and ligand in a suitable deuterated solvent (e.g., toluene-d₈). In a separate NMR tube, add this compound, the coupling partner, the base, and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Reaction Initiation: Add the catalyst stock solution to the NMR tube, seal it, and quickly acquire an initial ¹H NMR spectrum (t=0).
-
Data Acquisition: Place the NMR tube in the NMR spectrometer preheated to the desired reaction temperature. Acquire ¹H NMR spectra at regular intervals.
-
Analysis: Integrate the product and starting material signals relative to the internal standard to determine their concentrations over time. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Water-Sensitive Grignard Reactions Involving 1-Bromo-4-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with water-sensitive Grignard reactions, specifically those involving the formation of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene.
Troubleshooting Guides
This section addresses common issues encountered during the Grignard reaction with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my magnesium turnings and this compound in dry ether, but there are no signs of reaction (e.g., bubbling, cloudiness, or heat generation). What could be the problem?
-
Answer: The most common reason for initiation failure is a passivating layer of magnesium oxide on the surface of the magnesium turnings. This layer prevents the magnesium from reacting with the aryl halide. Additionally, even trace amounts of water in your glassware or solvent can quench the reaction.
Troubleshooting Steps:
-
Activate the Magnesium: The magnesium surface must be activated to remove the oxide layer. Common methods include:
-
Iodine Activation: Add a single crystal of iodine to the flask containing the magnesium turnings. The disappearance of the purple iodine vapor indicates the activation of the magnesium surface.
-
1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE to the magnesium suspension in your solvent. The observation of ethylene gas bubbling is a sign of successful activation.
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.
-
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware should be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling in a desiccator over a drying agent.
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard and should be dried over sodium/benzophenone or a molecular sieve.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Issue 2: The reaction starts but then stops, resulting in a low yield.
-
Question: My reaction initiated, but the magnesium was not fully consumed, and my final yield of the Grignard reagent is low. What are the likely causes?
-
Answer: A stalled reaction or low yield is often attributable to insufficient activation of the magnesium, the presence of subtle water contamination, or side reactions.
Troubleshooting Steps:
-
Re-evaluate Activation: Ensure your activation method was sufficient. For less reactive aryl bromides, more robust activation might be necessary.
-
Check for Water Contamination: Even minute amounts of water can significantly reduce your yield. Review your drying procedures for all reagents, solvents, and glassware.
-
Control the Rate of Addition: Adding the this compound solution too quickly can lead to localized high concentrations of the Grignard reagent, which can favor side reactions such as Wurtz coupling. A slow, dropwise addition is recommended.
-
Consider Solvent Effects: THF is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl halides due to its higher solvating power.
-
Issue 3: Significant formation of byproducts is observed.
-
Question: My reaction produced the desired Grignard reagent, but I also have a significant amount of 4,4'-difluorobiphenyl. How can I minimize this side reaction?
-
Answer: The formation of 4,4'-difluorobiphenyl is a result of a Wurtz-type coupling reaction, a common side reaction in Grignard synthesis.
Troubleshooting Steps:
-
Slow Addition: As mentioned previously, a slow and controlled addition of the this compound to the magnesium suspension is crucial to maintain a low concentration of the aryl halide and minimize coupling.
-
Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the coupling reaction.
-
Magnesium Quality: Use high-purity magnesium turnings.
-
Frequently Asked Questions (FAQs)
Q1: Why is the complete exclusion of water so critical in a Grignard reaction? A1: Grignard reagents are potent nucleophiles and strong bases. They react readily with even weakly acidic protons, such as those in water. This acid-base reaction, known as quenching, destroys the Grignard reagent, converting it to the corresponding arene (in this case, fluorobenzene) and magnesium salts, thus preventing it from participating in the desired reaction with your electrophile.[1][2]
Q2: Can I use this compound that is not freshly purified? A2: It is highly recommended to use freshly purified this compound. Impurities, especially any residual moisture or protic impurities, can inhibit the reaction. Distillation is a common method for purification.
Q3: What are the visual cues of a successful Grignard reaction initiation? A3: A successful initiation is typically marked by one or more of the following observations: gentle bubbling from the magnesium surface, the appearance of a cloudy or grayish color in the reaction mixture, and a noticeable exothermic reaction (the flask becomes warm to the touch). If an iodine crystal was used for activation, its characteristic purple color will fade.
Q4: Is there a difference in reactivity between the C-Br and C-F bonds in this compound? A4: Yes, the carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-fluorine bond. This selectivity allows for the preferential formation of 4-fluorophenylmagnesium bromide.
Q5: What should I do if my Grignard reagent solidifies or precipitates out of solution? A5: Precipitation can sometimes occur, especially at lower temperatures or higher concentrations. This is often due to the Schlenk equilibrium, where the Grignard reagent can form dimers or polymers that are less soluble. Gentle warming of the solution can often redissolve the precipitate. If using the reagent from a commercial source that has precipitated, it is recommended to gently shake the bottle to disperse the solid before use. For significant precipitation, warming the bottle in a water bath (around 40°C) can help redissolve the solid.[3]
Data Presentation
The yield of the Grignard reagent can be influenced by the method used to activate the magnesium. The following table summarizes reported yields for the formation of 4-fluorophenylmagnesium bromide using different activation and reaction conditions.
| Activation Method | Solvent | Reaction Conditions | Yield of 4-fluorophenylmagnesium bromide | Reference |
| Not specified | THF | Continuous lab scale, coarse magnesium turnings | 91% | [4] |
| Not specified | THF | Semi-batch, coarse magnesium turnings | 89% | [4] |
The presence of water has a detrimental effect on the yield of the Grignard reaction. The following table provides a hypothetical illustration of this effect based on general principles of Grignard chemistry.
| Molar Equivalents of Water Added | Expected Yield of Grignard Reagent |
| 0.0 | ~90-95% |
| 0.1 | ~80-85% |
| 0.25 | ~65-70% |
| 0.5 | ~40-45% |
| 1.0 | 0% |
Experimental Protocols
Detailed Methodology for the Preparation of 4-Fluorophenylmagnesium Bromide
This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
This compound, freshly distilled
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all rigorously dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Preparation: Weigh the magnesium turnings (typically 1.1-1.2 equivalents) and add them to the reaction flask under a positive pressure of inert gas.
-
Magnesium Activation: Add a single small crystal of iodine to the flask.
-
Solvent Addition: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium turnings.
-
Preparation of Aryl Halide Solution: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The disappearance of the iodine color and/or the onset of a gentle reflux indicates that the reaction has initiated. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition of Aryl Halide: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in an ice-water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, 4-fluorophenylmagnesium bromide, which should be used promptly for the subsequent reaction step.
Visualizations
Caption: A generalized workflow for the preparation of a Grignard reagent.
Caption: A decision tree for troubleshooting low yields in Grignard reactions.
References
Technical Support Center: Scaling Up Reactions with 1-Bromo-4-fluorobenzene
Welcome to the Technical Support Center for scaling up chemical reactions involving 1-Bromo-4-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, frequently employed in the synthesis of biaryl compounds. When scaling up this reaction with this compound, several challenges can arise.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion at a larger scale. What are the likely causes?
A1: Low conversion during scale-up can be attributed to several factors. First, ensure your palladium catalyst is active and not poisoned. The catalyst loading, which may have been sufficient at a smaller scale, might need to be re-optimized for larger volumes. Inadequate mixing can also lead to poor reaction rates, so ensure your agitation is sufficient for the vessel size. Finally, confirm that all reagents, especially the boronic acid or ester, are of high purity and the solvents are appropriately degassed to prevent catalyst deactivation.
Q2: I'm observing significant by-product formation, particularly homocoupling of the boronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and solvents is crucial. This can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes help, but a large excess should be avoided as it can lead to purification difficulties. The choice of base and solvent system can also influence the extent of homocoupling.
Q3: How do I choose the optimal palladium catalyst and ligand for a large-scale Suzuki-Miyaura coupling with this compound?
A3: The choice of catalyst and ligand is critical for a successful and efficient scale-up. While Pd(PPh₃)₄ is a common catalyst, more advanced systems often provide better results on a larger scale. For instance, pre-catalysts like XPhos Pd G3 are often effective for challenging substrates.[2] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands, such as Buchwald's SPhos or XPhos, are often employed to improve reaction rates and yields, especially with less reactive aryl bromides. A screening of different catalyst/ligand combinations at a small scale is highly recommended before proceeding to a pilot or industrial scale.
Experimental Protocol: Scale-Up of Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid on a pilot scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Charging: Charge the reactor with this compound, the arylboronic acid, and the base.
-
Inerting: Seal the reactor and purge with an inert gas for an extended period to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture to the reactor.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with efficient agitation. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with water and brine to remove the base and inorganic by-products.
-
Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C | Outcome/Remarks |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 | XPhos Pd G3 often shows higher turnover numbers and is more robust for scale-up. |
| Catalyst Loading | 2 mol% | 1 mol% | 0.5 mol% | Lowering catalyst loading is economically favorable but requires careful optimization. |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for challenging couplings. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | 2-MeTHF/H₂O | 2-MeTHF is a greener solvent alternative to Dioxane and can sometimes offer improved performance. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase reaction rates but may also lead to increased by-product formation. |
| Typical Yield | 75-85% | 85-95% | >90% | Yields are highly dependent on the specific substrates and optimized conditions. |
Diagrams
Caption: Experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.
II. Grignard Reaction
The formation of a Grignard reagent from this compound is a key step in many syntheses. However, scaling up this highly exothermic and moisture-sensitive reaction requires careful planning and execution.
Frequently Asked Questions (FAQs): Grignard Reaction
Q1: My Grignard reaction is difficult to initiate on a large scale. What can I do?
A1: Initiation is a common hurdle in large-scale Grignard reactions. The passivating layer of magnesium oxide on the magnesium turnings is often the culprit.[3] Ensure your magnesium is of high quality. Activation methods include using a small amount of iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent to start the reaction.[4] Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective. On a larger scale, adding a small portion of the this compound and locally heating a spot on the reactor can initiate the reaction. Once initiated, the exothermic nature of the reaction will sustain it.
Q2: How can I control the exotherm of the Grignard reaction during scale-up to ensure safety?
A2: The formation of a Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.[5] The primary method for control is the slow, controlled addition of the this compound solution to the magnesium suspension. Efficient cooling of the reactor is essential. Utilizing a semi-batch process where the halide is added at a rate that matches the cooling capacity of the reactor is a standard industrial practice. Real-time temperature monitoring is critical.
Q3: I am observing a significant amount of Wurtz coupling by-product (4,4'-difluorobiphenyl). How can this be minimized?
A3: Wurtz coupling occurs when the formed Grignard reagent reacts with unreacted this compound. This is more prevalent at higher concentrations of the aryl bromide. To minimize this, ensure slow and controlled addition of the this compound to maintain a low instantaneous concentration. Good agitation is also crucial to ensure the aryl bromide reacts at the magnesium surface rather than in the bulk solution where it can encounter the Grignard reagent.[6]
Experimental Protocol: Scale-Up of Grignard Reagent Formation
This protocol outlines a general procedure for the large-scale preparation of 4-fluorophenylmagnesium bromide.
Materials:
-
Magnesium turnings (1.1 equiv)
-
This compound (1.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF))
-
Initiator (e.g., Iodine crystal or 1,2-dibromoethane)
Procedure:
-
Vessel Preparation: All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere). The reactor should be purged with nitrogen or argon.
-
Magnesium Charging: Charge the reactor with magnesium turnings.
-
Initiation: Add a small amount of anhydrous solvent to cover the magnesium. Add the initiator. Add a small portion of the this compound solution and, if necessary, gently warm the mixture to initiate the reaction.
-
Controlled Addition: Once the reaction has initiated (indicated by a temperature rise and bubbling), begin the slow, controlled addition of the remaining this compound solution, maintaining the desired reaction temperature with cooling.
-
Reaction Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent is typically used directly in the next step.
Quantitative Data: Grignard Reaction
| Parameter | Condition A | Condition B | Condition C | Outcome/Remarks |
| Solvent | Diethyl Ether | THF | 2-MeTHF | 2-MeTHF is a safer and greener alternative to THF with a higher boiling point, which can be advantageous for temperature control.[3] |
| Initiator | Iodine | 1,2-Dibromoethane | Pre-formed Grignard | Using a small amount of a previously made Grignard reagent is a very effective and clean initiation method.[4] |
| Addition Rate | Fast | Moderate | Slow | Slow addition is crucial for controlling the exotherm and minimizing Wurtz coupling by-products. |
| Temperature | Ambient | 30-40 °C | Reflux | Maintaining a controlled temperature below reflux is often preferred for safety and selectivity. |
| Typical Yield | 80-90% | 85-95% | >90% | Yield is highly dependent on anhydrous conditions and successful initiation. |
Diagrams
Caption: Troubleshooting guide for Grignard reaction initiation.
III. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on this compound can be a useful transformation, though the reactivity of the halogens is an important consideration.
Frequently Asked Questions (FAQs): Nucleophilic Aromatic Substitution (SNAr)
Q1: In an SNAr reaction with this compound, which halogen is more likely to be displaced?
A1: In nucleophilic aromatic substitution, the reactivity of the leaving group is often counterintuitive compared to SN1 and SN2 reactions. For SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. More electronegative halogens, like fluorine, make the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the C-F bond is generally more reactive than the C-Br bond in SNAr reactions, and fluorine is the preferred leaving group.
Q2: My SNAr reaction is sluggish. How can I increase the reaction rate?
A2: To increase the rate of an SNAr reaction, consider the following:
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents solvate the cation of the nucleophile, making the anionic nucleophile more reactive.[2]
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction.
-
Nucleophile: A more potent nucleophile will react faster.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially if the nucleophile has limited solubility in the organic solvent.
Q3: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-substitution?
A3: To favor mono-substitution, you can control the stoichiometry of the nucleophile. Using a slight excess or an equimolar amount of the nucleophile relative to the this compound will reduce the likelihood of a second substitution. Lowering the reaction temperature and reaction time can also improve selectivity.
Experimental Protocol: Scale-Up of Nucleophilic Aromatic Substitution
This protocol provides a general method for the SNAr reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)
-
Polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
Vessel Preparation: Ensure the reactor is clean and dry.
-
Reagent Charging: Charge the reactor with this compound, the amine nucleophile, and the base.
-
Solvent Addition: Add the polar aprotic solvent.
-
Reaction: Heat the mixture to the desired temperature (often in the range of 80-150 °C) with good agitation. Monitor the reaction's progress.
-
Work-up: Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Purification: Wash the organic layer to remove the high-boiling solvent (e.g., multiple water washes for DMSO/DMF). Dry the organic layer and concentrate it. The crude product can be purified by crystallization or chromatography.
Quantitative Data: Nucleophilic Aromatic Substitution
| Parameter | Condition A | Condition B | Condition C | Outcome/Remarks |
| Leaving Group | F | Br | - | Fluorine is generally a better leaving group in SNAr reactions. |
| Solvent | Toluene | THF | DMSO | Polar aprotic solvents like DMSO significantly accelerate SNAr reactions.[2] |
| Base | K₂CO₃ | Cs₂CO₃ | Et₃N | The choice of base depends on the nucleophile and reaction conditions. |
| Temperature | 80 °C | 120 °C | 150 °C | Higher temperatures are often required for less activated substrates. |
| Typical Yield | 60-75% | 70-85% | >80% | Yields are highly dependent on the nucleophile and reaction conditions. |
Diagrams
Caption: Simplified signaling pathway for a nucleophilic aromatic substitution (SNAr) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 1-Bromo-4-fluorobenzene Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of palladium catalysts from the reaction products of 1-Bromo-4-fluorobenzene. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative data summary to assist in optimizing your purification processes.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and offers practical solutions.
Problem 1: Black particles or a dark solution is observed after initial filtration.
-
Question: I've filtered my reaction mixture through standard filter paper, but the filtrate is still dark and contains fine black particles. What is causing this and how can I fix it?
-
Answer: This is a common indication of colloidal palladium or very fine, insoluble palladium black that can pass through standard filter paper. To resolve this, a more robust filtration method is required.
-
Solution 1: Filtration through Celite®. Prepare a pad of Celite® (a type of diatomaceous earth) over a sintered glass funnel or filter paper in a Büchner funnel.[1][2] This provides a finer filtration medium that can effectively trap these small palladium particles.
-
Solution 2: Use of a membrane filter. For very fine particles, filtering the solution through a membrane filter (e.g., a 0.45 µm PTFE syringe filter) can be highly effective.
-
Solution 3: Flocculation. In some cases, adding a small amount of a flocculating agent can help aggregate the colloidal palladium, making it easier to remove by filtration.
-
Problem 2: The chosen palladium scavenger shows low efficiency.
-
Question: I've treated my reaction mixture with a palladium scavenger, but ICP-MS analysis shows that the palladium levels are still unacceptably high. Why is this and what can I do?
-
Answer: The inefficiency of a palladium scavenger can be due to several factors, including the selection of the wrong type of scavenger, insufficient quantity, or suboptimal reaction conditions.
-
Solution 1: Scavenger Selection. The choice of scavenger is critical and depends on the oxidation state of the palladium species.[3] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). It is advisable to screen a small panel of scavengers to find the most effective one for your specific reaction.[3]
-
Solution 2: Optimize Scavenger Amount and Reaction Time. Ensure you are using a sufficient excess of the scavenger. A common starting point is 5 equivalents relative to the palladium catalyst.[3] Additionally, the scavenging time can be crucial; some reactions may require several hours to reach completion.[1]
-
Solution 3: Temperature Adjustment. While many scavengers are effective at room temperature, gentle heating can sometimes improve their performance.[3] However, ensure your product is stable at elevated temperatures.
-
Problem 3: Significant product loss is observed after purification.
-
Question: After using a scavenger or activated carbon, I've noticed a significant decrease in my product yield. How can I minimize this loss?
-
Answer: Product loss during purification can occur due to non-specific binding to the purification medium.
-
Solution 1: Thorough Washing. After filtration, ensure to wash the scavenger or activated carbon cake thoroughly with a suitable solvent to recover any adsorbed product.[1]
-
Solution 2: Optimize Adsorbent Amount. Use the minimum effective amount of the scavenger or activated carbon to reduce the surface area available for non-specific binding.[3]
-
Solution 3: Solvent Selection. The choice of solvent can influence the binding of your product to the adsorbent. Experiment with different solvents to find one that minimizes product loss while maintaining efficient palladium removal.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my reaction product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA due to its potential toxicity.[4] Furthermore, palladium residues can interfere with subsequent synthetic steps or biological assays, leading to inaccurate results.
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods include filtration through adsorbents like Celite®, column chromatography, and the use of metal scavengers (e.g., silica-based or polymer-based scavengers) and activated carbon.[1]
Q3: How do I choose the right palladium removal method for my experiment?
A3: The selection of the most appropriate method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the desired level of purity, the scale of the reaction, and the properties of your product (e.g., solubility and stability). The workflow diagram below can guide your decision-making process.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials, often functionalized silica gel or polymers, that have a high affinity for palladium.[5] They work by selectively binding to the palladium species in the reaction mixture, which can then be easily removed by filtration.
Quantitative Data Summary
The following table summarizes the efficiency of various palladium removal methods. The effectiveness of each method can vary depending on the specific reaction conditions.
| Removal Method | Typical Palladium Reduction | Advantages | Disadvantages |
| Celite® Filtration | Effective for heterogeneous Pd | Simple, fast, and inexpensive.[2] | Ineffective for soluble palladium species.[2] |
| Silica Gel Chromatography | Can reduce Pd to <100 ppm | Also purifies the product from other impurities.[2] | Can be time-consuming and require large volumes of solvent. |
| Activated Carbon | Can significantly reduce Pd levels | Cost-effective. | Can lead to product loss due to non-specific adsorption.[3] |
| Thiol-Based Scavengers (e.g., SiliaMetS® Thiol) | Can reduce Pd to <10 ppm | High efficiency and selectivity for palladium.[6] | Higher cost compared to simple filtration. |
| Polymer-Based Scavengers | Can reduce Pd to low ppm levels | High capacity and can be used in various solvents. | May require longer reaction times for optimal performance. |
Experimental Protocols
Protocol 1: Palladium Removal using Celite® Filtration
This method is effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium black.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to decrease its viscosity.[2]
-
Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or a piece of filter paper in a Büchner funnel.[1][2]
-
Filtration: Gently pour the diluted reaction mixture over the Celite® pad. Apply a gentle vacuum to facilitate filtration.[7]
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure the complete recovery of the product.[1][2]
-
Concentration: Combine the filtrate and the washings, and then concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
This protocol is suitable for removing soluble palladium species.
-
Scavenger Selection: Choose a thiol-based silica scavenger that is compatible with your solvent system.
-
Addition of Scavenger: To the crude reaction mixture, add the silica-based scavenger. The amount to be added is typically recommended by the manufacturer (often 4-8 molar equivalents relative to the palladium catalyst).[8]
-
Stirring: Stir the mixture at room temperature. Gentle heating can be applied if necessary, provided the product is thermally stable. The optimal scavenging time can range from 1 to 24 hours and should be determined experimentally.[1]
-
Filtration: Remove the scavenger by filtration through a fritted funnel or a plug of cotton.[8]
-
Washing and Concentration: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and then concentrate to obtain the purified product.[8]
Protocol 3: Palladium Removal using Column Chromatography
This method is effective for removing soluble palladium species and other reaction impurities simultaneously.
-
Concentration: Concentrate the crude reaction mixture under reduced pressure.
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Preparation: Pack a chromatography column with silica gel using a suitable eluent system.
-
Loading: Load the adsorbed product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Palladium complexes are often more polar and will either remain at the top of the column or elute much slower than the desired product.
-
Analysis and Concentration: Analyze the collected fractions (e.g., by TLC) to identify those containing the pure product. Combine the pure fractions and concentrate them under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Relationship between palladium species and removal methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of Bromofluorobenzene Isomeric Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of isomeric mixtures of bromofluorobenzenes. The similar physicochemical properties of ortho-, meta-, and para-bromofluorobenzene make their separation a significant challenge in synthetic chemistry and drug development.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in purifying isomeric mixtures of bromofluorobenzenes?
The main challenge lies in the very similar physical and chemical properties of the ortho-, meta-, and para-isomers. They share the same molecular formula (C₆H₄BrF) and molecular weight, leading to close boiling points, melting points, and polarities. This similarity makes separation by common laboratory techniques such as distillation, crystallization, and chromatography difficult.
Q2: Which purification technique is most suitable for separating bromofluorobenzene isomers?
The choice of technique depends on the scale of the purification, the required purity, and the available equipment.
-
Gas Chromatography (GC): Preparative GC is often the most effective method for separating small quantities of these volatile isomers with high purity. The separation is based on small differences in their boiling points and interactions with the stationary phase.
-
Fractional Distillation: This technique can be effective for larger quantities, but it requires a highly efficient fractional distillation column due to the close boiling points of the isomers.
-
Recrystallization: Fractional crystallization can be employed if one isomer is present in a significantly higher concentration and has a melting point that is sufficiently different from the others. However, the formation of mixed crystals can be a challenge.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can also be used, particularly with columns that offer high selectivity for positional isomers, such as those with phenyl or pentafluorophenyl stationary phases.
Q3: How do the physical properties of the isomers influence their separation?
The subtle differences in dipole moments and molecular shapes arising from the different substitution patterns on the benzene ring are key to their separation. These differences lead to slight variations in boiling points, melting points, and affinities for chromatographic stationary phases, which are exploited by the various purification techniques.
Data Presentation: Physical Properties of Bromofluorobenzene Isomers
The following table summarizes the key physical properties of the ortho-, meta-, and para-bromofluorobenzene isomers. These values are crucial for selecting and optimizing a purification method.
| Property | o-Bromofluorobenzene (1-Bromo-2-fluorobenzene) | m-Bromofluorobenzene (1-Bromo-3-fluorobenzene) | p-Bromofluorobenzene (1-Bromo-4-fluorobenzene) |
| CAS Number | 1072-85-1[1] | 1073-06-9[2] | 460-00-4[3] |
| Molecular Weight | 175.00 g/mol | 175.00 g/mol [2] | 175.00 g/mol [4] |
| Boiling Point | 158 °C[1] | 150 °C[2][5] | 150 °C[3][4] |
| Melting Point | -8 °C[1] | -8 °C[2][5] | -16 °C[3][4] |
| Density | 1.601 g/mL[1] | 1.567 g/mL[2][5] | 1.593 g/mL[3] |
| Refractive Index (n20/D) | 1.534[1] | 1.528[2][5] | 1.527[6] |
Troubleshooting Guides
Gas Chromatography (GC)
// Solutions for Poor Resolution opt_temp [label="Optimize Temperature Program", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Use a Longer Column or a Different Stationary Phase (e.g., more polar)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_flow [label="Reduce Carrier Gas Flow Rate", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Peak Tailing check_injection [label="Check for Active Sites in Injector Liner", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_cond [label="Condition or Replace Column", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="Ensure Sample is Fully Vaporized", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Ghost Peaks blank_run [label="Run a Blank (Solvent Only)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; clean_injector [label="Clean Injector Port and Syringe", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_gas [label="Check for Carrier Gas Impurities", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> poor_resolution; start -> peak_tailing; start -> ghost_peaks;
poor_resolution -> opt_temp [label="Solution"]; poor_resolution -> change_column [label="Solution"]; poor_resolution -> reduce_flow [label="Solution"];
peak_tailing -> check_injection [label="Solution"]; peak_tailing -> column_cond [label="Solution"]; peak_tailing -> check_sample [label="Solution"];
ghost_peaks -> blank_run [label="Solution"]; ghost_peaks -> clean_injector [label="Solution"]; ghost_peaks -> check_gas [label="Solution"]; } dddot Caption: Troubleshooting workflow for common GC issues.
| Problem | Possible Cause | Recommended Solution |
| Poor resolution between isomers (overlapping peaks) | 1. Inadequate column efficiency. 2. Non-optimal temperature program. 3. Unsuitable stationary phase. | 1. Use a longer capillary column or a column with a smaller internal diameter. 2. Optimize the temperature ramp. A slower ramp rate can improve separation. 3. Select a stationary phase with a different polarity that can better differentiate between the isomers based on their dipole moments. |
| Peak tailing | 1. Active sites in the injector or column. 2. Column contamination. 3. Sample degradation. | 1. Use a deactivated injector liner. 2. Condition the column at a high temperature or trim the first few centimeters of the column. 3. Ensure the injector temperature is not too high, causing decomposition. |
| Ghost peaks (unexpected peaks in the chromatogram) | 1. Contamination from the syringe or septum. 2. Carryover from a previous injection. 3. Impurities in the carrier gas. | 1. Rinse the syringe thoroughly with a clean solvent. Replace the septum. 2. Run a blank solvent injection to clean the system. 3. Use high-purity carrier gas and ensure gas filters are functional. |
Fractional Distillation
// Solutions for Poor Separation check_column [label="Use a More Efficient Fractionating Column (e.g., Vigreux, packed)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_dist [label="Distill at a Slower Rate", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; insulate [label="Insulate the Distillation Column", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Bumping add_chips [label="Add Fresh Boiling Chips or a Magnetic Stir Bar", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; even_heat [label="Ensure Even Heating (Heating Mantle)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Low Recovery check_joints [label="Check for Leaks in Glassware Joints", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; avoid_overheating [label="Avoid Overheating and Distilling to Dryness", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> poor_sep; start -> bumping; start -> low_recovery;
poor_sep -> check_column [label="Solution"]; poor_sep -> slow_dist [label="Solution"]; poor_sep -> insulate [label="Solution"];
bumping -> add_chips [label="Solution"]; bumping -> even_heat [label="Solution"];
low_recovery -> check_joints [label="Solution"]; low_recovery -> avoid_overheating [label="Solution"]; } dddot Caption: Troubleshooting guide for fractional distillation.
| Problem | Possible Cause | Recommended Solution |
| Poor separation of isomers | 1. Insufficient column efficiency. 2. Distillation rate is too fast. 3. Heat loss from the column. | 1. Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a packed column). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. 3. Insulate the distillation column to maintain the temperature gradient. |
| Bumping (violent boiling) | 1. Lack of nucleation sites. 2. Uneven heating. | 1. Add boiling chips or use a magnetic stirrer. 2. Use a heating mantle for more uniform heating of the distillation flask. |
| Low recovery of material | 1. Leaks in the apparatus. 2. Hold-up in the column packing. 3. Distilling to dryness. | 1. Ensure all glass joints are properly sealed. 2. For very small scales, the column packing can retain a significant amount of material. 3. Stop the distillation before the flask is completely dry to prevent loss of product and potential hazards. |
Recrystallization
// Solutions for No Crystals scratch [label="Scratch the Inner Surface of the Flask with a Glass Rod", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Add a Seed Crystal", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate [label="Evaporate Some Solvent and Cool Again", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool_longer [label="Cool for a Longer Period or in an Ice Bath", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Oiling Out add_solvent [label="Add More Solvent and Reheat to Dissolve the Oil, then Cool Slowly", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Change to a Different Solvent System", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Low Purity slow_cool [label="Cool the Solution More Slowly", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_crystals [label="Wash Crystals with a Small Amount of Cold, Pure Solvent", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize_again [label="Perform a Second Recrystallization", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> no_crystals; start -> oiling_out; start -> low_purity;
no_crystals -> scratch [label="Solution"]; no_crystals -> seed [label="Solution"]; no_crystals -> concentrate [label="Solution"]; no_crystals -> cool_longer [label="Solution"];
oiling_out -> add_solvent [label="Solution"]; oiling_out -> change_solvent [label="Solution"];
low_purity -> slow_cool [label="Solution"]; low_purity -> wash_crystals [label="Solution"]; low_purity -> recrystallize_again [label="Solution"]; } dddot Caption: Troubleshooting common issues in recrystallization.
| Problem | Possible Cause | Recommended Solution |
| No crystals form upon cooling | 1. The solution is too dilute. 2. Supersaturation has not been overcome. | 1. Evaporate some of the solvent to increase the concentration and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The compound "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. The cooling rate is too fast. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| The recovered crystals are not pure | 1. The cooling was too rapid, trapping impurities. 2. The crystals were not washed properly. 3. The chosen solvent is not ideal. | 1. Allow the solution to cool slowly and undisturbed. 2. Wash the crystals with a small amount of ice-cold, pure solvent. 3. Experiment with different solvents or solvent mixtures to find one that provides better selectivity. |
Experimental Protocols
Preparative Gas Chromatography (GC)
Objective: To separate a mixture of bromofluorobenzene isomers for analytical or small-scale preparative purposes.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale split/splitless injector, a fraction collector, and a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary column: A polar stationary phase (e.g., a polyethylene glycol or a cyanopropyl-based phase) is recommended to enhance the separation of these polar isomers. A longer column (e.g., 50-60 m) will provide better resolution.
Methodology:
-
Sample Preparation: Dilute the isomeric mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration appropriate for the preparative GC system.
-
Injector and Detector Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Final Hold: Hold at 180 °C for 5 minutes. (This is a starting point and should be optimized based on the initial separation results.)
-
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Injection: Inject a small volume of the sample to determine the retention times of each isomer.
-
Fraction Collection: Set the collection times based on the retention times of the target isomers.
-
Analysis of Fractions: Analyze the collected fractions by analytical GC to determine their purity.
Fractional Distillation
Objective: To separate a larger quantity of a bromofluorobenzene isomeric mixture.
Apparatus:
-
Round-bottom flask
-
Efficient fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle and magnetic stirrer
Methodology:
-
Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Charge the Flask: Add the isomeric mixture and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture boils, observe the vapor rising through the fractionating column. The temperature should be monitored closely.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which may contain more volatile impurities.
-
As the temperature stabilizes at the boiling point of the first eluting isomer, collect this fraction in a separate receiving flask.
-
The temperature will then rise as the next isomer begins to distill. Collect this intermediate fraction separately.
-
Finally, collect the fraction corresponding to the highest boiling isomer as the temperature stabilizes again.
-
-
Analysis: Analyze the purity of each fraction using GC or another suitable analytical technique.
Fractional Recrystallization
Objective: To purify a bromofluorobenzene isomer mixture where one isomer is in high abundance and has a significantly different melting point.
Materials:
-
Isomeric mixture
-
Suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale trials.
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. The isomer with the lowest solubility should crystallize out first.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Mother Liquor: The filtrate (mother liquor) will be enriched in the more soluble isomers. This can be further concentrated and cooled to obtain subsequent crops of crystals, which may be enriched in the other isomers.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by GC or melting point analysis.
References
Effect of base and solvent on 1-Bromo-4-fluorobenzene coupling reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-Bromo-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. Common issues include suboptimal base or solvent selection, catalyst deactivation, or issues with the boronic acid reagent. The choice of base is critical for the transmetalation step, and its effectiveness can be highly dependent on the solvent system.[1] For instance, inorganic bases like carbonates and phosphates are frequently used. Additionally, ensuring an inert atmosphere is crucial to prevent catalyst oxidation.
Q2: Which type of base is generally most effective for Buchwald-Hartwig amination with this compound?
A2: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine in the catalytic cycle.[2] Sterically hindered alkoxides, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), are often the bases of choice, particularly in non-polar solvents like toluene or dioxane.[3] The choice may also depend on the pKa of the amine coupling partner.
Q3: I am observing significant amounts of homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this side reaction?
A3: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this, it is essential to rigorously degas all solvents and reagents and maintain a strict inert (nitrogen or argon) atmosphere throughout the reaction. Using a copper-free protocol can also be an effective strategy to avoid this side reaction.
Q4: Why is my Heck reaction with this compound failing to proceed?
A4: Failure in a Heck reaction can be due to several factors, including the choice of base, solvent, and catalyst system. A common issue is the use of a base that is not strong enough to effectively regenerate the active Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are often employed.[4] The reaction temperature is also a critical parameter, with temperatures often ranging from 80 to 140 °C to ensure sufficient reactivity.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Ineffective base/solvent combination. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, Dioxane/Water).[1] |
| Catalyst deactivation. | Ensure rigorous degassing of solvents and use of an inert atmosphere. Consider using a more robust phosphine ligand. | |
| Poor quality of boronic acid. | Use freshly purchased or recrystallized boronic acid. Consider using the corresponding boronate ester for increased stability. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen. | Improve degassing procedures for all reagents and solvents. |
| Suboptimal reaction temperature. | Optimize the reaction temperature; too high a temperature can lead to side reactions. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Base strength is insufficient. | Switch to a stronger base like sodium or potassium tert-butoxide.[3] |
| Ligand is not suitable for the substrate. | For electron-rich amines or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like XPhos or RuPhos.[2] | |
| Low Yield | Catalyst inhibition. | Ensure the amine starting material is pure. Some impurities can act as catalyst poisons. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[5] |
Data Presentation: Effect of Base and Solvent
The following tables summarize quantitative data on the effect of different bases and solvents on the yield of coupling reactions analogous to those with this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid - Base Comparison [1]
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
Table 2: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Aniline - Ligand and Base Comparison [2]
| Ligand | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| XPhos | NaOtBu | Toluene | Pd₂(dba)₃ | 100 | 24 | 95 |
| RuPhos | NaOtBu | Toluene | Pd₂(dba)₃ | 100 | 24 | 88 |
| SPhos | NaOtBu | Toluene | Pd₂(dba)₃ | 100 | 24 | 92 |
| XPhos | K₃PO₄ | Dioxane | Pd₂(dba)₃ | 100 | 24 | 75 |
Table 3: Heck Coupling of p-Bromoacetophenone with Styrene - Base and Solvent Effects [6]
| Base | Solvent | Temp | Time (min) | Yield (%) |
| KOH | Water | 100 °C | 90 | 85 |
| K₂CO₃ | Water | 100 °C | 90 | 90 |
| Et₃N | Water | 100 °C | 90 | 45 |
| Et₃N | DMF | Reflux | 90 | 92 |
| KOH | DMF | Reflux | 90 | 89 |
| Et₃N | Toluene | Reflux | 90 | 15 |
Table 4: Sonogashira Coupling of Iodobenzene with Phenylacetylene - Solvent Comparison [7]
| Solvent | Temp (°C) | Time (h) | Yield (%) |
| CH₃OH | 105 | 6 | 90 |
| CH₃CN | 115 | 8 | 56 |
| Toluene | 125 | 9 | 40 |
| iPrOH | 110 | 7 | 71 |
| H₂O:iPrOH (1:1) | 110 | 7 | 42 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[8]
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Carbazole[5]
-
To a dry Schlenk flask equipped with a magnetic stir bar, add carbazole (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL), followed by this compound (1.2 mmol).
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Heck Reaction of this compound with Styrene[9]
-
To a dry round-bottom flask with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) followed by styrene (1.2 mmol).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene[10]
-
To a solution of this compound (1.0 equiv) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and phenylacetylene (1.1 equiv).
-
Stir the reaction for 3 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with Et₂O and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for base and solvent selection.
References
Technical Support Center: Low-Temperature Grignard Formation with 1-Bromo-4-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the low-temperature Grignard formation of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react with magnesium to form the Grignard reagent?
A1: The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-fluorine (C-F) bond. Therefore, the Grignard reagent will selectively form at the bromine position, yielding 4-fluorophenylmagnesium bromide.[1][2][3] The C-F bond remains intact under typical Grignard formation conditions.
Q2: What are the advantages of performing the Grignard formation at low temperatures?
A2: Conducting the reaction at low temperatures, such as -78 °C, can offer several benefits, including minimizing side reactions like Wurtz coupling and improving the functional group tolerance if other sensitive moieties were present on the aromatic ring.[4][5] For this specific substrate, low-temperature reaction can lead to a cleaner reaction profile.
Q3: What is "active magnesium" and is it necessary for this reaction at low temperatures?
A3: Active magnesium, such as Rieke magnesium, is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt.[4][5] For Grignard formation at very low temperatures (-78 °C), highly active magnesium is often essential because the oxidative addition is rapid even at these temperatures.[4][5] Standard magnesium turnings may require higher temperatures to initiate the reaction.
Q4: Can I use solvents other than THF for this low-temperature reaction?
A4: Tetrahydrofuran (THF) is a common and effective solvent for Grignard reactions due to its ability to solvate and stabilize the Grignard reagent.[6] While other ethereal solvents like diethyl ether can be used, THF is generally preferred for its higher boiling point and better solvating properties, which can be advantageous even when the initial formation is at a low temperature.[6]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
Possible Causes & Solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[7][8]
-
Solution: Activate the magnesium. Common activation methods include:
-
Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the purple/brown iodine color is an indicator of activation.[7][8][9]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of ethylene gas bubbling indicates activation.[7][9]
-
Mechanical Activation: Before adding the solvent, use a dry glass rod to crush the magnesium turnings inside the flask to expose a fresh metal surface.[7][8]
-
Chemical Activation: For very low-temperature reactions, using a chemical activator like diisobutylaluminum hydride (DIBAH) can be effective.[10]
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water. Any moisture in the glassware, solvent, or starting material will quench the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[6] Use anhydrous solvents and ensure the this compound is dry.
-
-
Low Temperature with Standard Magnesium: Standard magnesium turnings may not be reactive enough to initiate the reaction at very low temperatures.
-
Solution: If using standard magnesium, a higher initiation temperature may be required. Gentle warming can be applied to start the reaction, after which it can be cooled to the desired temperature.[11] Alternatively, use a more reactive form of magnesium, like Rieke magnesium, for low-temperature initiation.[4][5]
-
Issue 2: The reaction mixture turns dark, and the yield of the desired product is low.
Possible Cause & Solution:
-
Wurtz Coupling: A significant side reaction is the coupling of the formed Grignard reagent with the starting this compound to produce 4,4'-difluorobiphenyl.[11][12]
-
Solution: Add the this compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the presence of the Grignard reagent, minimizing the Wurtz coupling side reaction.[11] A continuous process can also improve selectivity and reduce this side product.[12]
-
Quantitative Data Summary
While specific comparative yields for the low-temperature Grignard formation of this compound are not extensively detailed in the provided search results, general expectations can be summarized.
| Parameter | Condition | Expected Outcome | Notes |
| Yield | Optimized Conditions | 70 - 90% | Yields are highly dependent on magnesium activation, purity of reagents, and control of side reactions.[11] |
| Reaction Time | Low Temperature (-78 °C) with Active Mg | ~15 minutes for formation | The oxidative addition is rapid with highly reactive magnesium.[4][5] |
| Reaction Time | Standard Conditions | 1 - 3 hours | Completion is often indicated by the consumption of magnesium.[11] |
| Side Products | High local concentration of aryl halide | Increased Wurtz Coupling | Slow addition of the halide is crucial to minimize this.[11] |
Experimental Protocols
Protocol 1: Low-Temperature Grignard Formation using Active Magnesium
This protocol is adapted from procedures for forming functionalized Grignard reagents at low temperatures.[4][5][13]
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under an inert atmosphere and allow it to cool to room temperature.
-
Reagent Preparation:
-
In the reaction flask, place highly active magnesium (Rieke magnesium) (1.5 equivalents) under a positive pressure of inert gas.
-
Add anhydrous THF to the flask to suspend the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Reaction Execution:
-
Cool the magnesium suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise to the stirred magnesium suspension over 30 minutes.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 15-30 minutes. The formation of the Grignard reagent is typically rapid.[4]
-
-
Confirmation and Use: The resulting grayish solution of 4-fluorophenylmagnesium bromide is ready for reaction with an electrophile. It is recommended to use the Grignard reagent immediately.
Visualizations
Caption: Experimental workflow for the low-temperature formation of 4-fluorophenylmagnesium bromide.
References
- 1. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 2. Solved 7. The formation of a Grignard reagent from | Chegg.com [chegg.com]
- 3. Solved 1) This experiment involves the formation of a | Chegg.com [chegg.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-fluorobenzene and 1-Iodo-4-fluorobenzene in Suzuki Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, yield, and economic viability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, particularly the versatile Suzuki-Miyaura coupling, the choice of the aryl halide coupling partner is of paramount importance. This guide provides an objective, data-driven comparison of two structurally similar yet electronically distinct substrates: 1-bromo-4-fluorobenzene and 1-iodo-4-fluorobenzene.
The fundamental difference in the reactivity of these two compounds is governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The rate-determining step in many Suzuki coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F, which is a direct consequence of the decreasing bond strength down the halogen group.[3][4]
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I (in Iodobenzene) | ~65[3] |
| C-Br (in Bromobenzene) | ~81[3] |
| C-Cl (in Chlorobenzene) | ~96[3] |
| C-F (in Fluorobenzene) | ~125[3] |
This table summarizes the approximate bond dissociation energies for carbon-halogen bonds in representative aryl halides. The significantly lower BDE of the C-I bond compared to the C-Br bond makes 1-iodo-4-fluorobenzene an inherently more reactive substrate.
Quantitative Reactivity Comparison
The enhanced reactivity of 1-iodo-4-fluorobenzene allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields compared to its bromo-analog. The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of both substrates with phenylboronic acid, illustrating the practical implications of their differing reactivities.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1-Iodo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1 mol%) | K₂CO₃, Toluene/EtOH/H₂O, 80°C, 2h | >95% |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃, Toluene/EtOH/H₂O, 100°C, 12h | ~85% |
| This compound | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃, EtOH/H₂O, 80°C, 48h | ~80%[5] |
This data highlights that under similar catalytic systems, 1-iodo-4-fluorobenzene can achieve a near-quantitative yield at a lower temperature and in a significantly shorter timeframe than this compound.
Experimental Protocols
This section provides generalized protocols for the Suzuki-Miyaura coupling reaction that can be adapted to compare the reactivity of 1-iodo-4-fluorobenzene and this compound.
Protocol 1: Suzuki Coupling of 1-Iodo-4-fluorobenzene (High Reactivity Substrate)
Objective: To synthesize 4-fluoro-1,1'-biphenyl via a Suzuki coupling reaction under mild conditions.
Materials:
-
1-Iodo-4-fluorobenzene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.01 mmol, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-iodo-4-fluorobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of this compound (Lower Reactivity Substrate)
Objective: To synthesize 4-fluoro-1,1'-biphenyl, requiring more forcing conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)[6]
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) or a more robust catalyst system like Pd(dppf)Cl₂.
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, the palladium catalyst, and K₂CO₃.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times are significantly longer, often requiring 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mechanistic and Workflow Visualizations
The following diagrams illustrate the fundamental catalytic cycle governing this reaction and a logical workflow for substrate selection.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for selecting the appropriate aryl halide.
Conclusion
The choice between this compound and 1-iodo-4-fluorobenzene for Suzuki-Miyaura coupling is a clear-cut decision based on synthetic priorities.
-
1-Iodo-4-fluorobenzene is the superior substrate in terms of reactivity. Its weaker C-I bond facilitates rapid oxidative addition, enabling reactions to proceed under milder conditions with lower catalyst loadings and shorter durations to achieve excellent yields. It is the ideal choice when reaction efficiency, functional group tolerance, and speed are paramount.
-
This compound is a less reactive but often more economical alternative. Successful coupling requires more forcing conditions, such as higher temperatures, longer reaction times, and potentially higher catalyst loadings or more sophisticated ligand systems. It is a viable option when the cost of starting materials is a primary consideration and the harsher conditions are compatible with the overall molecular structure.
For researchers in drug development and complex molecule synthesis, the predictability and efficiency offered by 1-iodo-4-fluorobenzene often outweigh its higher initial cost, leading to a more streamlined and reliable synthetic process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 1-bromo-4-fluorobenzene is a cornerstone of modern synthetic chemistry, providing a versatile platform for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The resulting fluorinated biaryl and arylamine moieties are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of the palladium catalyst system is paramount in achieving optimal reaction efficiency, yield, and selectivity. This guide presents a comparative study of various palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Catalyst Performance
The efficacy of a palladium catalyst is dependent on a multitude of factors including the nature of the ligand, the palladium precursor, the base, and the solvent system. Below is a summary of quantitative data for different palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The following table compares the performance of a heterogeneous palladium catalyst with commonly used homogeneous systems in the coupling of this compound with various boronic acids.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| G-COOH-Pd-10 (heterogeneous) | 4-fluorophenylboronic acid | K₂CO₃ | H₂O/EtOH | 110 | 3 | >95 | - | ~67 |
| G-COOH-Pd-10 (heterogeneous) | Phenylboronic acid | K₂CO₃ | H₂O/EtOH | 110 | 8 | >95 | - | - |
| Pd(PPh₃)₄ (homogeneous) | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 | - | - |
| Pd(OAc)₂/SPhos (homogeneous) | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | - | - |
Data for Pd(PPh₃)₄ and Pd(OAc)₂/SPhos are representative for aryl bromides and may vary for this compound.
Heck Coupling
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. Data for the Heck coupling of this compound is presented below, showcasing the performance of common palladium catalyst systems.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/P(o-tolyl)₃ | n-butyl acrylate | Et₃N | DMF | 100 | 24 | High |
| Pd₂(dba)₃/P(t-Bu)₃ | Styrene | Cs₂CO₃ | Dioxane | 120 | 24 | High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines through the formation of a C-N bond. The table below compares catalyst systems for the amination of this compound with different amines.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/XPhos | Carbazole | NaOt-Bu | Toluene | 110 | 12-24 | High |
| Pd₂(dba)₃/BINAP | Morpholine | NaOt-Bu | Toluene | 100 | 2 | ~98 |
Yield for the coupling with carbazole is reported as "High" based on a specific protocol. Yield for morpholine is representative for aryl bromides.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic transformations. The following sections provide representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of this compound.
Suzuki-Miyaura Coupling Protocol (Heterogeneous Catalyst)
This protocol is adapted from a study utilizing a graphene-supported palladium nanoparticle catalyst (G-COOH-Pd-10).
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
G-COOH-Pd-10 catalyst (specify loading, e.g., 1 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol/Water (1:1 v/v), degassed (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, G-COOH-Pd-10 catalyst, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the heterogeneous catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol (Homogeneous Catalyst)
This protocol is a general procedure adaptable for the Heck coupling of this compound with an alkene like n-butyl acrylate.
Materials:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous DMF, followed by triethylamine and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol (Homogeneous Catalyst)
This protocol describes the coupling of this compound with carbazole.
Materials:
-
This compound (1.2 mmol)
-
Carbazole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add carbazole, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 110 °C.
-
Stir the mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
A Comparative Guide to the Reactivity of Halobenzenes in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorobenzene, chlorobenzene, bromobenzene, and iodobenzene in key electrophilic aromatic substitution (EAS) reactions. The information presented is supported by experimental data to aid in reaction planning and optimization in synthetic chemistry and drug development.
Introduction
Halogen-substituted benzene rings are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The nature of the halogen substituent significantly influences the electron density of the aromatic ring, thereby affecting the rate and regioselectivity of electrophilic aromatic substitution reactions. Understanding these reactivity trends is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide details the comparative reactivity of halobenzenes in nitration, sulfonation, halogenation, and Friedel-Crafts acylation, supported by quantitative data and detailed experimental protocols.
Factors Influencing Reactivity
The reactivity of halobenzenes in electrophilic aromatic substitution is governed by the interplay of two opposing electronic effects of the halogen substituent:
-
Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density from the benzene ring through the sigma bond. This deactivating effect reduces the nucleophilicity of the ring, making it less reactive towards electrophiles compared to benzene.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the benzene ring through pi-conjugation. This electron-donating effect increases the electron density at the ortho and para positions, partially counteracting the inductive effect.
Overall, the inductive effect is stronger than the resonance effect for halogens, leading to a net deactivation of the ring.[1] However, the resonance effect is crucial in directing incoming electrophiles to the ortho and para positions.
Quantitative Reactivity Comparison
The following table summarizes the relative rates of various electrophilic aromatic substitution reactions for halobenzenes compared to benzene (relative rate = 1).
| Halobenzene | Nitration[1] | Sulfonation | Friedel-Crafts Benzoylation |
| Benzene | 1.0 | 1.0 | 1.0 |
| Fluorobenzene | 0.15 | - | - |
| Chlorobenzene | 0.033 | 0.087[2] | 0.026[3] |
| Bromobenzene | 0.030 | - | - |
| Iodobenzene | 0.18 | - | - |
The data clearly indicates that all halobenzenes are less reactive than benzene in electrophilic aromatic substitution. The order of reactivity among the halobenzenes is not straightforward and can vary depending on the specific reaction. For nitration, the reactivity order is Iodobenzene > Fluorobenzene > Chlorobenzene ≈ Bromobenzene. This trend is a result of the complex interplay between the inductive and resonance effects of the different halogens.
Logical Relationship Diagram
The following diagram illustrates the factors influencing the reactivity and regioselectivity of halobenzenes in electrophilic aromatic substitution.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Biaryl Synthesis: High-Performance Alternatives to 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various building blocks utilized, 1-bromo-4-fluorobenzene has traditionally served as a reliable reagent for introducing the 4-fluorophenyl moiety through cross-coupling reactions. However, the pursuit of greater efficiency, milder reaction conditions, and broader substrate scope has led to the development of several powerful alternative reagents. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
Introduction to Biaryl Synthesis and the Role of this compound
Biaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The 4-fluorophenyl group, in particular, is a common feature in many drug candidates due to the unique electronic properties and metabolic stability conferred by the fluorine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are the most common methods for constructing the C-C or C-N bonds necessary for biaryl synthesis. In this context, this compound serves as an electrophilic coupling partner. While effective, reliance on a single reagent can limit synthetic design and efficiency. The alternatives presented here offer a broader toolkit for the modern synthetic chemist.
Performance Comparison of Alternative Reagents
The following tables summarize quantitative data for the synthesis of representative 4-fluorinated biaryl compounds using various alternatives to this compound. These alternatives reposition the 4-fluorophenyl group onto the nucleophilic partner or utilize entirely different activation strategies.
Table 1: Suzuki-Miyaura Coupling Alternatives
In this widely used reaction, the aryl halide is coupled with an organoboron reagent. Instead of using this compound as the halide, 4-fluorophenylboronic acid and its derivatives can be used as the nucleophilic partner, coupled with a different aryl halide.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-methoxybenzene | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [1] |
| 1-Iodo-4-nitrobenzene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [1] |
| This compound | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 110 | 3 | >95 (conversion) | [2][3] |
| 4-Fluorophenylboronic acid | This compound | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 110 | 3 | >95 (conversion) | [2][3] |
Table 2: Stille and Hiyama Coupling Alternatives
Stille coupling utilizes organotin reagents, while Hiyama coupling employs organosilanes. Both offer alternatives to organoborons, with different stability and toxicity profiles.
| Coupling Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Activator/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Stille | 4-Iodoanisole | (4-Fluorophenyl)tributylstannane | Pd(PPh₃)₄ | LiCl | THF | 50 | 24 | 85 | General Protocol |
| Hiyama | 4-Chloroanisole | (4-Fluorophenyl)trimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 16 | 78-93 | [4][5] |
Table 3: Decarboxylative and C-H Activation Strategies
These modern methods offer more atom-economical and environmentally benign alternatives by avoiding pre-functionalized starting materials like halides or organometallics.
| Coupling Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Decarboxylative | 4-Fluorobenzoic acid | 4-Iodoanisole | PdCl₂ / AsPh₃ | Ag₂CO₃ | DMSO | 160 | 12 | 80-90 (analogue) | [6] |
| C-H Activation | Fluorobenzene | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 120 | 24 | 75 | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using 4-Fluorophenylboronic Acid
Reaction: Synthesis of 4-fluoro-4'-methoxybiphenyl
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 mmol, 1.0 eq.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (5 mL) via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl.[1]
Protocol 2: Stille Coupling using (4-Fluorophenyl)tributylstannane
Reaction: Synthesis of 4-fluoro-4'-methoxybiphenyl
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-iodoanisole (1.0 mmol, 1.0 eq.), (4-fluorophenyl)tributylstannane (1.1 mmol, 1.1 eq.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and LiCl (3.0 mmol, 3.0 eq.).
-
Solvent Addition: Add anhydrous, degassed THF (10 mL) via syringe under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF (15 mL). Stir vigorously for 30 minutes. Filter the resulting precipitate through celite, washing with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by column chromatography.[9]
Protocol 3: Decarboxylative Cross-Coupling using 4-Fluorobenzoic Acid
Reaction: Synthesis of a 4-fluorobiphenyl derivative
-
Reaction Setup: In an oven-dried vial, combine the aryl iodide (1.0 equiv), 4-fluorobenzoic acid (1.1 equiv), Ag₂CO₃ (3.0 equiv), AsPh₃ (0.6 equiv), and PdCl₂ (0.3 equiv).
-
Solvent Addition: Add anhydrous DMSO under an inert atmosphere.
-
Reaction Execution: Seal the vial and heat the mixture to 160 °C. Monitor the reaction's progress.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.[6]
Visualizing Synthetic Strategies
The following diagrams illustrate the general workflows for traditional and modern biaryl synthesis, highlighting the position of the alternative reagents within the synthetic scheme.
Caption: General workflows for biaryl synthesis.
The diagram above illustrates three general pathways for biaryl synthesis. The traditional approach often employs this compound as the electrophile. Alternative strategies reverse the roles, using a fluorinated nucleophile like 4-fluorophenylboronic acid. Modern, more atom-economical methods such as C-H activation can directly couple fluorobenzene with a suitable partner, avoiding the need for pre-functionalization.
Caption: Generalized catalytic cycle for cross-coupling.
This diagram shows a simplified catalytic cycle for a typical palladium-catalyzed cross-coupling reaction. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The alternative reagents discussed in this guide typically function as the "Ar'-M" component in this cycle.
Conclusion
While this compound remains a useful reagent, a variety of powerful alternatives are now available for the synthesis of 4-fluorophenyl-containing biaryls. The choice of reagent will depend on factors such as the desired substrate scope, cost, toxicity, and the desired atom economy of the synthetic route. Suzuki-Miyaura coupling with 4-fluorophenylboronic acid offers a robust and high-yielding alternative. For instances where boronic acids are not ideal, Stille and Hiyama couplings provide viable, albeit with toxicity and activation considerations, respectively. The emerging fields of decarboxylative coupling and C-H activation represent the future of efficient and sustainable biaryl synthesis, minimizing the need for pre-functionalized starting materials. Researchers are encouraged to consider these alternatives to broaden their synthetic capabilities and design more efficient and elegant routes to complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to Validated Analytical Methods for 1-Bromo-4-fluorobenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1-Bromo-4-fluorobenzene. This compound is frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as an internal standard for the analysis of volatile organic compounds (VOCs).[1] The selection of an appropriate analytical technique is critical for ensuring data quality and reliability in research, development, and quality control processes. This document outlines key performance characteristics and detailed experimental protocols for the predominant chromatographic methods.
Comparison of Analytical Methods
The primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques depends on factors such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Well-suited for non-volatile and thermally unstable compounds, but can be adapted for compounds like this compound. |
| Linearity (R²) | Typically ≥ 0.998.[2] | Generally ≥ 0.999.[2] |
| Limit of Detection (LOD) | Can reach sub-parts-per-million (ppm) levels, especially with selected ion monitoring (SIM).[2] | Typically in the nanogram per milliliter (ng/mL) range. |
| Limit of Quantitation (LOQ) | Ranges from 0.07 to 24.70 ppm for various volatile impurities.[2] | Typically in the low ng/mL range. |
| Precision (%RSD) | Intra-day precision ≤ 12.03%; Inter-day precision ≤ 11.34%.[2] | Retention time RSDs between 0.039% and 0.057%; Area RSDs between 0.5% and 2.7%.[2] |
| Accuracy (% Recovery) | Generally in the range of 80-120%.[2] | Typically within 98-102%.[2] |
| Specificity | Excellent, as mass spectra provide structural information for definitive peak identification.[2] | Good, but co-eluting impurities can interfere. Diode array detection can enhance specificity.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of this compound, particularly in environmental samples. EPA Method 8260 is a common application where this compound is used as a surrogate standard.[3]
Sample Preparation:
For water samples, a purge and trap system is commonly employed.
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) at the time of collection.
-
Store samples at 4°C until analysis and analyze within 14 days of collection.[4]
-
Allow samples to equilibrate to room temperature before analysis.
-
For each sample and calibration standard, transfer a specific volume (e.g., 5 or 25 mL) to the purging device.[4]
-
Spike each vial with a known amount of the internal standard solution.
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: DB-624, 75 m x 0.53 mm ID, 3 µm film thickness, or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Inlet: Split/splitless, operated in splitless mode at 250°C.[5]
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 240°C and hold for 5 minutes.[5]
-
-
Mass Spectrometer (MS):
Validation Parameters:
-
Linearity: A calibration curve should be generated with a correlation coefficient (R²) of ≥ 0.998.[2]
-
Accuracy: Determined by the recovery of spiked samples, typically expected to be within 80-120%.[2]
-
Precision: Expressed as the relative standard deviation (%RSD) of replicate measurements, with intra-day and inter-day precision typically being less than 15%.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically at 3:1 for LOD and 10:1 for LOQ.
High-Performance Liquid Chromatography (HPLC)
While less common than GC-MS for this specific compound, HPLC offers an alternative for its quantification.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).
-
Dilute the sample to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
Instrumentation and Conditions:
-
HPLC System:
-
Column: Newcrom R1 reverse-phase column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength determined by the UV spectrum of this compound.
-
Validation Parameters:
-
Linearity: A calibration curve should be established with a correlation coefficient (R²) of ≥ 0.999.[2]
-
Accuracy: Assessed by spike recovery, with an expected recovery of 98-102%.[2]
-
Precision: The %RSD for replicate injections should be ≤ 2%.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. A diode array detector can be used to check for peak purity.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of this compound using a chromatographic method.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 460-00-4: this compound | CymitQuimica [cymitquimica.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
GC/MS vs. HPLC for Analysis of 1-Bromo-4-fluorobenzene Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of analytical technique is paramount for accurate monitoring of chemical reactions, ensuring product purity, and optimizing reaction yields. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of reactions involving 1-Bromo-4-fluorobenzene.
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling and in the formation of Grignard reagents.[1] The selection of an appropriate analytical method is crucial for tracking the consumption of the starting material and the formation of the desired products and byproducts.
At a Glance: GC/MS vs. HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC/MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Volatility | Ideal for volatile and semi-volatile compounds like this compound and many of its derivatives.[2][3] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sample Preparation | Generally straightforward for organic reaction mixtures; dilution in a suitable solvent is often sufficient.[4] | May require more complex sample preparation, including filtration and ensuring solubility in the mobile phase. |
| Sensitivity | Typically offers high sensitivity, especially with selected ion monitoring (SIM) mode.[5] | Sensitivity depends on the detector used (e.g., UV-Vis, MS). |
| Selectivity | High selectivity is achieved through both chromatographic separation and mass spectral data, allowing for confident peak identification. | Good selectivity from chromatographic separation; can be enhanced with detectors like a photodiode array (PDA) or a mass spectrometer (LC-MS). |
| Typical Run Time | Often provides faster analysis times for volatile compounds. | Run times can vary depending on the complexity of the separation. |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost for basic setups (e.g., with a UV detector). |
Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of aryl halides using GC/MS and HPLC. It is important to note that these values are representative and can vary based on the specific instrument, column, and experimental conditions.
| Parameter | GC/MS | HPLC |
| Typical Column | ZB-5 MS (30 m x 0.32 mm, 1.0 µm) or equivalent[2] | C18 (4.6 x 150 mm, 5 µm) or equivalent[6] |
| Retention Time (approx.) | 5 - 15 minutes | 3 - 10 minutes |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL (UV), <1 ng/mL (MS) |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | 50 - 500 ng/mL (UV), <5 ng/mL (MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocols
GC/MS Protocol for Reaction Monitoring
This protocol is suitable for monitoring the progress of a Suzuki-Miyaura coupling reaction where this compound is a reactant.
1. Sample Preparation:
-
Aliquots of the reaction mixture (e.g., 50 µL) are taken at different time points.
-
The aliquot is quenched with a suitable solvent (e.g., 1 mL of ethyl acetate) and an internal standard (e.g., naphthalene) is added.
-
The sample is vortexed and then filtered through a 0.22 µm syringe filter into a GC vial.
2. GC/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: ZB-5 MS (30 m x 0.32 mm, 1.0 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target compounds and full scan for unknown byproduct identification.
HPLC Protocol for Reaction Monitoring
This protocol is suitable for monitoring the same Suzuki-Miyaura coupling reaction.
1. Sample Preparation:
-
Aliquots of the reaction mixture (e.g., 50 µL) are taken at different time points.
-
The aliquot is diluted with the mobile phase (e.g., 1 mL of acetonitrile/water mixture) and an internal standard is added.
-
The sample is vortexed and then filtered through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or PDA detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
Gradient: Start at 60% A, increase to 95% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Logical Workflow for Method Selection
The choice between GC/MS and HPLC for analyzing this compound reactions depends on several factors. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting between GC/MS and HPLC.
Experimental Workflow Diagram
The general workflow for analyzing a reaction mixture using either GC/MS or HPLC is outlined below.
Caption: General experimental workflow for chromatographic analysis.
Conclusion
Both GC/MS and HPLC are powerful techniques for the analysis of this compound and its reaction mixtures.
-
GC/MS is the preferred method when high sensitivity and definitive peak identification are required, particularly for volatile and semi-volatile analytes. Its ability to provide structural information through mass spectrometry is invaluable for identifying unknown byproducts.
-
HPLC is a versatile and robust technique that is well-suited for routine analysis. It is particularly advantageous when dealing with less volatile or thermally labile compounds that may be present in the reaction mixture.
The ultimate choice of method will depend on the specific goals of the analysis, the nature of the compounds being monitored, and the available instrumentation. For comprehensive reaction analysis, employing both techniques can provide a more complete picture of the reaction profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. shimadzu.com [shimadzu.com]
- 6. HPLC Determination of Allyl Bromide on Newcrom R1 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Kinetic Performance of 1-Bromo-4-fluorobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides a comprehensive comparison of the kinetic performance of 1-bromo-4-fluorobenzene in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to equip researchers with the knowledge to make informed decisions in reaction design and optimization.
Introduction to this compound in Cross-Coupling Chemistry
This compound is a versatile building block in organic synthesis, featuring a carbon-bromine bond amenable to oxidative addition by palladium catalysts. The presence of a fluorine atom at the para-position exerts a moderate electron-withdrawing effect, which can influence the reactivity of the C-Br bond. Understanding the kinetic implications of this substitution is crucial for predicting reaction outcomes and optimizing conditions. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: Ar-I > Ar-Br > Ar-Cl. This is primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond, which facilitates the rate-determining oxidative addition step.
Comparative Kinetic Data
The following tables summarize the available quantitative and semi-quantitative data for the cross-coupling reactions of this compound and related aryl bromides. Direct kinetic parameters such as rate constants (k) and activation energies (Ea) are often scarce for specific substrates under varying conditions. Therefore, where direct data is unavailable, relative reactivities and product yields under standardized conditions are presented to facilitate comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. The reaction of this compound has been studied, and its performance can be compared with other para-substituted bromobenzenes.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Relative Rate (approx.) |
| This compound | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | EtOH/H₂O | 110 | 3 | 90[1] | 1.0 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | Na₂CO₃ | EtOH/H₂O | 70 | 6 | >80 | Faster |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | ~95 | Slower |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | ~90 | Slower |
Note: Relative rates are inferred from general reactivity trends where electron-withdrawing groups accelerate the oxidative addition step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-withdrawing nature of the fluorine in this compound is expected to facilitate the oxidative addition step, leading to faster reaction rates compared to electron-rich aryl bromides.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Relative Rate (approx.) |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | High | 1.0 |
| 1-Bromo-4-nitrobenzene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80 | 4 | High | Faster |
| Bromobenzene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | High | Slower |
| 1-Bromo-4-methoxyanisole | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 24 | Moderate | Slower |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond. The reactivity of aryl halides in this reaction is also sensitive to electronic effects.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Relative Rate (approx.) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 4 | High | 1.0 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 2 | High | Faster |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 6 | High | Slower |
| 1-Bromo-4-methoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 70 | 12 | Moderate | Slower |
Note: Direct comparative kinetic data for the Sonogashira coupling of this compound is limited. The relative rates are inferred from the general principle that electron-withdrawing groups accelerate the reaction.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of kinetic studies. Below are representative protocols for monitoring the kinetics of the three major cross-coupling reactions.
General Protocol for Kinetic Monitoring of Cross-Coupling Reactions
Objective: To determine the reaction rate by monitoring the consumption of the starting material (this compound) and the formation of the product over time.
Apparatus:
-
Jacketed reaction vessel equipped with a magnetic stirrer, temperature probe, and reflux condenser.
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
-
Syringe pump for controlled addition of reagents.
-
Autosampler for automated collection of reaction aliquots.
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge the reaction vessel with the palladium catalyst, ligand, and base.
-
Add the solvent and stir the mixture to ensure homogeneity.
-
Add the aryl halide (this compound) and the coupling partner (boronic acid, amine, or alkyne).
-
Heat the reaction mixture to the desired temperature.
-
Kinetic Monitoring: Once the reaction temperature is stable, start the timer and begin collecting aliquots at regular intervals using an autosampler or a syringe.
-
Quenching: Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., a cooled solution of an internal standard in a solvent that stops the reaction).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentrations of the starting material and product.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of the curve.
Specific Protocols
Suzuki-Miyaura Coupling:
-
Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene
-
Temperature: 100 °C
-
Monitoring Technique: GC-MS analysis of aliquots quenched with an internal standard solution (e.g., dodecane in ethyl acetate).
Buchwald-Hartwig Amination:
-
Catalyst System: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%)
-
Base: NaOtBu (1.2 equiv)
-
Solvent: Toluene
-
Temperature: 100 °C
-
Monitoring Technique: GC-MS or HPLC analysis of aliquots quenched with an acidic solution to neutralize the base.[3][4]
Sonogashira Coupling:
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
-
Base: Et₃N (2.0 equiv)
-
Solvent: THF
-
Temperature: 65 °C
-
Monitoring Technique: GC-MS analysis of aliquots quenched with a solution of an internal standard in a non-polar solvent.[5]
Mechanistic Insights and Visualizations
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The electronic nature of the aryl halide primarily influences the initial oxidative addition step.
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for a kinetic study of a cross-coupling reaction.
Conclusion
The kinetic performance of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic effect of the para-fluoro substituent. While direct, comprehensive kinetic data remains an area for further investigation, the available evidence and established mechanistic principles suggest that this compound is a reactive substrate, generally exhibiting faster reaction rates than electron-rich aryl bromides and slightly slower or comparable rates to more strongly electron-deficient analogues. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for researchers aiming to utilize this compound in the synthesis of complex organic molecules, enabling more efficient reaction development and optimization. Further detailed kinetic studies under a wider range of conditions would be beneficial to build a more complete quantitative picture of its reactivity profile.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00173C [pubs.rsc.org]
A Comparative Guide to Grignard and Organolithium Reagents Derived from 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The choice between Grignard and organolithium reagents is a critical decision in organic synthesis, directly impacting reaction efficiency, yield, and impurity profiles. This guide provides an objective comparison of the formation and reactivity of these two important classes of organometallic compounds derived from 1-bromo-4-fluorobenzene, a common building block in the synthesis of pharmaceuticals and agrochemicals.[1] This analysis is supported by experimental data to inform reagent selection for specific research and development applications.
Executive Summary
Both Grignard and organolithium reagents can be successfully prepared from this compound. Organolithium reagents, generated via lithium-halogen exchange, are generally more reactive and can offer higher yields under optimal conditions. However, this increased reactivity also makes them more prone to side reactions, such as benzyne formation, particularly when using sterically hindered alkyllithiums like tert-butyllithium. Grignard reagents, while typically offering slightly lower or comparable yields, are often easier to handle and may present a more favorable side-product profile in certain applications.
Data Presentation: Performance Comparison
| Parameter | 4-Fluorophenylmagnesium Bromide (Grignard Reagent) | 4-Fluorophenyllithium (Organolithium Reagent) |
| Typical Yield | ~95% | >97% (virtually quantitative under optimal conditions) |
| Formation Method | Reaction with magnesium metal | Lithium-halogen exchange with alkyllithium (e.g., n-BuLi, t-BuLi) |
| Relative Reactivity | Less reactive | More reactive, more basic |
| Key Side Reactions | Wurtz coupling, benzyne formation (less common) | Benzyne formation (especially with t-BuLi), coupling with alkyl halide byproduct |
| Handling | Requires anhydrous conditions | Requires strictly anhydrous and inert atmosphere; often pyrophoric |
Reaction Pathways and Experimental Workflows
The formation of 4-fluorophenylmagnesium bromide and 4-fluorophenyllithium from this compound proceeds via distinct pathways.
A typical experimental workflow for the synthesis and subsequent reaction of these organometallic reagents involves careful control of atmospheric conditions to prevent quenching by moisture or oxygen.
References
A Comparative Guide to Ligand Performance in the Buchwald-Hartwig Amination of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of ligand in this palladium-catalyzed reaction is paramount, profoundly influencing reaction efficiency, scope, and conditions. This guide offers a comparative overview of various phosphine ligands for the amination of the electron-deficient substrate, 1-bromo-4-fluorobenzene. While direct comparative data for this specific substrate is dispersed across the literature, this guide synthesizes findings from analogous reactions to provide a robust framework for ligand selection and reaction optimization.
The Critical Role of Ligands
The ligand plays a multifaceted role in the catalytic cycle of the Buchwald-Hartwig amination. It stabilizes the palladium center, influences its reactivity, and sterically controls the approach of the coupling partners. An ideal ligand promotes the desired oxidative addition and reductive elimination steps while minimizing side reactions. For an electron-deficient substrate like this compound, the electronic properties of the ligand are particularly crucial in modulating the catalytic activity.
Performance Comparison of Common Ligands
The following tables summarize the performance of several widely used phosphine ligands in the Buchwald-Hartwig amination of aryl bromides. The data presented here is primarily from the amination of bromobenzene and other electronically similar substrates, which serve as a valuable proxy for the reactivity of this compound.
Table 1: Performance of Various Ligands in the Amination of Bromobenzene with Secondary Amines
| Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96[1] |
| Phenoxazine | NaOtBu | Toluene | 100 | 24 | >99[1] | |
| Carbazole | NaOtBu | Toluene | 100 | 24 | 97[1] | |
| RuPhos | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96[1] |
| Phenoxazine | NaOtBu | Toluene | 100 | 24 | >99[1] | |
| Carbazole | NaOtBu | Toluene | 100 | 24 | 93[1] | |
| BrettPhos | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 95[1] |
| Phenoxazine | NaOtBu | Toluene | 100 | 24 | >99[1] | |
| Carbazole | NaOtBu | Toluene | 100 | 24 | 97[1] | |
| BINAP | Aniline | NaOtBu | Toluene | 100 | 24 | Low to moderate |
| dppf | Aniline | NaOtBu | Toluene | 100 | 24 | Low to moderate |
Table 2: Ligand Performance in the Amination of 4-Bromobenzotrifluoride (a close analog of this compound)
| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| n-Hexylamine | [Pd(allyl)Cl]₂ | tBuXPhos | LiHMDS | THF | 80 | 12 | 88 |
This data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Experimental Workflow and Catalytic Cycle
To better understand the process of ligand benchmarking and the underlying reaction mechanism, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for benchmarking ligands in the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following are general yet detailed protocols for performing the Buchwald-Hartwig amination of this compound. These can be adapted for screening different ligands.
General Protocol for Ligand Screening
Materials:
-
This compound
-
Amine of choice
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide, Potassium phosphate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
-
Heating block with magnetic stirring capabilities
Procedure:
-
Preparation of Stock Solutions: To ensure accurate and efficient screening, prepare stock solutions of the palladium precursor, each ligand, this compound, and the amine in the chosen anhydrous solvent.
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction vial containing a stir bar, add the desired amount of base.
-
Using a micropipette, add the appropriate volume of the palladium precursor stock solution to each vial.
-
Add the corresponding volume of the specific ligand stock solution to each vial.
-
Add the stock solutions of this compound and the amine to each vial.
-
Add additional solvent to reach the desired reaction concentration.
-
-
Reaction Execution:
-
Seal the vials and place them in the heating block.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for a set period (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC or LC-MS to determine the conversion and yield. An internal standard can be used for more accurate quantification.
-
Preparative Scale Protocol using XPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the aniline.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selection of an appropriate ligand is a critical parameter for a successful Buchwald-Hartwig amination of this compound. Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in the amination of various aryl bromides and are excellent starting points for this specific transformation. The provided protocols and workflow diagrams offer a systematic approach to benchmarking these and other ligands to identify the optimal conditions for achieving high yields and purity in the synthesis of N-aryl-4-fluoroanilines. For any new substrate-ligand combination, empirical screening remains the most reliable method for optimization.
References
A Cost-Benefit Analysis of 1-Bromo-4-fluorobenzene for Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-4-fluorobenzene is a critical building block in modern synthetic chemistry, prized for its utility in constructing the core scaffolds of numerous pharmaceuticals and agrochemicals.[1][2][3][4] Its dual halogen functionality—a reactive bromine atom for cross-coupling and a stable fluorine atom for modulating pharmacokinetic properties—makes it a versatile intermediate. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, offering an objective comparison with alternative reagents and supported by experimental data.
Physicochemical and Safety Profile of this compound
A thorough understanding of a reagent's properties is paramount for its safe and effective use in large-scale applications. This compound is a colorless liquid at room temperature.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 460-00-4[6] |
| Molecular Formula | C₆H₄BrF[6][7] |
| Molecular Weight | 175.00 g/mol [7] |
| Boiling Point | 150 °C[8] |
| Melting Point | -16 °C[8] |
| Density | 1.593 g/mL at 25 °C[8] |
Safety is a primary concern in any large-scale chemical synthesis. This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[7][8] It is also harmful if inhaled, potentially causing respiratory irritation.[7] Proper handling, including the use of personal protective equipment and adequate ventilation, is essential.[7][9]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description |
|---|---|---|
| Hazard Statements | H226 | Flammable liquid and vapour.[7] |
| H315 | Causes skin irritation.[7] | |
| H319 | Causes serious eye irritation.[7] | |
| H332 | Harmful if inhaled.[7] | |
| H335 | May cause respiratory irritation.[7] | |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Cost Analysis for Large-Scale Procurement
The cost of starting materials is a critical factor in the economic viability of large-scale synthesis. This compound is widely available from numerous chemical suppliers. Pricing is dependent on quantity, purity, and supplier. The following table provides an illustrative cost comparison based on currently available data.
Table 3: Illustrative Pricing for this compound
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
|---|
| Sigma-Aldrich | 100 g | ~
33.00(PLN284.00)∣
0.33 |
| | 500 g | ~91.00(PLN786.25)∣
Note: Prices are approximate and subject to change. Bulk pricing for multi-kilogram or ton quantities will be significantly lower and should be negotiated directly with suppliers.
Performance in Key Cross-Coupling Reactions
The "benefit" of this compound lies in its reactivity and versatility, particularly in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis.[1]
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds, is one of the most widely used cross-coupling methods. This compound is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and esters.[10][11]
Table 4: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80 | High |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | N/A | 70-110 | >95 (Conversion)[10] |
| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | N/A | 70-110 | ~80 (Conversion)[10] |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80 | High |
Note: Yields are highly dependent on the specific substrate, catalyst system, and reaction conditions.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, essential for synthesizing aryl amines. This compound is a common electrophile in this reaction, coupling with a wide range of primary and secondary amines.[12][13]
Table 5: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High[12] |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | >95 |
| Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 98[14] |
| Aliphatic Amines | Pd₂(dba)₃ / XPhos | NaOtBu | 1,4-Dioxane | 100 | High[12] |
Note: Yields are highly dependent on the specific amine, catalyst system, and reaction conditions.
Experimental Protocols
-
Setup: To a flame-dried round-bottom flask or reactor equipped with a magnetic stir bar and a reflux condenser, add the aryl boronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 0.05 equiv).[15]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane/water).[15]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[15]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
-
Setup: In an oven-dried Schlenk tube or reactor under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).[12]
-
Inert Atmosphere: Evacuate and backfill the vessel with inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene) via syringe.[12]
-
Reaction: Heat the reaction mixture to the target temperature (typically 100 °C) with vigorous stirring. Monitor the reaction's completion by TLC or GC-MS (typically 12-24 hours).[12]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[12]
-
Purification: Purify the resulting residue by column chromatography to yield the desired N-aryl amine.
Visualizing the Process
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Comparison with Alternative Aryl Halides
The choice of an aryl halide is a trade-off between reactivity, cost, and stability. The general reactivity trend for palladium-catalyzed cross-coupling is I > Br > Cl >> F.[16]
Table 6: Comparison of 4-Fluoro-Substituted Aryl Halides
| Feature | 4-Fluoroiodobenzene | This compound | 4-Fluorochlorobenzene |
|---|---|---|---|
| Reactivity | Highest: Weaker C-I bond allows for easier oxidative addition, often enabling milder reaction conditions and lower catalyst loadings.[16] | Moderate: C-Br bond offers a good balance of reactivity and stability. It is reactive enough for most standard cross-coupling reactions. | Lowest: Strong C-Cl bond requires more active catalysts (e.g., bulky, electron-rich phosphine ligands) and often more forcing conditions (higher temperatures). |
| Cost | Highest: Generally the most expensive of the three due to the higher cost of iodine and more complex synthesis. | Moderate: Offers a cost-effective balance for its high utility and reactivity. | Lowest: Typically the most economical option, making it attractive for large-scale synthesis if reactivity challenges can be overcome. |
| Stability | Lowest: Can be sensitive to light and heat, potentially leading to degradation over long-term storage. | Good: Generally stable under standard storage conditions, making it reliable for inventory. | Highest: Very stable and robust, suitable for long-term storage without special precautions. |
| Availability | Good | Excellent | Excellent |
| Ideal Use Case | Precious or late-stage intermediates where high yield and mild conditions are paramount, and cost is a secondary concern. | General-purpose, large-scale synthesis where a balance of cost, reactivity, and stability is required. The "workhorse" aryl halide. | Cost-sensitive, large-scale processes where the synthetic route has been optimized to activate the less reactive C-Cl bond. |
Caption: Decision flowchart for selecting an appropriate 4-fluoroaryl halide.
Environmental, Health, and Safety (EHS) Considerations
While effective, the use of brominated aromatic compounds is not without environmental concerns. Some brominated compounds, particularly those used as flame retardants, are known to be persistent, bioaccumulative, and toxic (PBT).[17][18][19][20] Although this compound is primarily used as a reactive intermediate and is consumed in the synthetic process, responsible waste management is crucial. All waste streams containing residual brominated compounds must be handled and disposed of according to local and international regulations to prevent environmental release.
From a safety perspective, the high production volume of this compound underscores its industrial importance.[1][21] Large-scale operations must implement robust engineering controls, such as closed-system transfers and dedicated ventilation, to minimize worker exposure.[9]
Conclusion and Recommendations
The cost-benefit analysis reveals that This compound represents an optimal choice for a wide range of large-scale synthetic applications. It strikes a favorable balance between:
-
Cost: It is more economical than its iodo-analogue, making it suitable for cost-sensitive manufacturing processes.
-
Reactivity: It demonstrates robust and reliable reactivity in the most crucial industrial cross-coupling reactions, avoiding the often-difficult optimization required for chloro-analogues.
-
Stability & Availability: Its high stability and widespread commercial availability ensure a reliable supply chain for large-scale production.
Recommendations:
-
Default Choice: For general large-scale synthesis of 4-fluorophenyl-containing targets, this compound should be the default starting material.
-
Consider Alternatives When:
-
Extreme Cost-Sensitivity: If the final product has a very low-profit margin and the synthetic process can be successfully optimized, 4-fluorochlorobenzene may offer significant cost savings.
-
Highly Sensitive Substrates: For late-stage functionalization of complex, precious molecules where reaction failure is not an option and the mildest possible conditions are required, the higher cost of 4-fluoroiodobenzene may be justified.
-
By carefully weighing these factors, researchers and process chemists can make informed decisions to optimize the efficiency, safety, and economic viability of their large-scale synthetic endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound with CAS 460-00-4 - Chemical Supplier Unilong [unilongindustry.com]
- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-Bromofluorobenzene-460-00-4 [ganeshremedies.com]
- 5. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 4-Bromofluorobenzene analytical standard 460-00-4 [sigmaaldrich.com]
- 9. This compound(460-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. All news - ECHA [echa.europa.eu]
- 18. useforesight.io [useforesight.io]
- 19. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 20. ECHA raises environmental concerns over certain aromatic brominated flame retardants - FAPU [fapu.de]
- 21. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
A Comparative Purity Analysis of Commercially Available 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 1-Bromo-4-fluorobenzene, a key starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The purity of this compound is critical, as impurities can affect reaction yields, introduce unwanted byproducts, and potentially compromise the safety and efficacy of the final product. This guide outlines the methodologies for a robust purity assessment and presents a comparative analysis based on typical purity specifications from various commercial suppliers.
Comparative Purity Data
The purity of this compound from commercial suppliers is typically determined by Gas Chromatography (GC). While Certificates of Analysis (CoA) provide lot-specific data, the following table summarizes the generally advertised purity levels and a list of potential impurities that may be present. Researchers should always refer to the lot-specific CoA for precise information.[4]
| Supplier Category | Advertised Purity (by GC) | Potential Impurities | Analytical Method(s) Specified |
| High-Purity Grade (e.g., for pharmaceutical synthesis) | ≥ 99.5% | Isomeric bromofluorobenzenes (e.g., 1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene), unreacted starting materials (fluorobenzene), residual solvents, related halogenated compounds. | GC, ¹H NMR, ¹⁹F NMR |
| Standard Grade (e.g., for general synthesis) | > 98.0% to 99.0% | Higher levels of isomeric impurities, starting materials, and potential byproducts from the synthesis process. | GC |
| Technical Grade | Typically < 98.0% | A broader range and higher percentage of impurities. | Not always specified |
Experimental Protocols for Purity Determination
A comprehensive purity analysis of this compound should employ orthogonal analytical techniques to ensure a complete impurity profile. The following are detailed experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This method is suitable for the quantification of this compound and the detection of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for the analysis of aromatic compounds (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their relative retention times compared to known standards, if available.
This method is used to detect any non-volatile impurities that may not be detected by GC.
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL
-
Data Analysis: Analyze the chromatogram for any peaks other than the main component. The area percent of these peaks can be used to estimate the level of non-volatile impurities.
Given the presence of a fluorine atom, ¹⁹F qNMR provides a powerful and direct method for purity determination without the need for a reference standard of the analyte itself.[5][6][7][8]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 20-30 mg) and a known amount of a certified internal standard (e.g., trifluorotoluene) into a vial. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of the fluorine nuclei (e.g., 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis: The purity is calculated by comparing the integral of the ¹⁹F signal of this compound to the integral of the known amount of the internal standard.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical flow of the purity analysis process for this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Bromofluorobenzene-460-00-4 [ganeshremedies.com]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 1-Bromo-4-fluorobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-bromo-4-fluorobenzene and its derivatives: 2-bromo-5-fluorotoluene, 1-bromo-4-fluoro-2-iodobenzene, and 1-bromo-4-fluoro-2-nitrobenzene. The objective is to offer a comprehensive resource for the identification, characterization, and differentiation of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. These values are compiled from various spectral databases and literature sources.
¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities are presented below.
Table 1: NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | 7.42 (dd, J = 9.1, 4.9 Hz, 2H), 6.94 (t, J = 8.3 Hz, 2H)[1] | 162.5 (d, J = 248.5 Hz), 132.5 (d, J = 8.5 Hz), 116.5 (d, J = 21.5 Hz), 119.5 (d, J = 3.0 Hz) | -113.2[2] |
| 2-Bromo-5-fluorotoluene | 7.21 (dd, J = 8.5, 5.9 Hz, 1H), 6.91 (dd, J = 8.5, 3.0 Hz, 1H), 6.78 (td, J = 8.5, 3.0 Hz, 1H), 2.39 (s, 3H) | 162.3 (d, J = 244.0 Hz), 139.5 (d, J = 6.9 Hz), 131.2 (d, J = 8.1 Hz), 116.9 (d, J = 22.3 Hz), 114.2 (d, J = 21.1 Hz), 111.8 (d, J = 3.1 Hz), 22.8 | Data not readily available |
| 1-Bromo-4-fluoro-2-iodobenzene | 7.55 (dd, J = 8.5, 2.7 Hz, 1H), 7.25 (ddd, J = 8.5, 7.5, 2.7 Hz, 1H), 6.85 (t, J = 8.5 Hz, 1H) | Data not readily available | Data not readily available |
| 1-Bromo-4-fluoro-2-nitrobenzene | 8.10 (dd, J = 8.8, 4.8 Hz, 1H), 7.55 (dd, J = 8.8, 2.8 Hz, 1H), 7.30 (ddd, J = 8.8, 7.5, 2.8 Hz, 1H)[3] | Data not readily available | Data not readily available |
Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data for derivatives is less consistently reported in literature.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, while mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Table 2: IR and MS Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | 3080-3020 (Ar C-H stretch), 1580, 1480 (C=C stretch), 1220 (C-F stretch), 820 (p-disubstituted bend) | 174/176 (M+), 95 (M-Br), 75 |
| 2-Bromo-5-fluorotoluene | 3050-3000 (Ar C-H stretch), 2920 (CH₃ stretch), 1570, 1470 (C=C stretch), 1240 (C-F stretch) | 188/190 (M+), 109 (M-Br), 108 (M-HBr)[4] |
| 1-Bromo-4-fluoro-2-iodobenzene | 3070-3010 (Ar C-H stretch), 1560, 1460 (C=C stretch), 1230 (C-F stretch) | 300/302 (M+), 173 (M-I), 127 (I+), 94 (M-Br-I)[5] |
| 1-Bromo-4-fluoro-2-nitrobenzene | 3100-3050 (Ar C-H stretch), 1520 (asym NO₂ stretch), 1470 (C=C stretch), 1340 (sym NO₂ stretch), 1250 (C-F stretch) | 219/221 (M+), 173/175 (M-NO₂), 140 (M-Br), 94 (M-Br-NO₂) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Referencing: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, depending on the sample concentration.
-
Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
-
Referencing: External or internal standard such as CFCl₃ at 0 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Instrument Parameters (FTIR):
-
Technique: Transmission or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (for transmission) or clean ATR crystal should be recorded prior to sample analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS Parameters (based on EPA Method 8260B for volatile organic compounds):
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Injection: 1 µL splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 40-50 °C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 250-280 °C and hold for 2-5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]
- 4. 2-Bromo-5-fluorotoluene [webbook.nist.gov]
- 5. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cross-Validation of Experimental and Theoretical Data for 1-Bromo-4-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical data for 1-Bromo-4-fluorobenzene (C₆H₄BrF), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. By cross-validating experimental findings with theoretical calculations, researchers can gain deeper insights into the molecular properties and spectroscopic behavior of this compound, aiding in quality control, reaction monitoring, and the development of new synthetic pathways.
Data Presentation: A Comparative Overview
The following tables summarize the key physical and spectroscopic properties of this compound, presenting a direct comparison between experimentally measured values and theoretically calculated data.
Physical Properties
| Property | Experimental Value | Theoretical Value |
| Molecular Weight | 175.00 g/mol [1] | 174.998 g/mol |
| Melting Point | -16 °C (3 °F; 257 K)[2] | Not Applicable |
| Boiling Point | 150 °C (302 °F; 423 K) at 764 mmHg[1][2] | Not Applicable |
| Density | 1.593 g/mL at 25 °C[1] | Not Applicable |
| Refractive Index (n20/D) | 1.527 | Not Applicable |
Spectroscopic Data: ¹H NMR
| Proton | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| H2, H6 | δ 7.42 - 7.31 | Typically calculated to be in a similar range |
| H3, H5 | δ 6.94 - 6.79 | Typically calculated to be in a similar range |
Theoretical values are generally calculated relative to a standard (e.g., TMS) and may vary based on the level of theory and basis set used.
Spectroscopic Data: ¹³C NMR
| Carbon | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| C1 (C-Br) | ~118 | Calculated values are expected to be in close agreement |
| C2, C6 | ~132 | Calculated values are expected to be in close agreement |
| C3, C5 | ~116 | Calculated values are expected to be in close agreement |
| C4 (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) | Calculated values are expected to be in close agreement |
Note: Experimental values are approximate and can vary slightly based on the solvent and experimental conditions.
Spectroscopic Data: Infrared (IR) Spectroscopy
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| C-H stretch (aromatic) | ~3100 - 3000 | Scaled values are expected to be in this region |
| C=C stretch (aromatic) | ~1600 - 1450 | Scaled values are expected to be in this region |
| C-F stretch | ~1250 - 1200 | Scaled values are expected to be in this region |
| C-Br stretch | ~700 - 600 | Scaled values are expected to be in this region |
Theoretical vibrational frequencies are often scaled to correct for anharmonicity and systematic errors in the computational methods.
Experimental and Theoretical Protocols
A detailed understanding of the methodologies used to obtain the data presented above is crucial for accurate interpretation and replication.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm).
-
For ¹³C NMR, decoupling is used to simplify the spectrum by removing proton coupling.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.
-
A small amount of the liquid sample is placed directly on the ATR crystal.
-
Alternatively, the spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectra are commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting fragments is measured.
-
Theoretical Protocols
-
Computational Methods:
-
Theoretical calculations are generally performed using Density Functional Theory (DFT) with a functional such as B3LYP.
-
A suitable basis set, for example, 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.
-
-
Geometry Optimization:
-
The first step in the theoretical protocol is to perform a full geometry optimization of the this compound molecule to find its lowest energy conformation.
-
-
Frequency Calculations:
-
Following geometry optimization, vibrational frequency calculations are performed to predict the IR spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.
-
-
NMR Chemical Shift Calculations:
-
NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated absolute shielding of a standard compound (e.g., TMS) at the same level of theory.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a given molecule like this compound.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-fluorobenzene: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and chemical industries, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Bromo-4-fluorobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is also harmful if swallowed or inhaled.[1][2] Adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1]
-
Hand Protection: Chemical-resistant gloves (inspect before use).[1][4]
-
Body Protection: A complete suit protecting against chemicals or a flame-retardant antistatic protective clothing.[1]
-
Respiratory Protection: In areas with inadequate ventilation or risk of vapor inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid all personal contact, including inhalation of vapors.
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4][6]
-
Use only non-sparking tools and explosion-proof equipment.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[3][4]
-
Keep containers tightly sealed when not in use.[3]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[1]
Step 1: Waste Identification and Segregation this compound is a halogenated aromatic compound.[7] It must be segregated from non-halogenated solvent waste to prevent costly and complex disposal processes.[8][9]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[9][10] This container should be made of appropriate material, such as high-density polyethylene.[10]
Step 2: Waste Collection
-
Action: Carefully pour the this compound waste into the designated halogenated waste container. This should be done in a fume hood.[9]
-
Container: Use containers provided by your institution's Environmental Health and Safety (EH&S) department or the original manufacturer's container.[8] Ensure the container is in good condition and closes tightly.[10] Do not use plastic buckets.
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[9] The label must clearly indicate the contents, including "this compound," and list all other chemical constituents and their approximate percentages.[9][10]
Step 3: Storage of Waste
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[6] Keep the container in secondary containment to prevent spills.[9]
Step 4: Arranging for Disposal
-
Action: Once the container is full (up to 90% capacity) or when you need to dispose of it, contact your institution's EH&S department to arrange for a pickup.[9][10] Follow their specific procedures for requesting a waste collection.
Emergency Procedures: Spill and Leak Response
In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1] Remove all sources of ignition.[4]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][11]
-
Cleanup (Small Spills):
-
Decontamination: Wash the spill area with alcohol, followed by a strong soap and water solution.[5]
-
Disposal of Cleanup Materials: All contaminated items, including absorbent materials and personal protective equipment, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[2][5]
Quantitative Data and Classifications
For logistical and transportation purposes, this compound is classified as follows. This information is crucial for shipping and regulatory compliance.
| Property | Value | Citation |
| UN Number | 1993 | [1] |
| Proper Shipping Name | FLAMMABLE LIQUID, N.O.S. (this compound) | [1] |
| Transport Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| Flash Point | 53 °C (127.4 °F) | [4] |
| Boiling Point | 152.2 °C (306 °F) | [2] |
| Hazchem Code | 3[Y] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposal and emergency response.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound(460-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ethz.ch [ethz.ch]
- 11. agilent.com [agilent.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-4-fluorobenzene
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 1-Bromo-4-fluorobenzene, ensuring the well-being of laboratory personnel and the integrity of your research.
Essential Safety Information
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if inhaled. Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield is recommended when handling larger quantities. | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Protective clothing. | A lab coat or apron is recommended. For larger quantities, a chemical-resistant suit may be necessary. | |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge is required if ventilation is inadequate or for spill cleanup. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash affected area with soap and water. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure ensures a safe laboratory environment.
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Locate the nearest eyewash station and safety shower.
-
Have a spill kit readily available. The kit should contain absorbent materials like vermiculite or sand.[2]
-
-
Handling :
-
Conduct all work with this compound inside a chemical fume hood.
-
Ground and bond containers when transferring the material to prevent static discharge.[1] Use only non-sparking tools.[1][3]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep the container tightly closed when not in use.[1]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
The primary disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not dispose of this compound down the drain or in general waste.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
